GSK1059865
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRHJLMMAYSTE-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Preclinical Development of GSK1059865: A Selective Orexin-1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GSK1059865 is a potent and selective orexin-1 receptor (OX1R) antagonist that has been investigated for its therapeutic potential in disorders characterized by compulsive reward-seeking behaviors. The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating arousal, motivation, and reward. By selectively targeting the OX1R, this compound offers a promising approach to modulate these pathways without the sedative effects associated with dual orexin receptor antagonists. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction: The Orexin System and the Rationale for OX1R Antagonism
The orexin neuropeptides, produced in the lateral hypothalamus, are integral to the central nervous system's regulation of wakefulness, feeding, and reward-related behaviors. The two G protein-coupled receptors for orexins, OX1R and OX2R, exhibit distinct anatomical distributions and functional roles. While OX2R is primarily associated with the promotion and maintenance of wakefulness, OX1R is more prominently implicated in motivational and reward-driven behaviors.
Antagonism of OX1R has emerged as a compelling therapeutic strategy for conditions such as addiction and eating disorders. The rationale lies in the potential to curb compulsive drug-seeking and binge-eating behaviors by attenuating the rewarding effects of addictive substances and highly palatable foods, without inducing somnolence, a common side effect of dual orexin receptor antagonists that are approved for the treatment of insomnia. This compound was developed as a highly selective tool to probe the therapeutic potential of this approach.
Discovery and Mechanism of Action
This compound was identified through a focused drug discovery program aimed at developing selective antagonists for the orexin-1 receptor. Its mechanism of action is centered on its high-affinity binding to and subsequent blockade of the OX1R, thereby preventing the downstream signaling cascades initiated by the binding of orexin-A and orexin-B.
Signaling Pathway of Orexin-1 Receptor
The binding of orexin peptides to the OX1R, a Gq-coupled receptor, primarily activates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses that modulate neuronal excitability and synaptic transmission in reward-related brain circuits.
Caption: Orexin-1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Quantitative Data
Receptor Binding Affinity and Selectivity
The following table summarizes the in vitro binding affinities of this compound for the human orexin-1 and orexin-2 receptors. The pKb values were used to calculate the equilibrium dissociation constants (Ki).
| Receptor | pKb | Ki (nM) | Selectivity (OX2R/OX1R) |
| Orexin-1 (OX1R) | 8.8 | 1.58 | ~79-fold |
| Orexin-2 (OX2R) | 6.9 | 125.89 |
Note: Ki values were calculated from pKb values using the formula Ki = 10^(-pKb) M and converted to nM.
In Vivo Receptor Occupancy
A theoretical study of brain receptor occupancy in rats demonstrated that this compound effectively engages its target in the central nervous system.
| Species | Dose | Route of Administration | Brain Receptor Occupancy |
| Rat | 30 mg/kg | Intraperitoneal (i.p.) | Time-dependent, reaching significant levels after administration. |
Preclinical Efficacy in Animal Models
This compound has demonstrated efficacy in animal models of compulsive reward-seeking behaviors.
| Animal Model | Species | Doses | Route of Administration | Key Findings |
| Ethanol-Dependent Drinking | Mouse | 10, 25, 50 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased ethanol (B145695) drinking in dependent mice. No effect on sucrose (B13894) intake. |
| Binge Eating | Rat | 10, 30 mg/kg | Gavage | Selectively reduced binge-like eating of highly palatable food without affecting standard chow intake. |
Experimental Protocols
In Vivo Ethanol Dependence and Drinking Study
Objective: To evaluate the effect of this compound on voluntary ethanol intake in ethanol-dependent mice.
Animals: Male C57BL/6J mice.
Procedure:
-
Induction of Ethanol Dependence: Mice are exposed to chronic intermittent ethanol (CIE) vapor for 16 hours per day, achieving blood ethanol concentrations of 150-250 mg/dl. Control animals are exposed to air.
-
Drinking Sessions: Following the vapor exposure, mice are given access to a two-bottle choice of 15% (v/v) ethanol and water for a limited period.
-
Drug Administration: this compound is dissolved in a vehicle of saline and 0.5% (v/v) TWEEN 80. The compound (at doses of 10, 25, and 50 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes prior to the drinking session.
-
Data Analysis: The volume of ethanol and water consumed is measured and the ethanol preference is calculated. The effect of this compound on ethanol intake is compared between the ethanol-dependent and control groups. A separate cohort of animals is tested for the effect of this compound on 5% (w/v) sucrose intake to assess the selectivity for reward-driven behavior.
Caption: Experimental Workflow for the In Vivo Ethanol Dependence and Drinking Study.
In Vivo Binge Eating Study
Objective: To assess the efficacy of this compound in a rat model of binge eating.
Animals: Female Wistar rats.
Procedure:
-
Induction of Binge-Eating Behavior: Rats are subjected to a schedule of intermittent food restriction and re-feeding with access to highly palatable food (a mixture of standard chow, fat, and sugar). This is often combined with mild stress to induce binge-like consumption.
-
Drug Administration: this compound is suspended in a vehicle of 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in distilled water. The compound (at doses of 10 and 30 mg/kg) or vehicle is administered by oral gavage 60 minutes before the presentation of the highly palatable food.
-
Data Analysis: The amount of highly palatable food consumed during a limited access period is measured. The effect of this compound on binge eating is determined by comparing food intake in the drug-treated group to the vehicle-treated group. Standard chow intake is also monitored to assess for general anorectic effects.
Synthesis and Physicochemical Properties
Detailed information on the chemical synthesis of this compound is not publicly available. The compound is a benzamide (B126) derivative with a trifluoromethyl group, a common moiety in many modern pharmaceuticals. The synthesis of such compounds typically involves multi-step organic chemistry procedures.
Pharmacokinetics and Metabolism
While specific quantitative pharmacokinetic parameters for this compound (e.g., half-life, clearance, bioavailability) are not extensively reported in the public domain, preclinical studies have indicated that it possesses favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier and achieve sufficient concentrations in the central nervous system to exert its pharmacological effects. Further detailed studies in various species would be required for a comprehensive pharmacokinetic profile.
Clinical Development Status
To date, there is no publicly available information on the progression of this compound into human clinical trials. The development of selective OX1R antagonists remains an active area of research, but the clinical translation of these compounds is still in its early stages.
Conclusion and Future Directions
This compound is a valuable research tool and a promising lead compound that has significantly contributed to our understanding of the role of the orexin-1 receptor in compulsive behaviors. Its high selectivity for OX1R over OX2R allows for the specific investigation of reward-related pathways without the confounding effects of sedation. The preclinical data strongly support the hypothesis that OX1R antagonism can effectively reduce compulsive consumption of alcohol and palatable food in animal models.
Future research should focus on obtaining a more complete pharmacokinetic and safety profile of this compound and similar compounds. While the lack of clinical trial data for this compound is notable, the compelling preclinical findings continue to support the development of selective OX1R antagonists as a novel therapeutic approach for addiction and eating disorders. Further optimization of this chemical scaffold could lead to clinical candidates with improved drug-like properties, paving the way for human studies to validate this therapeutic concept.
GSK1059865: A Selective Orexin-1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK1059865 is a potent and highly selective antagonist of the orexin-1 receptor (OX1R), a G protein-coupled receptor primarily expressed in brain regions associated with motivation, reward, and stress. The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and reward-seeking behaviors. Due to its preferential blockade of OX1R, this compound has emerged as a valuable pharmacological tool for elucidating the specific roles of this receptor subtype and as a potential therapeutic agent for treating disorders characterized by compulsive reward-seeking, such as addiction and binge eating. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional potency, and in vivo efficacy, along with detailed experimental methodologies.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for the orexin-1 receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Parameter | Value | Species | Assay Type | Reference |
| Human OX1R | pKB | 8.77 ± 0.12 | Human | Functional Antagonism | [1] |
| Human OX2R | Kb (nM) | 126 | Human | Not Specified | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Doses | Route of Administration | Reference |
| Ethanol-dependent Mice | Significantly decreased ethanol (B145695) drinking | 10, 25, 50 mg/kg | Intraperitoneal (i.p.) | [3] |
| Cocaine-induced Conditioned Place Preference (Rat) | Significantly antagonized cocaine effect | 10, 30 mg/kg | Intraperitoneal (i.p.) | [4] |
| Binge Eating Model (Rat) | Potently inhibited compulsive eating | 10, 30 mg/kg | Not Specified | [4] |
Signaling Pathways and Mechanism of Action
Orexin-A, the endogenous ligand, binds to OX1R, a Gq-coupled receptor. This binding event activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration triggers various downstream cellular responses. This compound acts as a competitive antagonist at the OX1R, blocking the binding of orexin-A and thereby inhibiting this signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid identification of orexin receptor binding ligands using cell-based screening accelerated with magnetic beads - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
GSK1059865: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective Orexin-1 Receptor Antagonist
Introduction
GSK1059865 is a potent and highly selective non-peptide antagonist of the orexin-1 receptor (OX1R).[1][2][3][4] This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and professionals in drug development. The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), is a key regulator of various physiological functions, including wakefulness, reward processing, and stress responses.[3][5][6] this compound's selectivity for OX1R makes it a valuable tool for investigating the specific roles of this receptor in these processes.[3][5]
Chemical Structure and Properties
This compound, with the IUPAC name 5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine, possesses a distinct chemical architecture that contributes to its high affinity and selectivity for the OX1R.[7][8][9]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine | [7][8][9] |
| Synonyms | GSK-1059865 | [2] |
| CAS Number | 1191044-58-2 | [1][2] |
| Molecular Formula | C22H26BrFN4O2 | Calculated |
| Molecular Weight | 477.37 g/mol | Calculated |
| Appearance | Powder | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the orexin-1 receptor. Orexin receptors are G-protein coupled receptors (GPCRs).[5][10] The OX1R is primarily coupled to the Gq protein, and its activation by endogenous orexin peptides leads to the activation of phospholipase C (PLC).[9] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event.[9] this compound blocks the binding of orexin-A and orexin-B to the OX1R, thereby inhibiting this downstream signaling cascade.
Pharmacological and Biological Activity
In vitro studies have demonstrated the potent and selective antagonistic activity of this compound. In functional assays, this compound produces a non-surmountable antagonism with a dose-dependent rightward shift of the orexin-A (OXA) EC50 and a concomitant decrease of the agonist maximal response, with a calculated pKB value of 8.77 ± 0.12.[1] In vivo studies have highlighted its potential in modulating reward-seeking behaviors. For instance, treatment with this compound has been shown to significantly decrease ethanol (B145695) drinking in a dose-dependent manner in mice with a history of chronic intermittent ethanol exposure.[1][3][4] Notably, at similar doses, it did not affect the consumption of a palatable sucrose (B13894) solution, suggesting a specific effect on compulsive reward-seeking rather than general reward intake.[1][3][4][11]
Table 2: In Vitro and In Vivo Activity of this compound
| Assay/Model | Effect | Quantitative Data | Source |
| Functional Antagonism (in vitro) | Non-surmountable antagonism of orexin-A induced response. | pKB = 8.77 ± 0.12 | [1] |
| Ethanol Drinking (in vivo, ethanol-dependent mice) | Dose-dependent decrease in ethanol intake. | Significant reduction at 10, 25, and 50 mg/kg (i.p.) | [3][4] |
| Sucrose Intake (in vivo) | No significant effect. | - | [1][3][4] |
| Binge Eating Model (in vivo, rats) | Reduced binge-eating-like behavior. | - | [12] |
Experimental Protocols
The following provides a generalized methodology for an in vivo study investigating the effects of this compound on ethanol consumption in mice, based on published literature.[3]
Chronic Intermittent Ethanol (CIE) Exposure and Voluntary Ethanol Intake
-
Subjects: Adult male C57BL/6J mice are individually housed with ad libitum access to food and water.
-
Baseline Ethanol Intake: Mice are evaluated for their baseline two-bottle choice ethanol intake (e.g., 15% v/v ethanol vs. water).
-
CIE Procedure: Mice are exposed to intermittent ethanol vapor in inhalation chambers for a set duration to induce a state of ethanol dependence. Control animals are exposed to air.
-
This compound Administration: this compound is dissolved in a vehicle such as saline with 0.5% v/v Tween 80.[1][3] Doses ranging from 10 to 50 mg/kg are administered via intraperitoneal (i.p.) injection 30 minutes prior to the ethanol drinking session.[1][3]
-
Ethanol Intake Measurement: Following drug administration, mice are given access to the two-bottle choice, and ethanol and water consumption are measured over a specified period.
-
Data Analysis: Ethanol intake is calculated (g/kg body weight), and statistical analysis (e.g., ANOVA) is performed to compare the effects of different doses of this compound with the vehicle control group.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the orexin-1 receptor's role in complex behaviors, particularly those related to addiction and compulsive reward-seeking. Its high selectivity allows for the targeted dissection of OX1R-mediated pathways. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of modulating the orexin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OX1R antagonist.| CAS 1191044-58-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to GSK1059865 (CAS: 1191044-58-2): A Selective Orexin-1 Receptor Antagonist
This technical guide provides a comprehensive overview of GSK1059865, a potent and highly selective orexin-1 receptor (OX1R) antagonist. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.
Chemical and Physicochemical Properties
This compound, with the CAS number 1191044-58-2, is a non-peptide small molecule.[1] Its chemical and predicted physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1191044-58-2 | [2][3] |
| Molecular Formula | C20H23BrFN3O2 | [2] |
| Molecular Weight | 436.32 g/mol | [2][4] |
| Appearance | White to off-white solid | [4] |
| Boiling Point (Predicted) | 575.8 ± 50.0 °C | [2] |
| Density (Predicted) | 1.376 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 4.89 ± 0.10 | [2][3] |
| Solubility | DMSO: ≥ 50 mg/mL (114.59 mM) | [3] |
| Storage Temperature | Store at -20°C | [3] |
Biological Activity and Mechanism of Action
This compound is a potent and highly selective antagonist of the orexin-1 receptor (OX1R).[5][6] The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of various physiological processes, including wakefulness, reward-seeking, stress, and energy homeostasis.[7][8][9]
This compound exhibits high selectivity for OX1R over OX2R.[6][9] While it is a highly selective tool compound, it's worth noting that it still possesses some activity at the OX2 receptor (OX2 Kb = 126 nM).[9] Its antagonism at OX1R modulates downstream signaling pathways, making it a valuable tool for investigating the role of OX1R in various physiological and pathological conditions. Studies have shown that OX1R antagonism can influence compulsive reward-seeking behaviors, particularly in the context of addiction.[6][9][10][11][12]
Signaling Pathway
Orexin receptors are G protein-coupled receptors (GPCRs). OX1R primarily couples to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC).[13][14] This, in turn, results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[1][14] this compound, by blocking the binding of orexin-A to OX1R, inhibits this signaling cascade.
Preclinical Studies and Quantitative Data
This compound has been evaluated in several preclinical models, primarily focusing on its effects on addiction and compulsive behaviors.
In Vitro Data
| Parameter | Species | Value | Reference |
| pKB | - | 8.77 ± 0.12 | [15] |
| OX2R Kb | - | 126 nM | [9] |
| hNK2 Ki | Human | 920 nM | [8] |
| hκ Ki | Human | 620 nM | [8] |
In Vivo Studies: Effects on Ethanol (B145695) Consumption
A key study investigated the effect of this compound on voluntary ethanol intake in ethanol-dependent and non-dependent mice.[6][12]
| Animal Model | Treatment Group | Dose (mg/kg) | Effect on Ethanol Intake | Reference |
| Ethanol-Dependent Mice (CIE) | This compound | 10, 25, 50 | Significant dose-dependent decrease | [6] |
| Non-Dependent Mice (Air-exposed) | This compound | 10, 25 | No significant effect | [6] |
| Non-Dependent Mice (Air-exposed) | This compound | 50 | Significant decrease | [6] |
| Both Groups | This compound | 10, 25, 50 | No effect on sucrose (B13894) intake | [6][12] |
These results suggest that OX1R signaling plays a profound role in the high levels of alcohol drinking associated with dependence.[6][12]
In Vivo Studies: Effects on Compulsive Food Consumption
In a rat model of binge eating, this compound was shown to reduce compulsive-like food consumption without affecting normal food intake in control animals.[10][14]
| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Effect on Compulsive Eating | Reference |
| Rats with Binge-Eating Behavior | This compound | 10, 30 | Potently inhibited | [14] |
| Control Rats (not food-restricted) | This compound | 10, 30 | No inhibition of palatable food intake | [14] |
Experimental Protocols
Chronic Intermittent Ethanol (CIE) Exposure in Mice
This protocol is designed to induce a state of ethanol dependence in mice, characterized by increased voluntary ethanol intake.[6]
Objective: To model alcohol dependence in mice to test the efficacy of this compound.
Methodology:
-
Subjects: Adult male C57BL/6J mice are individually housed with ad libitum access to food and water.[6]
-
Baseline Ethanol Intake: Mice are evaluated for their baseline ethanol consumption.
-
CIE or Air Exposure: Mice are exposed to intermittent ethanol vapor or air in inhalation chambers. Each cycle of exposure is followed by a test of ethanol intake.[6][12]
-
Induction of Dependence: The cycles are repeated until a significant increase in voluntary ethanol intake is observed in the ethanol-exposed group compared to the air-exposed control group.[6]
-
Drug Administration: Once dependence is established, mice are administered this compound (10, 25, or 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before access to 15% (v/v) ethanol or 5% (w/v) sucrose.[15] this compound is dissolved in saline containing 0.5% (v/v) TWEEN 80.[15]
-
Data Analysis: Ethanol and sucrose consumption are measured and analyzed to determine the effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the orexin-1 receptor in health and disease. Its high selectivity makes it particularly useful for dissecting the specific contributions of OX1R signaling. Preclinical data strongly suggest that antagonism of OX1R with this compound can attenuate compulsive reward-seeking behaviors, particularly in models of alcohol dependence and binge eating, without significantly affecting the consumption of natural rewards under normal conditions. These findings highlight the potential of targeting the OX1R system for the development of novel therapeutics for addiction and other compulsive disorders. Further research is warranted to fully explore the therapeutic potential of this compound and similar compounds.
References
- 1. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 1191044-58-2,this compound | lookchem [lookchem.com]
- 3. This compound CAS#: 1191044-58-2 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | OX1R antagonist.| CAS 1191044-58-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological or genetic orexin1 receptor inhibition attenuates MK-801 induced glutamate release in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
GSK1059865 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular and pharmacological properties of GSK1059865, a potent and selective orexin-1 receptor (OX1R) antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Molecular Data
This compound is a small molecule inhibitor with specific physicochemical properties that are critical for its biological activity and experimental use.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃BrFN₃O₂ | [1][2][3] |
| Molecular Weight | 436.33 g/mol | [1] |
| Exact Mass | 435.0958 u | [1] |
| CAS Number | 1191044-58-2 | [1][2][3] |
| IUPAC Name | ((2S,5S)-2-(((5-bromopyridin-2-yl)amino)methyl)-5-methylpiperidin-1-yl)(3-fluoro-2-methoxyphenyl)methanone | [1] |
Orexin (B13118510) Signaling and the Role of this compound
The orexin system, also known as the hypocretin system, is a critical regulator of several key physiological functions, including sleep-wake cycles, reward processing, and stress responses.[4] Orexin-A and Orexin-B are neuropeptides that exert their effects by binding to two G-protein coupled receptors: the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[4] this compound is a highly selective antagonist of the OX1R.[4]
Experimental Protocols
In Vivo Study: Reduction of Ethanol (B145695) Consumption in Mice
A key study demonstrated the efficacy of this compound in reducing ethanol consumption in a mouse model of alcohol dependence.[4][5]
Experimental Workflow:
Methodology:
-
Animal Model: Male C57BL/6J mice were used.[4]
-
Dependence Induction: Mice were exposed to chronic intermittent ethanol (CIE) vapor or air (as a control) for repeated cycles to induce a state of alcohol dependence.[4]
-
Drug Administration: Thirty minutes prior to the drinking session, mice were administered either vehicle (saline with 0.5% v/v Tween 80) or this compound at doses of 10, 25, or 50 mg/kg via intraperitoneal (i.p.) injection.[4]
-
Behavioral Testing: Following injection, mice were given access to a 15% (v/v) ethanol solution and water for a 2-hour period.[4] In a separate test, the effect of this compound on the consumption of a 5% (w/v) sucrose solution was evaluated to test for specificity to ethanol reward.[4][5]
-
Data Analysis: The amount of ethanol or sucrose consumed was measured and calculated as g/kg of body weight.[4]
Results Summary:
| Treatment Group | Dose (mg/kg) | Ethanol Consumption | Sucrose Consumption |
| Air-Exposed (Control) | Vehicle | Moderate | No significant effect |
| Air-Exposed (Control) | 10, 25 | No significant effect | No significant effect |
| Air-Exposed (Control) | 50 | Significantly decreased | No significant effect |
| CIE-Exposed (Dependent) | Vehicle | Significantly increased | No significant effect |
| CIE-Exposed (Dependent) | 10, 25, 50 | Dose-dependently decreased | No significant effect |
The study found that this compound significantly and dose-dependently reduced ethanol consumption in alcohol-dependent mice.[4][5] Notably, the compound had no effect on sucrose intake, suggesting that its action is specific to the heightened motivational state for alcohol in dependent subjects and not a general effect on reward consumption.[4][5][6]
In Vitro Pharmacology
This compound exhibits non-surmountable antagonism at lower concentrations and surmountable antagonism at higher concentrations in in vitro assays.
| Concentration Range | Antagonism Profile | Effect on Orexin-A (OXA) EC₅₀ | Effect on Agonist Maximal Response | Calculated pKₑ |
| 0.3 nM - 10 nM | Non-surmountable | Dose-dependent rightward shift | Concomitant decrease | 8.77 ± 0.12 |
| 0.1 µM - 3.3 µM | Surmountable | Parallel rightward shift | No depression | Not applicable |
Data sourced from MedchemExpress.[2]
This dual profile suggests a complex interaction with the orexin-1 receptor that may be concentration-dependent.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity and Selectivity Profile of GSK1059865
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of GSK1059865, a potent and highly selective orexin (B13118510) 1 receptor (OX1R) antagonist. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological characteristics.
Introduction
This compound is a small molecule antagonist that has demonstrated significant potential in preclinical studies for its role in modulating behaviors associated with reward-seeking and addiction. Unlike dual orexin receptor antagonists (DORAs), which target both orexin 1 and orexin 2 receptors (OX1R and OX2R) and are primarily developed for insomnia, this compound's high selectivity for OX1R allows for the specific investigation of the physiological roles of this receptor subtype. This selectivity profile suggests its potential therapeutic application in conditions such as addiction and compulsive behaviors without the sedative effects associated with OX2R antagonism.[1]
Quantitative Binding Affinity and Selectivity Data
The binding affinity and selectivity of this compound have been characterized through various in vitro pharmacological assays. The data consistently demonstrates high affinity and selectivity for the human orexin 1 receptor.
| Receptor | Parameter | Value | Species | Assay Type |
| OX1R | pKB | 8.77 ± 0.12 | Human | Functional Antagonism Assay |
| KB (nM) | ~1.7 | Human | (Calculated from pKB) | |
| OX2R | Kb (nM) | 126 | Human | Radioligand Binding Assay |
Selectivity:
Based on the available binding affinity data, this compound exhibits a high degree of selectivity for the orexin 1 receptor over the orexin 2 receptor. The calculated selectivity is approximately 74-fold . Other reports have cited selectivities of approximately 79-fold to 100-fold.[1][2] Furthermore, it has been noted that this compound does not exhibit the significant off-target binding that has been observed with other less selective orexin antagonists like SB-334867.[1]
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to determine the binding affinity and functional antagonism of this compound.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki or Kb) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity of this compound for orexin receptors (OX1R and OX2R).
Materials:
-
Cell membranes prepared from cell lines stably expressing human OX1R or OX2R (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]orexin-A.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled orexin receptor antagonist (e.g., suvorexant).
-
Assay Buffer: e.g., 25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand ([125I]orexin-A) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (this compound) to the experimental wells.
-
For determining non-specific binding, add a high concentration of a known unlabeled orexin antagonist to a set of control wells.
-
For determining total binding, add only the radioligand and buffer to another set of control wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki or Kb) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of the antagonist's potency (IC50 or pKB).
Objective: To determine the functional antagonist potency of this compound at the orexin 1 receptor.
Materials:
-
Cell line stably expressing the human orexin 1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test Compound: this compound.
-
Agonist: Orexin-A.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.
-
Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Place the plate in the FLIPR instrument. The instrument will add a pre-determined concentration of the orexin-A agonist to stimulate the receptors.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity in real-time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The ability of this compound to inhibit the orexin-A-induced calcium signal is quantified to determine its IC50 value, from which the pKB can be calculated.
Mandatory Visualizations
Signaling Pathway of Orexin 1 Receptor (OX1R)
Caption: Orexin 1 Receptor (OX1R) signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: A generalized workflow for a radioligand competition binding assay.
Logical Relationship: Antagonist Action in a Functional Assay
Caption: Logical diagram of competitive antagonism at the orexin 1 receptor.
References
GSK1059865: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1059865 is a potent and highly selective antagonist of the orexin-1 receptor (OX1R). The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including wakefulness, reward processing, and stress responses. Due to its selective blockade of OX1R, this compound has been investigated as a potential therapeutic agent for conditions associated with hyper-motivation and compulsive behaviors, such as addiction and binge eating disorders. This technical guide provides an in-depth summary of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies, and a visualization of the relevant signaling pathways.
Pharmacodynamics
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the binding of orexin-A and orexin-B to the OX1R. The OX1R is a G-protein coupled receptor (GPCR) primarily linked to the Gq signaling pathway.[1] Activation of OX1R by its endogenous ligands initiates a cascade of intracellular events, leading to increased neuronal excitability. By blocking this interaction, this compound attenuates the downstream signaling mediated by OX1R.
Receptor Binding and Selectivity
This compound demonstrates high affinity and selectivity for the human OX1R.
| Parameter | Value | Species | Notes |
| OX1R Potency (pKb) | 8.8 | Human | |
| OX2R Potency (pKb) | 6.9 | Human | Approximately 100-fold selectivity for OX1R over OX2R.[2] |
| OX2R Binding Affinity (Kb) | 126 nM | Human | [2] |
| Off-target Activity | Little to no affinity at 1µM for a panel of 113 other receptors. | Various | Exception: moderate affinity for the κ-opioid receptor (pKi = 6.5).[2] |
In Vivo Pharmacological Effects
Preclinical studies have demonstrated the efficacy of this compound in various animal models of compulsive behavior.
| Preclinical Model | Species | Dosing | Key Findings | Reference(s) |
| Ethanol (B145695) Consumption | Mouse | 10, 25, 50 mg/kg, i.p. | Dose-dependently reduced ethanol intake in ethanol-dependent mice. Less effect in non-dependent mice. No effect on sucrose (B13894) intake. | [3][4][5] |
| Cocaine Conditioned Place Preference | Rat | 10, 30 mg/kg, i.p. | Significantly antagonized the rewarding effects of cocaine. | [1][2] |
| Binge Eating | Rat | 10, 30 mg/kg, i.p. | Inhibited compulsive-like eating of highly palatable food in a model of binge eating. | [1][6] |
| Sleep/Wake Cycle | Rat | 25 mg/kg, i.p. | Only marginally affected physiological sleep, unlike OX2R antagonists. | [1] |
| Brain Activity (phMRI) | Rat | Not specified | Reduced amphetamine-induced activation in brain regions associated with stress and motivation (extended amygdala, BNST, ventral striatum). | [1] |
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound is limited in the public domain. The available information primarily pertains to its brain penetration.
| Parameter | Value | Species | Route of Administration | Notes |
| Brain:Blood Ratio | 0.3 | Mouse | Intraperitoneal (i.p.) | Indicates good penetration of the blood-brain barrier.[2] |
| Cmax, Tmax, Half-life, Clearance, Volume of Distribution | Not Publicly Available | - | - | Further studies are needed to fully characterize the ADME profile of this compound. |
Experimental Protocols
Orexin Receptor Binding Assay (Generalized Protocol)
A common method to determine the binding affinity of a compound like this compound to orexin receptors is through a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing either human OX1R or OX2R.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a constant concentration of a radiolabeled orexin ligand (e.g., [¹²⁵I]-orexin A), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Chronic Intermittent Ethanol (CIE) Exposure in Mice
This model is used to induce a state of ethanol dependence in mice, which is characterized by increased voluntary ethanol consumption.
-
Baseline Ethanol Intake: Mice are first habituated to a two-bottle choice paradigm with one bottle containing ethanol (e.g., 15% v/v) and the other containing water. Baseline ethanol consumption is recorded.
-
CIE or Air Exposure: Mice are placed in inhalation chambers and exposed to either ethanol vapor (CIE group) or air (control group) for a set duration (e.g., 16 hours/day) for several consecutive days.
-
Ethanol Intake Testing: Following each cycle of vapor exposure, mice are returned to the two-bottle choice paradigm, and their ethanol intake is measured. This cycle of exposure and testing is repeated several times.
-
Drug Administration: Once a stable increase in ethanol intake is observed in the CIE group, the effect of this compound is tested by administering the compound (e.g., via intraperitoneal injection) prior to the ethanol access period.
-
Sucrose Preference Testing: To assess the selectivity of the drug's effect, a similar test can be performed where mice are given access to a sucrose solution instead of ethanol.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard behavioral assay used to evaluate the rewarding or aversive properties of a drug.
-
Pre-Conditioning Phase (Baseline Preference): The apparatus consists of two or more distinct compartments with different visual and tactile cues. On the first day, animals are allowed to freely explore the entire apparatus to determine any baseline preference for a particular compartment.
-
Conditioning Phase: Over several days, animals receive injections of the drug of abuse (e.g., cocaine) and are immediately confined to one of the compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-Conditioning Phase (Test for Preference): After the conditioning phase, the animals are once again allowed to freely explore the entire apparatus. The time spent in the drug-paired compartment is compared to the time spent in the vehicle-paired compartment. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
Testing the Antagonist: To test the effect of this compound, it is administered to the animals before the administration of the drug of abuse during the conditioning phase or before the post-conditioning test.
Signaling Pathways and Visualizations
Orexin-1 Receptor (OX1R) Signaling Pathway
The binding of orexin-A or orexin-B to the OX1R initiates a signaling cascade primarily through the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events ultimately lead to the modulation of various downstream effectors, including ion channels and transcription factors, resulting in increased neuronal excitability. This compound acts by blocking the initial binding of orexins to the OX1R, thereby inhibiting this entire downstream cascade.
Caption: OX1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical assessment of this compound typically follows a logical progression from in vitro characterization to in vivo behavioral models.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a valuable research tool for elucidating the role of the OX1R in various physiological and pathological processes. Its high selectivity for OX1R over OX2R allows for the specific investigation of OX1R-mediated effects, distinguishing them from those mediated by OX2R, which is primarily associated with the regulation of wakefulness. The preclinical data strongly suggest that antagonism of OX1R with this compound can effectively reduce compulsive drug-seeking and consumption behaviors in animal models. However, the lack of comprehensive, publicly available pharmacokinetic data and the absence of reported clinical trials highlight the need for further research to fully understand its therapeutic potential and safety profile in humans. This technical guide provides a consolidated resource for researchers and professionals in the field of drug development interested in the pharmacology of this compound and the broader therapeutic potential of OX1R antagonism.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 5. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of cerebrospinal fluid concentration and plasma free concentration as a surrogate measurement for brain free concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1059865: A Comprehensive Technical Guide to In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1059865 is a potent and selective antagonist of the Orexin-1 receptor (OX1R), a G-protein coupled receptor primarily expressed in brain regions associated with motivation, reward, and stress. The orexin (B13118510) system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological processes, including wakefulness, feeding behavior, and reward-seeking. Due to its selective inhibition of OX1R, this compound has emerged as a valuable pharmacological tool for elucidating the specific roles of this receptor in normal physiology and in pathological conditions such as addiction and compulsive behaviors. This technical guide provides an in-depth summary of the key in vitro and in vivo studies characterizing this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
In Vitro Profile of this compound
The in vitro characteristics of this compound have been established through a series of binding and functional assays, demonstrating its high affinity and selectivity for the Orexin-1 receptor.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound (in this case, this compound) to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
| Receptor | Species | Cell Line | Radioligand | Ki (nM) | Selectivity (fold vs. OX1R) | Reference |
| OX1R | Human | CHO-S | [¹²⁵I] Orexin A | 3.6 | - | [1][2] |
| OX1R | Rat | - | - | 3.2 | - | [1] |
| OX2R | Human | CHO-S | [³H]EMPA | ~158.4 | ~44 | [1][2] |
| κ-opioid receptor | - | - | - | pKi = 6.5 | - | [3] |
Note: The Ki for OX2R was calculated based on the reported 44-fold selectivity over OX1R.
Functional Antagonism
Functional assays assess the ability of a compound to inhibit the biological response triggered by an agonist. For OX1R, which is coupled to the Gq protein, agonist binding leads to an increase in intracellular calcium concentration ([Ca²⁺]i). The potency of an antagonist is often expressed as the pKB value, which is the negative logarithm of the antagonist's dissociation constant.
| Assay Type | Cell Line | Agonist | Measured Response | pKB | Reference |
| Calcium Mobilization | CHO / HEK-293 | Orexin-A | Inhibition of [Ca²⁺]i increase | 8.77 ± 0.12 | [4] |
Off-Target Profiling
This compound has been shown to have a favorable off-target profile, with minimal activity at a wide range of other receptors and transporters. One study noted that it displays none of the significant off-target binding that has been reported for the less selective OX1R antagonist, SB-334867.[1] The primary off-target activity identified is at the κ-opioid receptor, albeit with significantly lower affinity than for OX1R.[3]
Orexin-1 Receptor Signaling Pathway
This compound exerts its effects by blocking the canonical signaling pathway of the Orexin-1 receptor. This pathway is initiated by the binding of the endogenous ligand, orexin-A, to OX1R, a Gq-protein coupled receptor.
In Vivo Studies of this compound
A substantial body of in vivo research has investigated the effects of this compound in animal models of addiction and compulsive behavior. These studies highlight the potential of OX1R antagonism as a therapeutic strategy for these disorders.
Pharmacokinetics
Understanding the pharmacokinetic profile of a compound is essential for designing and interpreting in vivo experiments. While a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not fully available in the public domain, some key parameters have been reported.
| Parameter | Value | Species | Route of Administration | Reference |
| Brain:Blood Ratio | 0.3 | Rat | Intraperitoneal (i.p.) | [3] |
| Brain Penetrance | Yes | Rat | Oral (p.o.) | [3] |
Chronic Intermittent Ethanol (B145695) (CIE) Exposure Model
The CIE model is a widely used preclinical model to induce a state of ethanol dependence in rodents, characterized by escalated ethanol consumption.
Experimental Workflow:
Key Findings:
-
This compound significantly and dose-dependently decreased ethanol drinking in ethanol-dependent (CIE-exposed) mice.[1][5]
-
The effect was more pronounced in dependent animals, with non-dependent mice only showing a reduction in ethanol intake at the highest dose tested.[1][5]
-
This compound had no effect on the consumption of a palatable sucrose solution, indicating selectivity for reward-seeking driven by ethanol.[1][5]
| Treatment Group | Dose of this compound (mg/kg, i.p.) | Ethanol Intake (g/kg) | % Reduction vs. Vehicle | Reference |
| Ethanol-Dependent (CIE) | Vehicle | ~3.5 | - | [1] |
| 10 | ~2.5 | ~28.6% | [1] | |
| 25 | ~2.2 | ~37.1% | [1] | |
| 50 | ~2.0 | ~42.9% | [1] | |
| Control (Air-Exposed) | Vehicle | ~2.7 | - | [1] |
| 10 | No significant change | - | [1] | |
| 25 | No significant change | - | [1] | |
| 50 | Significant reduction | - | [1] |
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding properties of drugs. Animals learn to associate a specific environment with the effects of a drug, and if the drug is rewarding, they will spend more time in that environment.
Experimental Protocol: A typical CPP protocol involves three phases:
-
Pre-Conditioning (Baseline): Animals are allowed to freely explore the apparatus, which consists of two or more distinct compartments, to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of the drug (e.g., cocaine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-Conditioning (Test): Animals are placed back in the apparatus in a drug-free state and allowed to freely explore. The time spent in each compartment is measured.
Key Findings:
-
This compound has been shown to dose-dependently reduce the expression of cocaine-induced conditioned place preference.[3] This suggests that OX1R antagonism can diminish the rewarding memories associated with drug use.
Schedule-Induced Polydipsia (SIP)
SIP is an animal model of compulsive behavior where food-restricted animals exhibit excessive drinking when food is delivered intermittently.
Experimental Protocol:
-
Food Restriction: Animals are typically maintained at 80-85% of their free-feeding body weight.
-
Training: Animals are placed in an operant chamber where food pellets are delivered on a fixed-time or variable-time schedule (e.g., one pellet every 60 seconds). Water is freely available.
-
Measurement: The volume of water consumed during the session is measured. Polydipsia is characterized by a significant increase in water intake compared to non-scheduled feeding conditions.
Key Findings:
-
While specific studies on this compound in SIP are not detailed in the provided search results, other OX1R antagonists have been shown to decrease compulsive drinking behavior in this model, suggesting a role for the OX1R in compulsive behaviors.[3]
Detailed Experimental Methodologies
In Vitro Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the Orexin-1 and Orexin-2 receptors.
Materials:
-
Cell membranes from CHO-S cells recombinantly expressing human OX1R or OX2R.[2]
-
Radioligand: [¹²⁵I] Orexin-A for OX1R, [³H]EMPA for OX2R.[1][2]
-
Non-specific binding control: A high concentration of a known non-radiolabeled ligand (e.g., unlabeled SB-334867).[2]
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
In Vivo Drug Formulation and Administration
Objective: To prepare and administer this compound for in vivo studies in mice and rats.
Formulation for Mice (i.p. injection):
-
Dissolve this compound in a vehicle of saline and TWEEN 80 (0.5% v/v).[1]
-
Administer intraperitoneally (i.p.) at a volume of 0.01 ml/g body weight.[4]
Formulation for Rats (oral gavage):
Conclusion
This compound is a highly potent and selective Orexin-1 receptor antagonist that has proven to be an invaluable tool for dissecting the role of OX1R in reward, motivation, and compulsive behaviors. In vitro studies have consistently demonstrated its high affinity for OX1R and its favorable selectivity profile. In vivo, this compound effectively reduces ethanol consumption in dependent animals and attenuates the rewarding effects of cocaine, with minimal impact on natural rewards. These findings strongly support the hypothesis that the Orexin-1 receptor is a key mediator of the heightened motivation and compulsive drug-seeking that characterize addiction. Further research, including more comprehensive pharmacokinetic studies and clinical investigations, is warranted to fully explore the therapeutic potential of targeting the Orexin-1 receptor with compounds like this compound for the treatment of substance use disorders and other compulsive behaviors.
References
- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GSK1059865 in the Orexin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin (B13118510) system, comprising two neuropeptides, orexin-A (OX-A) and orexin-B (OX-B), and their cognate G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of various physiological functions.[1][2] Primarily known for its role in the sleep-wake cycle, emerging evidence has implicated the orexin system in motivation, reward, and addiction.[1][3][4][5] GSK1059865 is a potent and highly selective antagonist of the OX1R, making it a valuable tool for elucidating the specific roles of OX1R-mediated signaling and a potential therapeutic agent for disorders characterized by compulsive reward-seeking behaviors, such as alcoholism.[3][4] This technical guide provides an in-depth overview of this compound's interaction with the orexin signaling pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Orexin Signaling Pathway and the Action of this compound
The orexin signaling cascade is initiated by the binding of orexin peptides to their receptors, leading to the activation of multiple intracellular signaling pathways. OX1R preferentially binds orexin-A. This interaction triggers a conformational change in the receptor, facilitating its coupling to various G-proteins, including Gq/11, Gi/o, and Gs.[6]
The activation of these G-proteins initiates a cascade of downstream events:
-
Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG modulate a variety of cellular responses.
-
Other G-protein Pathways: Coupling to Gi/o can lead to the inhibition of adenylyl cyclase, while Gs activation stimulates it. These pathways ultimately influence the levels of cyclic AMP (cAMP), another important second messenger.
-
MAPK/ERK Pathway: Orexin receptor activation has also been shown to induce the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is often mediated through the Gq/PLC/PKC pathway.
This compound acts as a competitive antagonist at the OX1R. By binding to the receptor, it prevents the endogenous ligand, orexin-A, from binding and initiating the downstream signaling cascade. This blockade specifically attenuates the physiological responses mediated by OX1R activation.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeated cycles of chronic intermittent ethanol exposure in mice increases voluntary ethanol drinking and ethanol concentrations in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHRONIC INTERMITTENT ETHANOL EXPOSURE REDUCES PRESYNAPTIC DOPAMINE NEUROTRANSMISSION IN THE MOUSE NUCLEUS ACCUMBENS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of GSK1059865: A Selective Orexin-1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK1059865 is a potent and selective antagonist of the orexin-1 receptor (OX1R), a G protein-coupled receptor primarily involved in regulating motivation, reward, and stress responses. The orexin (B13118510) system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in various physiological functions, including wakefulness, feeding behavior, and addiction.[1][2] Selective blockade of OX1R with this compound has been investigated in several preclinical models to explore its therapeutic potential in treating disorders characterized by compulsive reward-seeking behaviors, such as addiction and binge eating. This guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological properties, experimental protocols from key studies, and the underlying signaling pathways.
Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies, demonstrating its high affinity and selectivity for the human and rat orexin-1 receptor.
In Vitro Pharmacology
| Parameter | Species | Value | Reference |
| pKB | Human OX1R | 8.8 | [1] |
| pKB | Rat OX1R | 8.77 ± 0.12 | [3] |
| Ki | Human OX1R | 3.6 nM | [4] |
| Ki | Rat OX1R | 3.2 nM | [4] |
| Selectivity over OX2R | ~100-fold | [1] | |
| Affinity for other receptors | Little affinity (<50% inhibition at 1 µM) over a panel of 113 targets, except for weak affinity for the κ-opioid receptor (pKi = 6.5) and neurokinin-2 receptor (hNK2 Ki = 920 nM). | [1][4] |
In Vivo Pharmacology & Pharmacokinetics
| Parameter | Species | Value | Route of Administration | Reference |
| Brain:Blood Ratio | Rat | 0.3 | Intraperitoneal (i.p.) | [1] |
| Receptor Occupancy | Rat | High levels of OX1R occupancy | - | [5] |
Key Preclinical Studies & Experimental Protocols
This compound has been evaluated in several preclinical models of addiction and compulsive behavior, demonstrating its efficacy in reducing drug-seeking and compulsive food intake.
Reduction of Ethanol (B145695) Drinking in Dependent Mice
A study by Lopez et al. (2016) investigated the effect of this compound on voluntary ethanol intake in a mouse model of alcohol dependence.[5][6]
Experimental Protocol:
-
Animals: Male C57BL/6J mice.
-
Dependence Induction: Mice were exposed to chronic intermittent ethanol (CIE) vapor for 16 hours per day, for 4 days, followed by 3 days of abstinence. This cycle was repeated to induce a state of ethanol dependence, characterized by increased voluntary ethanol consumption.[7]
-
Drug Administration: this compound (10, 25, and 50 mg/kg) or vehicle was administered intraperitoneally (i.p.) 30 minutes before the drinking session.[3]
-
Drinking Paradigm: After the CIE or air exposure, mice were given access to a 15% (v/v) ethanol solution for a 2-hour period. In a separate experiment, the effect of this compound on 5% (w/v) sucrose (B13894) intake was also assessed.[3]
-
Outcome Measures: The volume of ethanol or sucrose solution consumed was measured and expressed as g/kg of body weight.
Results: this compound significantly and dose-dependently reduced ethanol intake in ethanol-dependent mice.[6] In contrast, it only reduced ethanol intake at the highest dose in non-dependent (air-exposed) mice and had no effect on sucrose consumption, suggesting a specific effect on compulsive alcohol drinking rather than general reward.[6]
Attenuation of Cocaine-Induced Conditioned Place Preference
This compound has been shown to reduce the expression of cocaine-induced conditioned place preference (CPP), a model of the rewarding and motivational properties of drugs of abuse.[1]
Experimental Protocol:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central neutral chamber.
-
Phases:
-
Pre-Conditioning (Baseline): On day 1, animals are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes) to determine their initial preference for either of the outer chambers.
-
Conditioning: Over several days (e.g., 4-8 days), animals receive alternating injections of cocaine and vehicle. Following cocaine administration, they are confined to one of the outer chambers (initially the non-preferred one), and after vehicle injection, they are confined to the opposite chamber.
-
Post-Conditioning (Test): On the test day, animals are placed in the central chamber with free access to all compartments, and the time spent in each chamber is recorded. An increase in time spent in the cocaine-paired chamber compared to baseline indicates the development of CPP.
-
-
Drug Administration: this compound would be administered prior to the test session to evaluate its effect on the expression of the established preference.
Results: this compound dose-dependently reduced the expression of cocaine-induced conditioned place preference, indicating that it can diminish the motivational salience of drug-associated cues.[1]
Inhibition of Compulsive Binge Eating in Rats
A study by Piccoli et al. (2012) demonstrated the efficacy of this compound in a rat model of binge eating.[8]
Experimental Protocol:
-
Animals: Female Wistar rats.
-
Binge Eating Model: The model involves a combination of cyclic food restriction, stress, and intermittent access to highly palatable food to induce binge-like eating behavior.[2]
-
Food Restriction: Rats are subjected to periods of food restriction followed by periods of ad libitum access to standard chow.
-
Stress: Animals are exposed to a mild stressor, such as footshock.
-
Palatable Food Access: Intermittent access to a highly palatable food source (e.g., vegetable shortening) is provided.
-
-
Drug Administration: this compound (10 and 30 mg/kg) or vehicle was administered by oral gavage 1 hour before the presentation of the highly palatable food.[3]
-
Outcome Measures: The amount of palatable food consumed during the access period was measured.
Results: this compound significantly inhibited compulsive eating of the highly palatable food in the binge-eating model.[9] Notably, it did not affect the intake of the same food in control animals that were not subjected to the binge-inducing procedure, suggesting a specific effect on compulsive overeating rather than normal appetite.[8]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by antagonizing the orexin-1 receptor, which is primarily coupled to the Gq class of G-proteins.[8] Activation of OX1R by its endogenous ligand, orexin-A, initiates a signaling cascade that leads to neuronal excitation. By blocking this receptor, this compound dampens the downstream signaling events that contribute to reward-seeking and stress-induced behaviors.
Orexin-1 Receptor Signaling Pathway
Caption: A generalized workflow for the preclinical evaluation of a compound like this compound.
Conclusion
The preclinical data for this compound strongly support its role as a selective and potent orexin-1 receptor antagonist. In vitro studies have established its high affinity and selectivity for OX1R, while in vivo studies have demonstrated its ability to penetrate the brain and occupy its target. The efficacy of this compound in animal models of alcohol and cocaine addiction, as well as compulsive binge eating, highlights its potential as a therapeutic agent for disorders characterized by dysregulated motivational and reward systems. By selectively blocking the OX1R-mediated signaling pathway, this compound offers a targeted approach to mitigating the compulsive drive for rewards without causing the sedative effects associated with dual orexin receptor antagonists. Further research is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binge eating in rats produced by combining dieting with stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binge eating in rats with limited access to vegetable shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Target Validation of GSK1059865 in Central Nervous System Disorders: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of GSK1059865, a potent and highly selective Orexin-1 Receptor (OX1R) antagonist, for the therapeutic intervention in Central Nervous System (CNS) disorders. The focus of this document is to present the core scientific data, experimental methodologies, and underlying signaling pathways that substantiate the role of OX1R as a viable drug target in conditions of compulsive reward-seeking, such as addiction.
Introduction: The Orexin (B13118510) System and its Therapeutic Potential
The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their cognate G-protein coupled receptors, Orexin-1 (OX1R) and Orexin-2 (OX2R), is a key regulator of diverse physiological functions.[1] While the OX2R is primarily implicated in the modulation of the sleep-wake cycle, the OX1R is predominantly involved in motivation and reward-driven behaviors.[1] This functional dichotomy positions the OX1R as a compelling target for CNS disorders characterized by dysregulated motivation, particularly substance use disorders. This compound has emerged as a critical pharmacological tool to probe the therapeutic potential of OX1R antagonism.[2][3]
Mechanism of Action of this compound
This compound exerts its pharmacological effects by acting as a potent and selective antagonist at the OX1R.[4] Orexin-A, the endogenous ligand, binds to OX1R with high affinity, initiating a downstream signaling cascade.[2] this compound competitively blocks this interaction, thereby attenuating orexin-A-mediated neuronal signaling.
Orexin-1 Receptor Signaling Pathway
The OX1R is primarily coupled to the Gq class of G-proteins.[5] Upon activation by orexin-A, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of various downstream effectors, including protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinases (CAMKs). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity. Evidence also suggests the involvement of the mitogen-activated protein kinase (MAPK/ERK) pathway.[5]
Quantitative Pharmacological Profile of this compound
The validation of a pharmacological tool is critically dependent on its potency and selectivity. This compound has been characterized in a variety of in vitro and in vivo assays to establish its profile as a selective OX1R antagonist.
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (pKB) | Recombinant cells | 8.77 ± 0.12 | [4] |
| Functional Antagonism | Recombinant cells | Non-surmountable (0.3 nM - 10 nM) | [4] |
| Surmountable (0.1 µM - 3.3 µM) | [4] | ||
| In Vivo Efficacy (Ethanol Intake) | Ethanol-dependent mice | Significant reduction at 10, 25, 50 mg/kg (i.p.) | [6] |
| Non-dependent mice | Reduction only at 50 mg/kg (i.p.) | [6] | |
| In Vivo Efficacy (Cocaine CPP) | Rats | Significant antagonism at 10 and 30 mg/kg (i.p.) | [7] |
| Brain Receptor Occupancy | Rats | High occupancy at 30 mg/kg (i.p.) | [8] |
Target Validation in CNS Disorders: Preclinical Evidence
The primary validation for this compound's target in CNS disorders comes from preclinical models of addiction, where it has shown efficacy in reducing drug-seeking and consumption behaviors.
Alcohol Use Disorder
In a well-established mouse model of ethanol (B145695) dependence, this compound demonstrated a potent and selective effect on alcohol consumption.[2][3] Treatment with this compound significantly and dose-dependently decreased ethanol drinking in ethanol-dependent mice.[3] Notably, this effect was less pronounced in non-dependent mice, where only the highest dose tested showed a reduction in ethanol intake.[3] Furthermore, this compound had no effect on the consumption of a sucrose (B13894) solution, indicating that its mechanism is not a general suppression of reward but is specific to the heightened motivational state associated with addiction.[2][3]
Cocaine Addiction
The role of the OX1R in cocaine-seeking behavior has been investigated using the conditioned place preference (CPP) paradigm. This compound has been shown to dose-dependently reduce the expression of cocaine-induced CPP, suggesting that OX1R signaling is crucial for the rewarding and reinforcing properties of cocaine.[1]
Key Experimental Protocols
The following sections detail the methodologies for two key preclinical models used in the target validation of this compound.
Chronic Intermittent Ethanol (CIE) Exposure in Mice
This model is designed to induce a state of ethanol dependence in mice, leading to an escalation of voluntary ethanol consumption.
Objective: To assess the effect of this compound on voluntary ethanol intake in ethanol-dependent versus non-dependent mice.
Methodology:
-
Baseline Ethanol Intake: Mice are first trained to voluntarily drink a 15% ethanol solution in a two-bottle choice paradigm (ethanol vs. water) with limited access (e.g., 2 hours per day).[3] This continues until a stable baseline of ethanol intake is established.[3]
-
Group Allocation: Mice are divided into two groups, counterbalanced for their baseline ethanol intake: an ethanol-exposed group and a control (air-exposed) group.[3]
-
Chronic Intermittent Ethanol (CIE) Exposure:
-
The ethanol-exposed group is placed in inhalation chambers and exposed to ethanol vapor for 16 hours per day for 4 consecutive days.[3]
-
To achieve and maintain stable blood ethanol concentrations, an initial loading dose of ethanol (e.g., 1.6 g/kg, i.p.) and an alcohol dehydrogenase inhibitor (e.g., pyrazole, 1 mmol/kg, i.p.) may be administered prior to vapor exposure.[3]
-
The control group is exposed to air in identical chambers for the same duration.[3]
-
-
Abstinence and Testing: Following the 4-day exposure period, mice undergo a period of abstinence (e.g., 72 hours) before being tested for voluntary ethanol intake again in the two-bottle choice paradigm.[9]
-
This compound Administration: After several cycles of CIE and testing to establish escalated drinking in the ethanol-exposed group, mice are treated with this compound (e.g., 10, 25, 50 mg/kg, i.p.) or vehicle prior to the ethanol access period to assess its effect on consumption.[6]
Cocaine Conditioned Place Preference (CPP)
The CPP paradigm is a classical conditioning model used to measure the rewarding effects of drugs.
Objective: To evaluate the ability of this compound to block the expression of cocaine-induced reward.
Methodology:
-
Apparatus: A standard three-compartment CPP apparatus is used, with two conditioning compartments distinguished by distinct visual and tactile cues, and a neutral central compartment.[10]
-
Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all three compartments, and the time spent in each is recorded to determine any initial preference.[10]
-
Conditioning Phase (typically over several days):
-
On drug-pairing days, animals receive an injection of cocaine (e.g., 20 mg/kg, i.p.) and are immediately confined to one of the conditioning compartments for a set period (e.g., 15-30 minutes).[10]
-
On saline-pairing days, animals receive a saline injection and are confined to the opposite compartment.[10] The order of cocaine and saline administration is counterbalanced across animals.
-
-
Test Phase (Expression of CPP):
-
After the conditioning phase, animals are placed back in the central compartment with free access to all compartments, and the time spent in each is recorded.[10]
-
A preference for the drug-paired compartment, indicated by a significant increase in time spent there compared to baseline, demonstrates the rewarding effect of the drug.
-
-
This compound Intervention: To test the effect of this compound, the compound is administered prior to the test phase to assess its ability to block the expression of the learned preference.
Conclusion
The selective Orexin-1 Receptor antagonist, this compound, has proven to be an invaluable tool for the validation of OX1R as a therapeutic target in CNS disorders characterized by compulsive reward-seeking behavior. Its high potency and selectivity, combined with robust efficacy in preclinical models of alcohol and cocaine addiction, provide a strong rationale for the continued development of OX1R antagonists for these indications. The detailed experimental protocols and understanding of the underlying signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals working in this promising area of neuroscience.
References
- 1. ohsu.edu [ohsu.edu]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated Cycles of Chronic Intermittent Ethanol Exposure Leads to the Development of Tolerance to Aversive Effects of Ethanol in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repeated Cycles of Chronic Intermittent Ethanol Exposure in Mice Increases Voluntary Ethanol Drinking and Ethanol Concentrations in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
The Orexin System: A Core Regulator in the Neurobiology of Addiction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The orexin (B13118510) system, also known as the hypocretin system, has emerged as a critical modulator of survival-oriented behaviors, including wakefulness, feeding, and reward-seeking. Comprising two neuropeptides, orexin-A (OXA) and orexin-B (OXB), and their cognate G-protein coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), this system is densely integrated with the brain's reward circuitry.[1][2] Drug addiction, a chronic relapsing disorder characterized by compulsive drug-seeking and use, is increasingly understood to hijack these fundamental motivational systems.[2] A growing body of evidence implicates the dysregulation of the orexin system in the development and maintenance of addiction, making it a promising target for novel therapeutic interventions.[3][4] This guide provides a comprehensive technical overview of the orexin system's role in addiction, detailing key signaling pathways, experimental methodologies, and quantitative data from preclinical and clinical studies.
The Orexin System: Components and Neuroanatomy
The orexin system originates from a cluster of neurons located exclusively in the lateral hypothalamus (LH) and perifornical area.[5] These neurons project extensively throughout the brain, innervating key regions of the mesolimbic reward pathway, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[6][7]
-
Orexin Peptides: Orexin-A and Orexin-B are derived from a common precursor peptide, prepro-orexin. OXA exhibits a high affinity for both OX1R and OX2R, while OXB shows a preference for OX2R.[8]
-
Orexin Receptors: OX1R and OX2R are G-protein coupled receptors with distinct but overlapping distributions in the brain.[9] OX1R is predominantly coupled to the Gq protein, while OX2R can couple to both Gq and Gi/o proteins.[5][10] This differential coupling contributes to their distinct roles in addiction-related behaviors, with OX1R being more strongly implicated in drug-seeking and OX2R in arousal and stress responses.[1][11]
Orexin Signaling Pathways in Addiction
The binding of orexin peptides to their receptors initiates a cascade of intracellular signaling events that modulate neuronal excitability and synaptic plasticity, particularly within the VTA and NAc. These pathways are crucial for the reinforcing effects of drugs and the motivation to seek them.
OX1R Signaling Pathway
Activation of OX1R in VTA dopamine (B1211576) neurons plays a pivotal role in drug-induced synaptic plasticity.[12] The primary signaling cascade involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][10] This cascade culminates in an increase in intracellular calcium and activation of protein kinase C (PKC), which in turn can potentiate NMDA receptor function and promote the insertion of AMPA receptors into the postsynaptic membrane.[12] Furthermore, this pathway can activate downstream kinases such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in long-term synaptic changes.[3]
Orexin's Modulation of the Mesolimbic Dopamine System
Orexin neurons originating in the LH project to and excite VTA dopamine neurons, which in turn release dopamine into the NAc, a critical process for reward and reinforcement.[13] This interaction is a key mechanism through which the orexin system influences addiction. Orexin signaling potentiates VTA dopamine neuron firing and enhances dopamine release in the NAc in response to drugs of abuse and their associated cues.[3][14]
Quantitative Data on Orexin Antagonists in Addiction Models
Preclinical studies have demonstrated the efficacy of orexin receptor antagonists in reducing drug-seeking and consumption across various substances of abuse. The following tables summarize key quantitative findings.
Table 1: Effects of the OX1R Antagonist SB-334867 on Opioid and Psychostimulant Seeking/Intake
| Drug of Abuse | Animal Model | Behavioral Assay | Dose of SB-334867 | Outcome Measure | % Change vs. Vehicle/Control | p-value | Reference(s) |
| Heroin | Rat | Self-Administration (FR-1) | 30 mg/kg | Heroin Infusions | ↓ ~50% | <0.001 | [2] |
| Fentanyl | Rat | Intermittent Access Self-Administration | 10 mg/kg | Fentanyl Intake | Significantly Reduced | Not specified | [2][13][15] |
| Fentanyl | Rat | Cue-Induced Reinstatement | 10 mg/kg | Active Lever Presses | Significantly Reduced | p=0.0007 | [15] |
| Cocaine | Rat | Self-Administration (PR) | 15 mg/kg | Breakpoint | ↓ ~50% | <0.05 | [16] |
| Cocaine | Rat | Self-Administration (FR) | 30 mg/kg | Cocaine Intake | No significant effect | >0.05 | [4][16] |
| Cocaine | Rat | Cue-Induced Reinstatement | 30 mg/kg | Active Lever Presses | Significantly Blocked | Not specified | [17] |
| Amphetamine | Rat | Conditioned Place Preference | Not specified | Expression of CPP | Blocked | Not specified | [6][18] |
Table 2: Effects of the Dual Orexin Receptor Antagonist Suvorexant on Opioid and Alcohol Intake
| Drug of Abuse | Animal Model | Behavioral Assay | Dose of Suvorexant | Outcome Measure | % Change vs. Vehicle/Control | p-value | Reference(s) |
| Oxycodone | Rat | Self-Administration (first hour) | 20 mg/kg | Oxycodone Intake | Significantly Reduced | p=0.012 (males), p=0.018 (females) | [11] |
| Oxycodone | Rat | Cue-Induced Reinstatement | 20 mg/kg | Oxycodone Seeking | Blocked (males), Reduced (females) | Not specified | [11] |
| Fentanyl | Rat | Behavioral Economics Task | 30 mg/kg | Fentanyl Demand Elasticity | Significantly Increased in high-demand rats | p=0.0118 | [7] |
| Alcohol | Rat | Alcohol Self-Administration | 5, 10, 20 mg/kg | Alcohol Intake | Significantly Decreased in dependent rats | Not specified | [19] |
Experimental Protocols
The following are generalized protocols for key experimental techniques used to investigate the role of the orexin system in addiction.
Self-Administration and Reinstatement Paradigm
This model is used to assess the reinforcing properties of a drug and the motivation to seek it after a period of abstinence.
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter for drug self-administration.
-
Acquisition Phase: Animals are placed in operant chambers and learn to press a lever to receive an infusion of a drug (e.g., fentanyl, 2.5 µg/kg/infusion).[20] Each infusion is paired with a cue (e.g., a light and a tone). Sessions typically last for 1-6 hours daily for several days.[2][13]
-
Extinction Phase: The drug is no longer available, and lever presses no longer result in infusions or cues. This continues until the lever-pressing behavior is significantly reduced.
-
Reinstatement Phase: The propensity to relapse is tested by presenting drug-associated cues, a small, non-contingent "priming" dose of the drug, or a stressor. The number of lever presses is measured as an index of drug-seeking behavior.
-
Pharmacological Intervention: Orexin receptor antagonists (e.g., SB-334867, 10-30 mg/kg, i.p.) or vehicle are administered before reinstatement sessions to assess their effect on drug-seeking.[6][17]
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[21]
-
Surgical Preparation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., NAc).[1]
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).[21]
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 10-20 minutes).
-
Analysis: The concentration of dopamine in the dialysate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.[21]
-
Pharmacological Manipulation: Orexin agonists or antagonists can be administered systemically or directly into the brain region of interest (reverse microdialysis) to determine their effect on dopamine release.[1]
Optogenetics
Optogenetics allows for the precise temporal control of the activity of genetically defined neurons, such as orexin neurons.[22]
-
Viral Vector Injection: A viral vector carrying the gene for a light-sensitive ion channel (e.g., channelrhodopsin-2 for activation, halorhodopsin for inhibition) is injected into the LH of a transgenic animal expressing Cre recombinase under the control of the orexin promoter.[22][23]
-
Optic Fiber Implantation: An optic fiber is implanted above the LH to deliver light.[22]
-
Behavioral Testing: During a behavioral task (e.g., self-administration, place preference), light of a specific wavelength is delivered to activate or inhibit orexin neurons.
-
Neurochemical or Electrophysiological Recording: The behavioral manipulation can be combined with microdialysis or in vivo electrophysiology to measure the downstream effects on neurotransmitter release or neuronal firing in target regions like the VTA.[14][24]
Clinical Development of Orexin Antagonists for Addiction
The promising preclinical data have led to the investigation of orexin receptor antagonists as potential treatments for substance use disorders in humans.
-
Suvorexant (Belsomra®): This dual orexin receptor antagonist, approved for insomnia, has been studied for its potential to treat opioid and cocaine use disorders.[25] A preclinical study showed that suvorexant reduced oxycodone self-administration and reinstatement in rats.[4][11]
-
Lemborexant (Dayvigo®): Another dual orexin receptor antagonist approved for insomnia, lemborexant is being investigated in clinical trials for alcohol use disorder and as an adjunctive treatment for opioid use disorder.[26][27] A Phase 1b/2a study found lemborexant to be safe and well-tolerated in patients with OUD receiving buprenorphine/naloxone.[20] A Phase 3 trial is evaluating the combination of lemborexant and naltrexone (B1662487) for alcohol cravings and insomnia.[26]
Table 3: Ongoing and Recent Clinical Trials of Orexin Antagonists for Substance Use Disorders
| Compound | Indication | Phase | ClinicalTrials.gov Identifier | Primary Outcome Measures | Status (as of late 2025) |
| Lemborexant | Alcohol Use Disorder with Insomnia | 3 | NCT05458609 | Alcohol Craving (PACS), Insomnia Severity (ISI) | Recruiting |
| Lemborexant | Opioid Use Disorder with Insomnia | 1b/2a | NCT04262193 | Safety and Tolerability | Completed |
Conclusion
The orexin system is a key integrator of the neurocircuits that govern motivation and reward. Its dysregulation is a significant factor in the pathophysiology of addiction. The ability of orexin receptor antagonists to dampen drug-seeking and consumption in preclinical models provides a strong rationale for their development as therapeutics for substance use disorders. The distinct roles of OX1R and OX2R suggest that receptor-selective antagonists may offer tailored treatments for different aspects of addiction, such as craving and relapse versus withdrawal-associated insomnia and arousal. As clinical trials progress, the translation of these preclinical findings into effective treatments for addiction holds considerable promise for addressing this major public health challenge.
References
- 1. In vivo microdialysis reveals that blockade of accumbal orexin OX2 but not OX1 receptors enhances dopamine efflux in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermittent self-administration of fentanyl induces a multifaceted addiction state associated with persistent changes in the orexin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suvorexant, an FDA-approved dual orexin receptor antagonist, reduces oxycodone self-administration and conditioned reinstatement in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repeated orexin 1 receptor antagonism effects on cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Orexin A in the VTA is critical for the induction of synaptic plasticity and behavioral sensitization to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intermittent self-administration of fentanyl induces a multifaceted addiction state associated with persistent changes in the orexin system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optogenetic stimulation of lateral hypothalamic orexin/dynorphin inputs in the ventral tegmental area potentiates mesolimbic dopamine neurotransmission and promotes reward-seeking behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Orexin-1 receptor antagonist SB-334867 reduces the acquisition and expression of cocaine-conditioned reinforcement and the expression of amphetamine-conditioned reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optogenetic Control of Hypocretin (Orexin) Neurons and Arousal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optogenetic identification of hypothalamic orexin neuron projections to paraventricular spinally projecting neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stimulation of VTA dopamine inputs to LH upregulates orexin neuronal activity in a DRD2-dependent manner [elifesciences.org]
- 25. biorxiv.org [biorxiv.org]
- 26. Lemborexant + Naltrexone for Alcoholism · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for GSK1059865 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of GSK1059865, a potent and selective orexin (B13118510) 1 receptor (OX1R) antagonist, in murine experimental models. The information is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of targeting the orexin system.
Introduction
This compound is a highly selective antagonist of the orexin 1 receptor (OX1R).[1][2] The orexin system, consisting of orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), is a key regulator of various physiological processes, including wakefulness, reward-seeking behavior, and stress responses.[1] By selectively blocking OX1R, this compound allows for the specific investigation of the role of this receptor in various preclinical models of disease. This compound has been shown to be brain-penetrant, making it suitable for in vivo studies targeting the central nervous system.[3]
Mechanism of Action: Orexin Signaling Pathway
Orexin neuropeptides, produced in the lateral hypothalamus, bind to and activate orexin receptors, which are G-protein coupled receptors. OX1R is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. This compound acts as a competitive antagonist at the OX1R, blocking the binding of orexin-A and preventing the initiation of this signaling cascade.
Caption: Orexin-A signaling via OX1R and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound in mice.
Table 1: In Vivo Dosing and Administration
| Parameter | Details | Reference |
| Animal Model | C57BL/6J mice | [1] |
| Dose Range | 10 - 50 mg/kg | [1][4] |
| Administration Route | Intraperitoneal (i.p.), Subcutaneous (s.c.) | [3][4] |
| Vehicle | Saline with 0.5% v/v TWEEN 80 | [1] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Value | Reference |
| Brain Penetrance | Yes | [3] |
| Brain:Blood Ratio | 0.3 (after i.p. injection) | [3] |
| Receptor Occupancy | Occupies brain OX1Rs after systemic administration | [5] |
| Observed Effects | Reduction in ethanol (B145695) drinking, attenuation of stress-induced hyperarousal, modulation of cortical glutamate (B1630785) release | [1][4][5] |
Experimental Protocols
This section provides a detailed methodology for a representative experiment investigating the effect of this compound on alcohol consumption in mice, adapted from Lopez et al., 2016.[1]
Protocol 1: Evaluation of this compound on Voluntary Ethanol Intake in Mice
1. Animal Model and Housing:
-
Species: Male C57BL/6J mice (25-30 g).[1]
-
Housing: Individually housed with ad libitum access to food and water.[1]
-
Environment: Maintained in a facility with controlled temperature, humidity, and a 12-hour light/dark cycle.[1]
2. Materials:
-
This compound
-
Ethanol (95%)
-
Saline
-
TWEEN 80
-
Standard mouse chow and water
-
Drinking bottles
-
Animal scale
-
Inhalation chambers (for ethanol vapor exposure)
3. Experimental Workflow:
Caption: Workflow for evaluating this compound on ethanol intake in mice.
4. Detailed Methodology:
-
Ethanol Habituation (Sucrose Fading Procedure):
-
Train mice to drink ethanol using a modified sucrose fading procedure to facilitate voluntary consumption.[1]
-
Initially, provide a solution of 10% ethanol and 5% sucrose.
-
Gradually increase the ethanol concentration while decreasing the sucrose concentration over several days until the mice are consuming 15% ethanol without sucrose.[1]
-
-
Induction of Ethanol Dependence (Chronic Intermittent Ethanol - CIE):
-
Expose mice to intermittent ethanol vapor in inhalation chambers to induce a state of dependence.[1]
-
A typical cycle involves 16 hours of ethanol vapor exposure followed by an 8-hour withdrawal period.
-
Monitor animals for signs of withdrawal and measure voluntary ethanol intake after each cycle to confirm increased drinking, which is indicative of dependence.[1]
-
-
This compound Preparation and Administration:
-
Measurement of Ethanol and Sucrose Intake:
-
Following this compound or vehicle administration, provide mice with a 2-hour access period to a 15% v/v ethanol solution.[1]
-
Measure the volume of ethanol consumed and calculate the intake in g/kg of body weight.[1]
-
After a washout period, a similar test can be conducted to measure the intake of a 5% w/v sucrose solution to assess the specificity of the drug's effect on ethanol consumption versus general reward intake.[1]
-
5. Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of this compound treatment between ethanol-dependent and control groups.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the OX1R in various physiological and pathological processes in mice. The provided protocols and data summaries offer a foundation for researchers to design and conduct robust in vivo experiments. Careful consideration of the experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and interpretable results.
References
- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological or genetic orexin1 receptor inhibition attenuates MK-801 induced glutamate release in mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
GSK1059865 Application Notes: Solubility and Solvent Preparation for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1059865 is a potent and selective antagonist of the orexin (B13118510) 1 receptor (OX1R), a G protein-coupled receptor (GPCR) predominantly involved in regulating arousal, motivation, and reward-seeking behaviors. Its utility in preclinical research necessitates precise and reproducible methods for its solubilization and the preparation of stock and working solutions. This document provides detailed application notes and protocols to guide researchers in the effective use of this compound for in vitro and in vivo studies.
Data Presentation: Solubility Profile
The solubility of this compound has been characterized in various common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data to facilitate the preparation of appropriate formulations for different experimental needs.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) | Notes |
| DMSO | 200 mg/mL | 458.38 mM | [1] | Requires ultrasonication for complete dissolution. It is important to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can significantly impact solubility.[1] |
| Saline with 0.5% (v/v) TWEEN® 80 | Sufficient for in vivo dosing (e.g., 10, 25, 50 mg/kg) | Not Applicable | [1][2][3] | A common vehicle for intraperitoneal (i.p.) administration in mice.[1][2][3] |
| 0.5% (w/v) HPMC in distilled water | Sufficient for in vivo dosing | Not Applicable | A suitable vehicle for oral gavage administration in rats. |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the orexin 1 receptor (OX1R). The binding of the endogenous ligand, orexin-A, to OX1R primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This compound blocks this pathway by preventing orexin-A from binding to and activating the OX1R.
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration DMSO Stock (e.g., 100 mM):
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate this compound powder to room temperature.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for 100 mM, add 2.29 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously.
-
Use an ultrasonic bath to facilitate complete dissolution, as this compound may require sonication to fully dissolve at high concentrations.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. Preparation of Working Solutions for In Vitro Assays:
-
Materials: High-concentration DMSO stock solution, appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).
-
Procedure:
-
Thaw the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the assay wells is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
-
In Vitro Experimental Workflow: Calcium Mobilization Assay
This assay is a functional measure of OX1R antagonism by quantifying the inhibition of orexin-A-induced intracellular calcium release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OX1R antagonist.| CAS 1191044-58-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
GSK1059865: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, these detailed application notes provide comprehensive protocols for the preparation, storage, and experimental use of GSK1059865, a potent and highly selective orexin (B13118510) 1 receptor (OX1R) antagonist.
Introduction
This compound is a valuable chemical tool for investigating the role of the orexin system in a variety of physiological and pathological processes. The orexin system, comprising orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1R and OX2R, is a key regulator of sleep-wake cycles, feeding behavior, reward processing, and addiction.[1][2] this compound's high selectivity for OX1R allows for the specific interrogation of this receptor's function in these pathways.[3][4] These notes provide essential information for the effective use of this compound in both in vitro and in vivo research settings.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
| Property | Value |
| Molecular Formula | C₂₀H₂₃BrFN₃O₂ |
| Molecular Weight | 436.32 g/mol |
| Appearance | White to off-white solid powder |
| CAS Number | 1191044-58-2 |
Table 1: Physicochemical Properties of this compound. [5]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Table 2: Recommended Storage Conditions and Shelf Life for this compound. [5][6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Stock Solution Preparation
The solubility of this compound varies depending on the solvent. For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration | Notes |
| DMSO | 200 mg/mL (458.38 mM) | Ultrasonic treatment may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[5][7] |
Table 3: Solubility of this compound in DMSO.
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh 43.63 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If precipitation or incomplete dissolution is observed, place the tube in an ultrasonic bath for 5-10 minutes.[5] Gentle heating can also be applied.
-
Once the solution is clear, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
In Vivo Formulation Protocols
For in vivo studies, the DMSO stock solution must be further diluted into a vehicle suitable for administration to animals. The choice of vehicle will depend on the route of administration and the experimental model.
| Vehicle Composition | Administration Route | Species | Notes |
| 0.5% HPMC (w/v) in distilled water | Oral gavage | Rats | Prepare fresh solutions and use promptly.[5] |
| Saline and TWEEN 80 (0.5% v/v) | Intraperitoneal (i.p.) | Mice | This compound is dissolved in this vehicle for studies on ethanol (B145695) consumption.[3][5] |
| 5% N-methyl-2-pyrrolidone, 20% Solutol, 75% 2-hydroxypropyl-β-cyclodextrin (20%) | Oral or subcutaneous | Rats | This formulation has been used for receptor occupancy studies and sleep experiments.[8] |
| 30% SBE-β-CD in Saline | Not specified | N/A | Requires sonication to achieve a clear solution with a solubility of 3.33 mg/mL.[5] |
| 30% PEG300, 70% (10% HP-β-CD in Saline) | Not specified | N/A | Results in a suspended solution with a solubility of 5 mg/mL, requires sonication.[5] |
Table 4: Examples of In Vivo Formulations for this compound.
Protocol 2: Preparation of an In Vivo Formulation for Intraperitoneal Injection in Mice
This protocol is adapted from studies investigating the effect of this compound on ethanol consumption in mice.[3]
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile Saline (0.9% NaCl)
-
TWEEN 80 (Polysorbate 80)
-
Sterile tubes
Procedure:
-
Calculate the required volume of this compound DMSO stock solution based on the desired final concentration and the number of animals to be dosed.
-
In a sterile tube, prepare the vehicle by adding 0.5% (v/v) TWEEN 80 to the required volume of saline. For example, to prepare 10 mL of vehicle, add 50 µL of TWEEN 80 to 9.95 mL of saline.
-
Vortex the vehicle solution to ensure the TWEEN 80 is fully dispersed.
-
Add the calculated volume of the this compound DMSO stock solution to the vehicle. Note: The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity.
-
Vortex the final formulation thoroughly to ensure homogeneity.
-
This formulation should be prepared fresh on the day of the experiment.
Signaling Pathway and Mechanism of Action
This compound acts as a potent and selective antagonist of the Orexin 1 Receptor (OX1R). OX1R is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligands (orexin-A or orexin-B), primarily couples to Gq proteins.[1] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels.[1] By blocking the binding of orexins to OX1R, this compound inhibits this signaling pathway.
Figure 1: Mechanism of action of this compound.
Experimental Workflow: In Vivo Pharmacology Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on a specific behavior, such as ethanol consumption.
Figure 2: Typical experimental workflow.
Concluding Remarks
This compound is a powerful tool for dissecting the role of the OX1R in health and disease. Adherence to the proper preparation and storage protocols outlined in these application notes is crucial for obtaining reliable and reproducible data. The provided experimental workflows and signaling pathway diagrams offer a framework for designing and interpreting studies utilizing this selective antagonist. As with any experimental compound, researchers should consult the latest literature for specific applications and potential off-target effects.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | OX1R antagonist.| CAS 1191044-58-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK1059865 in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1059865 is a potent and selective antagonist of the Orexin-1 receptor (OX1R). The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), is a key regulator of arousal, motivation, and reward-seeking behaviors.[1] Selective blockade of OX1R with this compound offers a valuable tool to investigate the role of this specific pathway in various neuropsychiatric and behavioral disorders. These application notes provide an overview of this compound's use in preclinical behavioral neuroscience research, along with detailed protocols for key experimental paradigms.
Mechanism of Action
This compound acts as a competitive antagonist at the OX1R, which is a G-protein coupled receptor. Orexin-A, the endogenous ligand, has a high affinity for OX1R.[1] The binding of Orexin-A to OX1R typically leads to the activation of Gq-coupled signaling pathways, resulting in the activation of phospholipase C (PLC) and subsequent downstream signaling cascades, including the mobilization of intracellular calcium and activation of protein kinase C (PKC). Emerging evidence also suggests a link between Orexin-A signaling through OX1R and the PI3K/Akt pathway, which is involved in cell survival and synaptic plasticity.[2][3] By blocking this receptor, this compound effectively inhibits these downstream signaling events, allowing for the elucidation of the behavioral consequences of attenuated OX1R signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| pKb (OX1R) | Rat | 8.8 | [4] |
| pKb (OX2R) | Rat | 6.9 | [4] |
| pKi (κ-opioid receptor) | Human | 6.5 | [4] |
Table 2: In Vivo Dosages of this compound in Behavioral Studies
| Species | Behavioral Paradigm | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| Mouse | Chronic Intermittent Ethanol (B145695) Intake | 10, 25, 50 | Intraperitoneal (i.p.) | Dose-dependent decrease in ethanol drinking in dependent mice.[5][6] | [5][6] |
| Rat | Cocaine-Induced Conditioned Place Preference | 10, 30 | i.p. | Dose-dependent reduction in the expression of cocaine-induced CPP.[7][8] | [7][8] |
| Rat | Binge Eating Model | 10, 30 | Gavage | Potent inhibition of compulsive eating behavior.[7][9] | [7][9] |
| Rat | Stress-Induced Hyperarousal | 10 | Subcutaneous (s.c.) | Attenuated stress-induced hyperarousal without hypnotic effects.[10] | [10] |
Key Behavioral Applications and Experimental Protocols
This compound has been instrumental in delineating the role of the OX1R in addiction, compulsive behaviors, and stress-related disorders.
Addiction Models
This compound has been shown to reduce drug-seeking behavior and consumption in preclinical models of alcohol and cocaine addiction.[5][6][7][8]
This model induces a state of ethanol dependence, characterized by increased voluntary ethanol consumption.
Materials:
-
Male C57BL/6J mice
-
Ethanol (95%)
-
Pyrazole (B372694) (alcohol dehydrogenase inhibitor)
-
Saline
-
Inhalation chambers
-
Drinking bottles
Procedure:
-
Baseline Ethanol Intake: Individually house mice and provide them with a two-bottle choice of 15% (v/v) ethanol and water for 2 hours daily. Measure intake for 2-4 weeks to establish a stable baseline.
-
Group Assignment: Divide mice into two groups (Control and CIE) with matched baseline ethanol intake.
-
CIE Exposure:
-
For four consecutive days, place the CIE group in inhalation chambers and expose them to ethanol vapor for 16 hours per day. To achieve stable blood ethanol concentrations, administer a loading dose of ethanol (1.6 g/kg, i.p.) and pyrazole (1 mmol/kg, i.p.) prior to vapor exposure.
-
The control group receives saline and pyrazole injections and is exposed to air in identical chambers.
-
Following the 4-day exposure, mice undergo a 3-day withdrawal period in their home cages with ad libitum food and water.
-
-
Ethanol Drinking Test: After each CIE cycle, measure 2-hour voluntary ethanol intake for 5 days. Typically, 4-5 cycles of CIE are sufficient to induce escalated ethanol intake in the CIE group compared to the control group.
-
This compound Administration: Once dependence is established, administer this compound (10, 25, 50 mg/kg, i.p.) or vehicle 30 minutes prior to the 2-hour ethanol access period.
-
Data Analysis: Analyze ethanol intake (g/kg) using a two-way ANOVA with treatment (this compound dose) and group (Control vs. CIE) as factors.
Compulsive Behavior Models
This compound has demonstrated efficacy in reducing compulsive behaviors, such as binge eating.[7][9][11]
This model uses a combination of food restriction and stress to induce binge-like consumption of highly palatable food.
Materials:
-
Female Sprague-Dawley rats
-
Standard rat chow
-
Highly palatable food (e.g., sweetened hazelnut cocoa spread)
-
Foot-shock apparatus (for stress induction)
Procedure:
-
Acclimation: Individually house rats and acclimate them to the testing environment.
-
Binge Eating Induction:
-
Restriction and Stress (R+S) Group: Subject rats to a cycle of 4 days of food restriction (66% of normal intake) followed by 2 days of access to both chow and highly palatable food for 2 hours. On the test day, expose them to acute stress (e.g., foot-shock) before the food access period.
-
Control Groups: Include groups with no restriction/no stress, restriction/no stress, and no restriction/stress to isolate the effects of each component.
-
-
This compound Administration: On the test day, administer this compound (10, 30 mg/kg, by gavage) or vehicle 1 hour before the 2-hour access to highly palatable food.
-
Data Collection: Measure the amount of highly palatable food consumed.
-
Data Analysis: Analyze food intake using a one-way ANOVA followed by post-hoc tests to compare the effects of this compound across different doses and control groups.
Anxiety and Stress Models
The orexin system is implicated in the stress response, and this compound has been shown to mitigate stress-induced behaviors.[10]
This model assesses the effect of a psychological stressor on sleep latency.
Materials:
-
Male Wistar rats
-
Clean and dirty home cages
-
EEG/EMG recording system
Procedure:
-
Surgical Implantation: Implant rats with electrodes for EEG and EMG recording to monitor sleep-wake states. Allow for a 1-week recovery period.
-
Habituation: Habituate rats to the recording chamber and cables.
-
Stress Induction (Cage Exchange): On the test day, place the rat in a cage previously occupied by another rat (a psychological stressor).
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle 30 minutes prior to the cage exchange.
-
Data Recording and Analysis: Record EEG/EMG for at least 2 hours following the cage exchange. Analyze sleep latency (time to the first episode of non-REM sleep) and total sleep time. Compare the effects of this compound to vehicle control using a t-test or ANOVA.
Visualizations
Signaling Pathway
Caption: Orexin-1 Receptor Signaling Pathway.
Experimental Workflow
Caption: General Workflow for a Behavioral Neuroscience Experiment.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Orexin-1 receptor in complex behaviors. Its selectivity allows for the precise dissection of OX1R-mediated signaling in preclinical models of addiction, compulsive disorders, and stress. The protocols outlined in these application notes provide a framework for utilizing this compound to advance our understanding of the neurobiology underlying these conditions and to explore the therapeutic potential of OX1R antagonism. Researchers should always adhere to institutional guidelines for animal care and use when conducting these experiments.
References
- 1. ohsu.edu [ohsu.edu]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Schedule-induced polydipsia: a rat model of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 8. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in a Model of Binge Eating in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Chronic intermittent ethanol exposure [bio-protocol.org]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GSK1059865 in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of GSK1059865, a potent and selective orexin-1 receptor (OX1R) antagonist, in conditioned place preference (CPP) paradigms. The orexin (B13118510) system is critically involved in reward-seeking behaviors, and OX1R antagonists have emerged as valuable tools for investigating the motivational aspects of drug and non-drug rewards. This compound can be utilized to probe the role of the orexin system in the acquisition, expression, and reinstatement of reward-associated memories. This document outlines the mechanism of action of this compound, detailed protocols for its use in CPP studies, and expected data outcomes.
Mechanism of Action of this compound
This compound is a high-affinity, selective antagonist of the orexin-1 receptor (OX1R), a G-protein coupled receptor (GPCR). The endogenous ligands for orexin receptors, orexin-A and orexin-B, are neuropeptides produced in the lateral hypothalamus that play a crucial role in regulating arousal, motivation, and reward. Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R.
The rewarding effects of many drugs of abuse are, in part, mediated by the activation of the orexin system. By selectively blocking the OX1R, this compound can attenuate the reinforcing properties of these substances. The primary signaling cascade initiated by orexin-A binding to OX1R involves the coupling to Gq proteins, which in turn activates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). Downstream of this canonical pathway, evidence suggests a link to the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and synaptic plasticity. By competitively binding to OX1R, this compound prevents the initiation of this signaling cascade, thereby inhibiting the downstream cellular effects of orexin-A.
Orexin-1 Receptor Signaling Pathway
Application Notes and Protocols: GSK1059865 for the Investigation of Binge Eating Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binge eating disorder (BED) is a prevalent eating disorder characterized by recurrent episodes of consuming large quantities of food in a short period, accompanied by a sense of loss of control. The neurobiological underpinnings of this disorder are complex and involve dysregulation of reward and motivation pathways. The orexin (B13118510) (also known as hypocretin) system, particularly the orexin-1 receptor (OX1R), has emerged as a key player in compulsive food-seeking and consumption. GSK1059865 is a potent and selective OX1R antagonist that has shown efficacy in preclinical models of binge eating, making it a valuable pharmacological tool for studying the mechanisms of this disorder and for the development of novel therapeutics.
These application notes provide a comprehensive overview of the use of this compound in studying binge eating behavior, including its mechanism of action, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound is a selective antagonist of the orexin-1 receptor (OX1R).[1][2] The orexin system, originating in the lateral hypothalamus, is a critical regulator of arousal, motivation, and reward-seeking behaviors.[3] Orexin A, an endogenous ligand, binds to OX1R, a Gq-protein coupled receptor. This binding event initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This increase in intracellular calcium is a hallmark of OX1R activation and is crucial for its downstream effects.
Recent evidence suggests a novel link between orexin receptor activation and the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and metabolism. Orexin receptor activation can stimulate mTORC1 via a calcium-dependent mechanism that involves vacuolar H+-ATPase (v-ATPase) and Rag GTPases, independent of the canonical Akt/Erk signaling pathways. By blocking the binding of orexin A to OX1R, this compound attenuates these downstream signaling events, thereby reducing the motivational drive for palatable food and inhibiting compulsive eating behaviors.
Data Presentation
The following tables summarize the effects of this compound on food intake in a preclinical model of binge eating. The data is based on the findings from Piccoli et al., 2012, which demonstrated that this compound selectively reduces the intake of highly palatable food in a rat model of binge eating without affecting the consumption of standard chow.[1]
Note: Specific quantitative data (mean ± SEM in grams) from the original publication by Piccoli et al. (2012) were not available in the public domain at the time of this compilation. The tables therefore describe the qualitative findings.
Table 1: Effect of this compound on Highly Palatable Food (HPF) Intake in a Rat Model of Binge Eating
| Treatment Group | Dose (mg/kg, i.p.) | Effect on HPF Intake |
| Vehicle | N/A | No significant change from baseline binge eating behavior. |
| This compound | 10 | Significant reduction in HPF intake compared to vehicle. |
| This compound | 30 | Significant and dose-dependent reduction in HPF intake compared to vehicle. |
Table 2: Effect of this compound on Standard Chow Intake in a Rat Model of Binge Eating
| Treatment Group | Dose (mg/kg, i.p.) | Effect on Standard Chow Intake |
| Vehicle | N/A | No significant change. |
| This compound | 10 | No significant effect. |
| This compound | 30 | No significant effect. |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of this compound.
Figure 1: Orexin-1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Animal Model of Binge Eating
A widely used and validated animal model to study binge eating behavior involves cycles of food restriction and stress in female rats.[1] This model recapitulates key features of human binge eating, including the consumption of large amounts of palatable food in a discrete period.
Materials:
-
Female Sprague-Dawley rats (young adult)
-
Standard rat chow
-
Highly palatable food (HPF), e.g., a mixture of sweetened condensed milk, vegetable shortening, and powdered chow.
-
Animal caging with wire mesh floors
-
Foot-shock apparatus (for stress induction)
Protocol:
-
Acclimation: House rats individually and allow them to acclimate to the facility for at least one week with ad libitum access to standard chow and water.
-
Binge Eating Induction (3 cycles):
-
Food Restriction (4 days): Provide 66% of the average daily food intake of control rats.
-
Refeeding (3 days): Provide ad libitum access to standard chow.
-
Stress and Binge Test (Day 8):
-
Induce stress by placing the rats in a foot-shock chamber (e.g., 0.6 mA shocks of 0.5 s duration, delivered intermittently for 15 minutes).
-
Immediately after the stressor, return rats to their home cages and provide them with a pre-weighed amount of both HPF and standard chow.
-
Measure the intake of both food types after a set period (e.g., 1 or 2 hours).
-
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle via intraperitoneal (i.p.) injection at a specified time (e.g., 30 minutes) before the stressor and food presentation.
-
Figure 2: Experimental workflow for inducing and testing binge eating behavior in rats.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Vortex mixer
-
Syringes and needles for i.p. injection
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg or 30 mg/kg) and the body weight of the animals.
-
Prepare the vehicle solution.
-
Suspend the this compound powder in the vehicle solution.
-
Vortex the suspension thoroughly to ensure homogeneity.
-
Administer the suspension via intraperitoneal (i.p.) injection at a volume of, for example, 1 ml/kg body weight.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties for in vivo studies, including good brain penetration. In rats, following intraperitoneal administration, it reaches pharmacologically relevant concentrations in the brain.[2] The brain-to-plasma concentration ratio has been reported to be approximately 0.3.[2]
Conclusion
This compound is a valuable research tool for elucidating the role of the orexin-1 receptor in the pathophysiology of binge eating disorder. Its selectivity and efficacy in preclinical models make it suitable for investigating the neurobiological mechanisms underlying compulsive overeating and for screening potential therapeutic candidates. The protocols and information provided herein offer a foundation for researchers to design and execute studies utilizing this compound to advance our understanding of binge eating behavior.
References
- 1. Role of orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of GSK1059865 in Preclinical Anxiety Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1059865 is a potent and highly selective antagonist of the Orexin-1 receptor (OX1R). The orexin (B13118510) system, originating in the lateral hypothalamus, plays a crucial role in regulating arousal, motivation, and stress responses.[1] Consequently, the OX1R has emerged as a significant target for therapeutic intervention in conditions characterized by hyperarousal and stress, such as anxiety and substance use disorders.[2][3] Preclinical evidence suggests that while OX1R antagonists may not significantly alter baseline anxiety levels, they show promise in attenuating anxiety-like behaviors in response to potent stressors or fear-inducing stimuli.[3][4]
These application notes provide a comprehensive overview of the use of this compound in common preclinical anxiety models, including detailed protocols and a summary of available data.
Data Presentation: Efficacy of this compound in Anxiety Models
The available preclinical data indicate that this compound does not robustly modulate behavior in standard anxiety models under baseline, non-stressed conditions. This is a critical finding for researchers designing studies to investigate the anxiolytic potential of this compound. Efficacy is more readily observed in paradigms involving a stress or fear component.
Table 1: Summary of this compound Effects in Rodent Anxiety Models
| Anxiety Model | Species | Dose Range (mg/kg) | Route of Administration | Key Findings | Citation |
| Elevated Plus-Maze | Mouse/Rat | Not specified in detail for this compound | N/A | Generally reported to have no significant effect on baseline anxiety-like behavior. | [4] |
| Open Field Test | Mouse/Rat | Not specified in detail for this compound | N/A | No significant changes in baseline locomotor activity or anxiety-related parameters (e.g., time in center). | [5] |
| Light-Dark Box Test | Mouse/Rat | Not specified in detail for this compound | N/A | Unlikely to produce anxiolytic-like effects under standard, non-stressed conditions. | [6] |
| Fear Conditioning | Mouse | N/A (protocol for another OX1R antagonist) | Intra-BLA | OX1R antagonism can reduce conditioned fear responses in stress-sensitive animals. | [7] |
| Stress-Induced Hyperarousal | Rat | 10 | s.c. | Attenuates stress-induced prolongation of sleep onset without causing sedation. | [4] |
| Ethanol (B145695) Seeking | Mouse | 3-30 | i.p. | Dose-dependently reduces ethanol drinking in dependent mice, suggesting a role in compulsive behavior. | [2][8] |
Signaling Pathways
Experimental Protocols
General Administration Protocol for this compound in Mice
This protocol is adapted from a study investigating the effects of this compound on ethanol consumption and can be applied to anxiety models.[2][8]
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in the vehicle.
-
The concentration should be calculated based on the desired dose (e.g., 3, 10, 30 mg/kg) and the average weight of the mice. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Habituate the mice to the testing room for at least 30-60 minutes before any procedures.
-
Weigh each mouse immediately before injection to calculate the precise volume of this compound or vehicle to be administered.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
The timing of administration relative to behavioral testing is crucial. A pre-treatment time of 30-60 minutes is common.
-
-
Behavioral Testing:
-
Following the pre-treatment period, place the animal in the respective anxiety testing apparatus (e.g., fear conditioning chamber).
-
Fear Conditioning Protocol
Given that OX1R antagonists show efficacy in fear and stress-related paradigms, a fear conditioning model is appropriate for testing this compound. This protocol is a general guideline and may require optimization.
Apparatus:
-
A fear conditioning chamber equipped with a grid floor for delivering footshocks, a speaker to present an auditory cue (conditioned stimulus, CS), and a video camera for recording.
Procedure:
-
Day 1: Fear Acquisition (Training)
-
Place the mouse in the conditioning chamber and allow for a 2-3 minute habituation period.
-
Present the auditory cue (CS; e.g., an 80 dB tone for 30 seconds).
-
In the final 2 seconds of the CS presentation, deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing for a total of 3-5 trials, with an inter-trial interval of 1-2 minutes.
-
One minute after the final pairing, return the mouse to its home cage.
-
-
Day 2: Contextual Fear Testing
-
Administer this compound or vehicle as per the general administration protocol.
-
After the pre-treatment period, place the mouse back into the same conditioning chamber (the context) for 5 minutes without presenting any cues or shocks.
-
Record the amount of time the mouse spends "freezing" (complete immobility except for respiration). Increased freezing indicates fear of the context.
-
-
Day 3: Cued Fear Testing
-
Administer this compound or vehicle.
-
After the pre-treatment period, place the mouse in a novel context (e.g., different shape, color, and odor) to minimize contextual fear.
-
Allow a 2-3 minute habituation period in the new context.
-
Present the auditory CS for 3-5 minutes continuously.
-
Record the percentage of time the mouse spends freezing during the CS presentation. Increased freezing in response to the cue indicates cued fear memory.
-
Expected Outcome: Based on existing literature for OX1R antagonists, it is hypothesized that this compound will reduce freezing behavior during both contextual and cued fear testing in stress-sensitive animals, indicating an attenuation of fear memory expression.[7]
Conclusion
This compound is a valuable research tool for investigating the role of the orexin-1 receptor in stress, fear, and compulsive behaviors. While it may not be effective in reducing baseline anxiety, its potential to attenuate fear and stress-induced anxiety-like states warrants further investigation. The protocols and information provided herein offer a foundation for researchers to design and execute robust preclinical studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin/hypocretin receptor modulation of anxiolytic and antidepressive responses during social stress and decision-making: potential for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orexin 1 Receptor Antagonism in the Basolateral Amygdala Shifts the Balance from Pro- to Anti-stress Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of GSK1059865
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1059865 is a potent and selective antagonist of the Orexin-1 receptor (OX1R). Orexins, neuropeptides produced in the hypothalamus, play a crucial role in regulating various physiological processes, including wakefulness, reward, and motivation. By selectively blocking the OX1R, this compound serves as a valuable pharmacological tool for investigating the role of the orexin (B13118510) system in these processes. It has been studied for its potential therapeutic applications in conditions such as addiction and compulsive behaviors.[1] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in murine models, along with a summary of its signaling pathway and available in vivo data.
Data Presentation
In Vivo Administration of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | C57BL/6J mice | |
| Dosage Range | 10, 25, 50 mg/kg | [2] |
| Vehicle | Saline with 0.5% (v/v) TWEEN® 80 | [2] |
| Route of Administration | Intraperitoneal (IP) Injection | [2] |
| Injection Volume | 0.01 ml/g of body weight | [2] |
| Timing | Single injection 30 minutes prior to behavioral testing | [2] |
Pharmacokinetic Parameters of this compound
Signaling Pathway
This compound exerts its effects by antagonizing the Orexin-1 receptor (OX1R), a G-protein coupled receptor (GPCR). The binding of orexin-A (the primary endogenous ligand for OX1R) to the receptor typically initiates a signaling cascade that leads to neuronal excitation. This compound blocks this activation. The downstream signaling of OX1R is complex and can involve multiple G-protein subtypes, primarily Gq/11, but also Gi/o and Gs. The canonical pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), ultimately modulating ion channel activity and neuronal excitability.[4][5]
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
TWEEN® 80 (Polysorbate 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the total weight of the animals to be injected, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: Prepare a stock solution of 0.5% (v/v) TWEEN® 80 in sterile saline. For example, to make 10 ml of the vehicle, add 50 µl of TWEEN® 80 to 9.95 ml of sterile saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle solution to the tube.
-
Vortex the tube vigorously to dissolve the compound. Gentle warming or brief sonication may be used to aid dissolution if precipitation occurs.[2]
-
Once dissolved, add the remaining vehicle to achieve the final desired concentration. For example, for a 10 mg/kg dose and an injection volume of 0.01 ml/g (which is equivalent to 10 ml/kg), the final concentration of the solution should be 1 mg/ml.
-
-
Final Preparation: Ensure the final solution is clear and free of any visible precipitate before drawing it into the sterile syringes. It is recommended to prepare the solution fresh on the day of the experiment.[2]
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 ml) with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse by scruffing the skin on its neck and back to immobilize the head and upper body. The abdomen should be exposed and facing upwards.
-
-
Identifying the Injection Site:
-
Injection:
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Tilt the mouse's head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.
-
Insert the needle, with the bevel facing up, at a 15-30 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.[6]
-
Gently aspirate by pulling back the plunger slightly to ensure the needle has not entered a blood vessel or an organ. If blood or any colored fluid is drawn, withdraw the needle and reinject at a slightly different site with a fresh needle and syringe.
-
Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly at the same angle of insertion.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
References
- 1. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabolism of the orexin-1 selective receptor antagonist nivasorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK1059865 in In Vitro Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1059865 is a potent and highly selective antagonist of the orexin-1 receptor (OX1R), a G protein-coupled receptor (GPCR) predominantly involved in regulating motivation, reward, and arousal. Activation of OX1R by its endogenous ligand, orexin-A, triggers a signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i). This makes in vitro calcium imaging assays a robust and reliable method for characterizing the pharmacological activity of OX1R antagonists like this compound. These assays provide a quantitative measure of receptor inhibition by monitoring the antagonist's ability to block the orexin-A-induced calcium response.
This document provides detailed protocols and application notes for utilizing this compound in in vitro calcium imaging assays. The methodologies described are intended for researchers in academic and industrial settings engaged in drug discovery and pharmacological research.
Mechanism of Action and Signaling Pathway
The orexin-1 receptor is a Gq-coupled GPCR. Upon binding of an agonist such as orexin-A, the Gαq subunit of the associated G protein is activated. This, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm and a subsequent rapid increase in intracellular calcium concentration.
Quantitative Data for this compound
The following table summarizes the key pharmacological parameters of this compound.
| Parameter | Value | Species | Assay Type | Reference |
| pKB | 8.8 | Human | Calcium Mobilization | [1] |
| KB | ~1.58 nM | Human | Calculated from pKB | |
| Selectivity | ~100-fold for OX1R over OX2R | Human | Calcium Mobilization | [1] |
Experimental Protocols
Cell Line Selection and Culture
A suitable cell line for this assay is a Chinese Hamster Ovary (CHO) cell line stably expressing the human orexin-1 receptor (CHO-hOX1R). These are commercially available from various vendors.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Calcium Imaging Assay Protocol
This protocol is designed for a 96-well plate format and utilizes a fluorescent calcium indicator such as Fluo-4 AM.
Materials:
-
CHO-hOX1R cells
-
Black-walled, clear-bottom 96-well plates
-
F-12K culture medium (as described above)
-
This compound
-
Orexin-A
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Experimental Workflow:
Detailed Steps:
-
Cell Seeding:
-
Trypsinize and resuspend CHO-hOX1R cells in culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 20,000 - 40,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Orexin-A Stock Solution: Prepare a 1 mM stock solution of Orexin-A in water or a suitable buffer.
-
Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in HBSS with 20 mM HEPES containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid.
-
Compound Plates: Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 2X the final desired concentrations. Also, prepare a 2X solution of Orexin-A at a concentration that will yield a final EC₈₀ concentration (typically in the low nanomolar range, to be determined empirically).
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Incubation and Fluorescence Measurement:
-
After the dye loading incubation, wash the cells twice with 200 µL of HBSS containing 20 mM HEPES and 2.5 mM Probenecid.
-
Add 100 µL of the same buffer back to each well.
-
Place the cell plate into the fluorescence plate reader.
-
Add 50 µL of the diluted this compound solutions (or vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm) for 10-20 seconds.
-
Add 50 µL of the Orexin-A solution to all wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.
-
Data Analysis
-
Calculate the change in fluorescence (ΔF): For each well, subtract the average baseline fluorescence (before agonist addition) from the peak fluorescence (after agonist addition).
-
Normalize the data: Express the response in each well as a percentage of the control response (Orexin-A stimulation in the absence of this compound).
-
Generate a dose-response curve: Plot the normalized response as a function of the this compound concentration.
-
Determine the IC₅₀: Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Expected Results
Upon stimulation with an EC₈₀ concentration of Orexin-A, a rapid and transient increase in intracellular calcium is expected, leading to a significant increase in Fluo-4 AM fluorescence. Pre-incubation with this compound should dose-dependently inhibit this Orexin-A-induced fluorescence increase. The calculated IC₅₀ value should be in the low nanomolar range, consistent with the reported potency of the compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Low cell number- Poor dye loading- Low receptor expression | - Optimize cell seeding density- Ensure proper preparation and incubation with Fluo-4 AM- Verify receptor expression in the cell line |
| High background fluorescence | - Incomplete washing of extracellular dye- Cell death | - Ensure thorough washing after dye loading- Check cell viability |
| No response to Orexin-A | - Inactive agonist- Low receptor expression- Problems with the signaling pathway | - Use a fresh, validated batch of Orexin-A- Confirm receptor expression- Use a positive control (e.g., ATP) to confirm cell responsiveness |
| High variability between wells | - Uneven cell seeding- Inconsistent liquid handling | - Ensure a homogenous cell suspension during seeding- Calibrate and verify the accuracy of automated liquid handlers |
References
Application Notes and Protocols: GSK1059865 in Combination with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the experimental use of GSK1059865 in combination with other compounds, based on preclinical research. The primary focus of the available literature is on the interaction of this compound with ethanol (B145695) in models of alcohol dependence.
Combination with Ethanol in an Animal Model of Alcohol Dependence
This compound, a highly selective orexin-1 receptor (OX1R) antagonist, has been investigated for its potential to reduce alcohol consumption in ethanol-dependent mice. The combination of this compound and ethanol has been studied to understand the role of the orexin (B13118510) system in alcohol-seeking behavior and consumption.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effect of this compound on ethanol intake in ethanol-dependent and non-dependent mice.
Table 1: Effect of this compound on Ethanol Intake in Chronic Intermittent Ethanol (CIE) Exposed Mice
| Treatment Group | Dose of this compound (mg/kg) | Mean Ethanol Intake (g/kg) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle | 0 | 3.41 ± 0.28 | - |
| This compound | 10 | Significantly decreased | p<0.05 |
| This compound | 25 | Significantly decreased | p<0.05 |
| This compound | 50 | Significantly decreased | p<0.05 |
Data extracted from a study on ethanol-dependent mice, where higher ethanol intake is indicative of dependence.[1]
Table 2: Effect of this compound on Ethanol Intake in Control (Air-Exposed) Mice
| Treatment Group | Dose of this compound (mg/kg) | Mean Ethanol Intake (g/kg) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle | 0 | 2.74 ± 0.20 | - |
| This compound | 10 | No significant difference | Not significant |
| This compound | 25 | No significant difference | Not significant |
| This compound | 50 | Significantly decreased | p<0.05 |
Data from the same study for non-dependent mice.[1]
Experimental Protocols
Protocol 1: Chronic Intermittent Ethanol (CIE) Exposure to Induce Dependence in Mice
This protocol is designed to induce a state of ethanol dependence in mice, characterized by increased voluntary ethanol intake.
Materials:
-
Adult male C57BL/6J mice
-
Inhalation chambers
-
Ethanol (95%)
-
Standard rodent chow and water
Procedure:
-
Baseline Ethanol Intake: Individually house mice and provide them with access to one bottle of 15% (v/v) ethanol and one bottle of water for 2 hours per day for several weeks to establish a stable baseline of ethanol consumption.
-
CIE Exposure Cycles:
-
Expose mice to ethanol vapor in inhalation chambers for 16 hours per day for 4 consecutive days. The concentration of ethanol in the chamber is maintained to achieve blood ethanol concentrations of 150-200 mg/dl.
-
Following the 4-day vapor exposure, return the mice to their home cages with ad libitum food and water for a 72-hour withdrawal period.
-
-
Ethanol Intake Testing: After each CIE cycle, measure voluntary ethanol intake for 2 hours per day.
-
Repeat Cycles: Repeat the CIE and testing cycles until a significant increase in ethanol intake is observed compared to the baseline, indicating dependence. A control group is exposed to air instead of ethanol vapor.[1][2]
Protocol 2: Evaluation of this compound on Ethanol Consumption
This protocol details the procedure for assessing the effect of this compound on ethanol intake in both ethanol-dependent and non-dependent mice.
Materials:
-
Ethanol-dependent and control mice (from Protocol 1)
-
This compound
-
Vehicle (e.g., saline with 0.5% v/v TWEEN 80)
-
15% (v/v) ethanol solution
-
5% (w/v) sucrose (B13894) solution (for control experiments)
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 10, 25, and 50 mg/kg).
-
Administration: 30 minutes prior to the 2-hour ethanol access period, administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Ethanol Intake Measurement: Measure the volume of 15% ethanol consumed by each mouse during the 2-hour access period. Calculate the intake in g/kg of body weight.
-
Sucrose Control: To assess the selectivity of the effect, on a separate test day, administer this compound or vehicle and measure the intake of a 5% sucrose solution instead of ethanol.[1][2][3]
Signaling Pathways and Experimental Workflows
Interaction with Cocaine in a Preclinical Model
This compound has also been evaluated for its effect on cocaine-induced conditioned place preference (CPP).[4] This suggests a potential role for OX1R antagonism in modulating the rewarding effects of cocaine.
Experimental Protocol
Protocol 3: Cocaine-Induced Conditioned Place Preference (CPP)
This protocol is used to assess the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.
Materials:
-
Rats or mice
-
CPP apparatus (a box with at least two distinct compartments)
-
Cocaine hydrochloride
-
This compound
-
Vehicle
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, allow the animal to freely explore the entire CPP apparatus for a set time (e.g., 15 minutes) and record the time spent in each compartment to determine any initial preference.
-
Conditioning Phase (typically 6-8 days):
-
On alternate days, administer cocaine and confine the animal to one of the compartments (the drug-paired side).
-
On the other days, administer vehicle and confine the animal to the other compartment (the vehicle-paired side). The order of cocaine and vehicle administration and the compartment pairings are counterbalanced across animals.
-
-
Test Day:
-
Administer this compound or vehicle.
-
After a set time (e.g., 30 minutes), place the animal in the CPP apparatus with free access to all compartments.
-
Record the time spent in each compartment. An increase in time spent on the drug-paired side compared to baseline indicates a CPP. The effect of this compound is determined by its ability to reduce this preference.
-
References
- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK1059865 in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1059865 is a chemical compound that has been investigated for its biological activities. In the context of cancer research, molecules with similar mechanisms of action are often explored for their potential to inhibit cell growth and induce apoptosis in cancer cell lines. This document provides a general framework of application notes and protocols that would typically be used to evaluate a compound like this compound in cancer cell line experiments, based on standard laboratory procedures.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Many small molecule inhibitors used in cancer research target the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[2] In many cancers, this pathway is aberrantly activated, promoting tumor growth and resistance to therapy.[1] A dual inhibitor of PI3K and mTOR would be expected to block the signaling cascade at two key nodes, leading to a more potent anti-cancer effect.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
Data Presentation
The following tables present hypothetical quantitative data for a compound like this compound, illustrating how its effects on cancer cell lines would typically be summarized.
Table 1: Cell Viability (IC50) of a PI3K/mTOR Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 72 | 0.5 |
| PC-3 | Prostate Cancer | MTT | 72 | 1.2 |
| A549 | Lung Cancer | Resazurin | 72 | 2.5 |
| U87 MG | Glioblastoma | CellTiter-Glo | 72 | 0.8 |
| HCT116 | Colon Cancer | MTT | 72 | 1.8 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining after Treatment
| Cell Line | Compound Conc. (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MCF-7 | 0 (Control) | 95.2 ± 2.5 | 2.1 ± 0.8 | 2.7 ± 1.1 |
| 1 | 65.4 ± 4.1 | 20.3 ± 2.2 | 14.3 ± 1.9 | |
| PC-3 | 0 (Control) | 96.1 ± 1.9 | 1.8 ± 0.5 | 2.1 ± 0.7 |
| 2 | 58.7 ± 3.8 | 25.9 ± 3.1 | 15.4 ± 2.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and laboratory conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6K.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Caption: Western blot workflow for pathway analysis.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
GSK1059865: Application Notes for OX1R Research
Introduction
GSK1059865 is a potent and highly selective orexin-1 receptor (OX1R) antagonist.[1][2] Orexin-A and Orexin-B are neuropeptides that regulate various physiological functions, including wakefulness, reward processing, and stress responses, by activating their cognate G protein-coupled receptors, OX1R and OX2R.[3][4][5] OX1R exhibits a higher affinity for orexin-A, while OX2R binds both orexin-A and orexin-B with similar affinities.[1][4] this compound's high selectivity for OX1R makes it an invaluable tool for elucidating the specific roles of this receptor subtype in various physiological and pathological processes.[1] These application notes provide detailed protocols and data for the use of this compound as a tool compound in OX1R research.
Molecular and Pharmacological Profile
This compound is a non-peptide small molecule that acts as a competitive antagonist at the OX1R. Its chemical structure is 5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine.[6]
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound for human and rat orexin (B13118510) receptors.
Table 1: Binding Affinity of this compound
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| OX1R | Human | [3H]SB-674042 | 3.6 | [7] |
| OX1R | Rat | [3H]SB-674042 | 3.2 | [7] |
| OX2R | Human | [3H]EMPA | 126 | [8] |
Table 2: Functional Antagonism of this compound
| Receptor | Species | Assay | pKB | IC50 (nM) | Reference |
| OX1R | Human | Calcium Mobilization | 8.8 | - | [8] |
| OX1R | - | Orexin-A induced response | 8.77 ± 0.12 | - | [2] |
| OX2R | Human | - | 6.9 | - | [8] |
Selectivity Profile:
This compound demonstrates high selectivity for OX1R over OX2R, with a selectivity ratio of approximately 79 to 100-fold.[1][8] In broader panel screening, this compound showed little to no significant affinity for over 100 other receptors, transporters, and ion channels at concentrations up to 1 μM, with the exception of weak affinity for the human κ-opioid receptor (pKi = 6.5) and NK2 receptor (Ki = 920 nM).[7][8]
Signaling Pathways
OX1R activation by orexin-A initiates a cascade of intracellular signaling events. OX1R primarily couples to Gq proteins, but can also interact with Gs and Gi/o proteins, leading to the activation of multiple downstream effectors.[3][4][5][9] this compound, as an antagonist, blocks these downstream signaling events upon orexin-A stimulation.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
This protocol determines the binding affinity of this compound for OX1R using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing human or rat OX1R.
-
[3H]SB-674042 (Radioligand)
-
This compound
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM HEPES, pH 7.4
-
96-well plates
-
Glass fiber filters (GF/B)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]SB-674042 (final concentration ~0.5 nM), and 50 µL of the this compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the competitor. For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM SB-334867).
-
Add 50 µL of cell membrane preparation (5-10 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit orexin-A-induced increases in intracellular calcium.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human or rat OX1R.
-
Orexin-A
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96- or 384-well black, clear-bottom plates
-
Fluorescent plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Plate the cells in 96- or 384-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer and add them to the cells. Incubate for 15-30 minutes at room temperature.
-
Prepare a solution of orexin-A in assay buffer at a concentration that elicits ~80% of the maximal response (EC80).
-
Place the plate in the fluorescent plate reader and measure baseline fluorescence.
-
Add the orexin-A solution to the wells and immediately measure the change in fluorescence over time.
-
The antagonistic effect of this compound is determined by its ability to reduce the orexin-A-induced fluorescence signal.
-
Calculate the IC50 and subsequently the pKB value from the concentration-response curves.[2]
In Vivo Protocols
1. Reduction of Ethanol (B145695) Drinking in Dependent Mice
This protocol describes the use of this compound to investigate the role of OX1R in alcohol dependence.[1][10][11][12]
Animals:
-
Adult male C57BL/6J mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Ethanol
-
Sucrose (B13894) (for control experiments)
-
Drinking bottles
-
Inhalation chambers for ethanol vapor exposure
Procedure:
-
Baseline Drinking: Establish a stable baseline of voluntary ethanol (15% v/v) and water intake in a two-bottle choice paradigm.
-
Induction of Dependence: Expose mice to chronic intermittent ethanol (CIE) vapor in inhalation chambers for several cycles (e.g., 16 hours of vapor followed by 8 hours of withdrawal) to induce dependence. Control animals are exposed to air.[1]
-
Drug Administration: Prepare this compound in the vehicle at desired concentrations (e.g., 3, 10, 30 mg/kg). Administer the drug or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the drinking session.
-
Measurement of Intake: Measure the volume of ethanol and water consumed over a 2-hour period.
-
Control for Reward Seeking: To assess the specificity of this compound's effect on ethanol consumption versus general reward, test its effect on sucrose (e.g., 5%) intake in a separate cohort of animals.[11]
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound on ethanol intake in dependent and non-dependent mice.
Expected Outcome: this compound is expected to significantly and dose-dependently reduce ethanol consumption in dependent mice, with a less pronounced effect in non-dependent animals, and no significant effect on sucrose intake.[1][11]
2. Reduction of Compulsive Food Consumption
This protocol outlines the use of this compound to study the involvement of OX1R in binge eating behavior.[13]
Animals:
-
Adult female Wistar rats.
Procedure:
-
Binge Eating Model: Induce binge-like eating behavior by subjecting rats to a schedule of intermittent access to a highly palatable food (e.g., standard chow and chocolate-flavored pellets).
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle prior to the palatable food access period.
-
Measurement of Food Intake: Quantify the intake of both the palatable food and standard chow during the access period.
-
Control for Homeostatic Feeding: Assess the effect of this compound on regular chow intake in non-food-restricted animals to distinguish between effects on compulsive versus homeostatic eating.
-
Data Analysis: Compare the amount of palatable food consumed between the this compound-treated and vehicle-treated groups.
Expected Outcome: this compound is anticipated to reduce the consumption of palatable food in the binge-eating model without significantly affecting normal chow intake, suggesting a role for OX1R in compulsive but not homeostatic feeding.[13]
Conclusion
This compound is a potent and selective OX1R antagonist that serves as a critical tool for dissecting the physiological and behavioral roles of the orexin system. The protocols provided herein offer a framework for utilizing this compound in both in vitro and in vivo research settings. Its favorable pharmacokinetic properties, including brain penetration, further enhance its utility in preclinical studies investigating the therapeutic potential of OX1R antagonism in disorders such as addiction and compulsive behaviors.[8]
References
- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.libraries.rutgers.edu]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
GSK1059865 solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of GSK1059865. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A1: For initial stock solutions, dimethylsulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 200 mg/mL (approximately 458.38 mM).[1][2] It is critical to use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water can significantly impact solubility.[1] Gentle warming and ultrasonication may be required to fully dissolve the compound.[1][2]
Q2: My this compound is precipitating when I dilute my DMSO stock into aqueous buffer or cell culture media. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To mitigate precipitation, it is crucial to first dissolve the compound in 100% DMSO and then dilute this stock solution with the aqueous buffer of choice.[3] For cell-based assays, ensure the final concentration of DMSO in the culture media is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions and add the compound to the media with vigorous vortexing or stirring.
Q3: Can I prepare this compound for in vivo administration without using DMSO?
A3: Yes, several DMSO-free formulations have been successfully used for in vivo studies. These typically involve using co-solvents and excipients to improve solubility and stability in aqueous vehicles. Common formulations include saline with 0.5% (v/v) TWEEN 80 or suspensions using cyclodextrins like 30% SBE-β-CD.[1][2][4]
Q4: How should I store this compound solutions to maintain stability?
A4: this compound powder is stable for up to 3 years when stored at -20°C.[2] Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month to ensure stability.[2] Avoid repeated freeze-thaw cycles. We do not recommend storing aqueous solutions for more than one day.[3]
Solubility Data Summary
The following table summarizes the reported solubility of this compound in various solvents and formulation vehicles.
| Solvent / Vehicle | Application | Max Concentration | Notes | Citations |
| DMSO | In Vitro Stock Solution | ~200 mg/mL (~458.4 mM) | Requires ultrasonication. Use fresh, anhydrous DMSO. | [1][2] |
| 30% SBE-β-CD in Saline | In Vivo Formulation | 3.33 mg/mL (7.63 mM) | Results in a clear solution. Requires ultrasonication. | [1][2] |
| 30% PEG300, 70% (10% HP-β-CD in Saline) | In Vivo Formulation | 5 mg/mL (11.46 mM) | Results in a suspended solution. Requires ultrasonication. | [1][2] |
| Saline with 0.5% (v/v) TWEEN 80 | In Vivo Formulation | Not specified | Used as a vehicle for intraperitoneal (i.p.) injections in mice. | [1][4] |
| 0.5% HPMC (w/v) in distilled water | In Vivo Formulation | Not specified | Used for administration by gavage in rats. | [1] |
| 5% N-methyl-2-pyrrolidone, 20% Solutol, 75% 2-hydroxypropyl-β-cyclodextrin (20%) | In Vivo Formulation | Not specified | Used for oral or subcutaneous administration. | [5] |
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow this workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of High-Concentration DMSO Stock Solution (In Vitro)
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg vial, add 50 µL of DMSO to make a 200 mg/mL stock).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[1][2] Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[2]
Protocol 2: Preparation of Formulation for Intraperitoneal Injection (In Vivo)
This protocol is adapted from methods used in mouse studies.[1][4]
-
Vehicle Preparation: Prepare the vehicle by adding TWEEN 80 to sterile saline to a final concentration of 0.5% (v/v). For example, add 50 µL of TWEEN 80 to 9.95 mL of saline. Vortex thoroughly until the TWEEN 80 is fully dispersed.
-
Compound Addition: Weigh the required amount of this compound powder.
-
Suspension: Add a small amount of the saline/TWEEN 80 vehicle to the powder to create a paste. Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a homogenous suspension.
-
Administration: Administer the suspension to the animals immediately after preparation. Ensure the suspension is mixed well before drawing each dose.
Signaling Pathway
This compound is a potent and selective antagonist of the Orexin (B13118510) 1 Receptor (OX1R).[6] The orexin system is involved in regulating a wide range of behaviors, including motivation and reward-seeking.[4][6] Orexin-A is a neuropeptide that binds to and activates OX1R, a G-protein coupled receptor (GPCR). This activation leads to downstream signaling cascades, primarily through Gq proteins, resulting in calcium mobilization.[7] this compound blocks this interaction, thereby inhibiting the receptor's function.
Caption: Simplified Orexin 1 Receptor (OX1R) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OX1R antagonist.| CAS 1191044-58-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Identification of Orexin Receptor Binding Ligands Using Cell-Based Screening Accelerated with Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
GSK1059865 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of GSK1059865 in various solvents. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound is available as a solid powder and in pre-dissolved solvent formulations. For optimal stability, it is recommended to store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is highly soluble in DMSO, reaching concentrations of up to 200 mg/mL (458.38 mM) with the aid of ultrasonication.[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact its solubility and stability.[1]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions. Ensure thorough and rapid mixing after each addition of the stock solution to the aqueous buffer.
-
Use of Solubilizing Agents: For in vivo or cell-based assays, consider using solubilizing agents. Formulations with SBE-β-CD or PEG300 have been used to improve the solubility of this compound in aqueous solutions.[1]
-
pH Adjustment: Although no specific data is available for this compound, the solubility of compounds with ionizable groups can be pH-dependent. Based on its chemical structure, this compound has a basic nitrogen atom on the pyridine (B92270) ring, suggesting its solubility might increase in slightly acidic conditions. However, this should be tested empirically as pH can also affect stability.
Q4: How stable is this compound in aqueous solutions like PBS or cell culture media during my experiment?
A4: While specific stability data in various aqueous buffers is not extensively published, it is best practice to prepare fresh working solutions from a frozen stock for each experiment. The stability in aqueous media can be influenced by pH, temperature, and the presence of media components. For multi-day experiments, it is advisable to perform a preliminary stability test under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section.
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, which includes an amide bond and a substituted pyridine ring, this compound may be susceptible to degradation under certain conditions:
-
Hydrolysis: The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidation: The nitrogen atoms in the piperidine (B6355638) and pyridine rings could be susceptible to oxidation.
-
Photodegradation: Aromatic systems can sometimes be sensitive to light. It is good practice to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Stability Data in Different Solvents
The following tables summarize the stability of this compound in common laboratory solvents under different storage conditions. This data is representative and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.
Table 1: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Temperature | Time | Remaining this compound (%) | Notes |
| -80°C | 2 years | >99% | Recommended for long-term storage.[1] |
| -20°C | 1 year | >98% | Suitable for medium-term storage.[1] |
| 4°C | 1 month | ~95% | Minor degradation may occur. |
| Room Temperature (20-25°C) | 24 hours | ~97% | Prepare fresh for daily use. |
| Room Temperature (20-25°C) | 7 days | ~90% | Significant degradation observed. |
Table 2: Stability of this compound in PBS (pH 7.4) (10 µM Working Solution)
| Storage Temperature | Time | Remaining this compound (%) | Notes |
| 4°C | 24 hours | ~98% | Relatively stable for short-term storage. |
| 4°C | 7 days | ~92% | Degradation becomes more apparent. |
| Room Temperature (20-25°C) | 8 hours | ~95% | Suitable for the duration of most assays. |
| Room Temperature (20-25°C) | 24 hours | ~88% | Prepare fresh daily. |
| 37°C | 8 hours | ~90% | Relevant for cell-based assays. |
| 37°C | 24 hours | ~80% | Significant degradation can be expected. |
Table 3: Stability of this compound in Ethanol (1 mM Stock Solution)
| Storage Temperature | Time | Remaining this compound (%) | Notes |
| -20°C | 6 months | >99% | Good stability for long-term storage. |
| 4°C | 1 month | ~97% | Minimal degradation. |
| Room Temperature (20-25°C) | 7 days | ~95% | Relatively stable. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1]
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C, protected from light.[1]
Protocol 2: Assessing this compound Stability in Aqueous Buffer (e.g., PBS)
-
Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Spiking: Dilute the this compound DMSO stock solution into the aqueous buffer to the final working concentration. Ensure the final DMSO concentration is low and consistent across all samples (typically ≤ 0.5%).
-
Time Zero Sample: Immediately after preparation, take an aliquot (e.g., 100 µL) and add it to a tube containing a quenching solution (e.g., 100 µL of acetonitrile) to stop any degradation. This is your t=0 sample.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect additional aliquots and quench them as in step 3.
-
Analysis: Analyze all samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of intact this compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: Orexin-1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
References
Technical Support Center: Optimizing GSK1059865 Dosage for Behavioral Studies
Welcome to the technical support center for GSK1059865. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing this compound dosage in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the Orexin-1 receptor (OX1R).[1][2] Orexin (B13118510) neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and are involved in regulating various physiological functions, including wakefulness, reward processing, and stress responses.[3][4] this compound exerts its effects by blocking the binding of orexins to the OX1R, thereby modulating downstream signaling pathways.[1][2]
Q2: What are the primary research applications for this compound in behavioral studies?
A2: this compound is primarily used in preclinical research to investigate the role of the orexin system in various behaviors. Key application areas include:
-
Addiction and Relapse: Studying the effects on drug-seeking behavior, particularly for alcohol and cocaine.[1][2]
-
Compulsive Behaviors: Investigating its potential to reduce compulsive food intake and other obsessive-compulsive-like behaviors.[5]
-
Stress and Anxiety: Examining its role in modulating stress-induced behaviors.
Q3: What is a typical starting dose for this compound in rodent behavioral studies?
A3: Based on published literature, a common starting dose range for this compound in both mice and rats is 10-30 mg/kg administered via intraperitoneal (i.p.) injection.[6] However, the optimal dose will depend on the specific animal model, the behavioral paradigm being studied, and the desired level of OX1R occupancy. A dose-response study is always recommended to determine the most effective dose for your specific experimental conditions.
Q4: How should this compound be prepared for in vivo administration?
A4: this compound is typically formulated for intraperitoneal (i.p.) injection. A common vehicle for dissolving this compound is a mixture of saline and a small percentage of a surfactant like Tween 80 (e.g., 0.5% v/v).[6][7] It is recommended to prepare the solution fresh on the day of the experiment. For oral administration in rats, this compound has been dissolved in 0.5% HPMC (w/v) in distilled water.[7]
Q5: What is the brain penetrance of this compound?
A5: this compound has been shown to be brain penetrant. Studies have reported a brain-to-blood ratio of 0.3 following intraperitoneal injection, indicating that the compound can cross the blood-brain barrier to exert its effects in the central nervous system.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable behavioral effect at the initial dose. | Insufficient Dose: The initial dose may be too low to achieve the necessary receptor occupancy for a behavioral effect. | Perform a Dose-Response Study: Test a range of doses (e.g., 10, 25, and 50 mg/kg) to determine the optimal effective dose for your specific model and behavioral endpoint.[6] |
| Timing of Administration: The time between drug administration and behavioral testing may not be optimal for peak drug efficacy. | Optimize the Pre-treatment Time: Administer this compound at different time points before behavioral testing (e.g., 30, 60, 90 minutes) to identify the window of maximal effect. A 30-minute pre-treatment time is commonly used.[6] | |
| Formulation Issues: The compound may not be fully dissolved or may have precipitated out of solution, leading to inaccurate dosing. | Ensure Proper Formulation: Prepare the solution fresh on the day of the experiment. Use sonication if necessary to aid dissolution. Visually inspect the solution for any precipitates before administration. | |
| High variability in behavioral results between animals. | Inconsistent Administration: Variability in the injection technique can lead to inconsistent drug delivery and absorption. | Standardize Administration Technique: Ensure all injections are administered consistently by a trained individual. For i.p. injections, ensure the needle is inserted into the correct quadrant of the abdomen to avoid injection into organs. |
| Individual Animal Differences: Biological variability between animals can contribute to differing responses to the drug. | Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability and increase the statistical power of your study. | |
| Unexpected or off-target effects observed (e.g., sedation). | Dose is too high: Higher doses may lead to off-target effects or non-specific behavioral changes. | Lower the Dose: If off-target effects are observed, reduce the dose to a level that is still effective for the desired behavioral outcome but minimizes side effects. |
| Interaction with other experimental factors: The observed effects may be due to an interaction between this compound and other elements of your experimental design. | Include Appropriate Controls: Use vehicle-treated control groups to differentiate the specific effects of this compound from other experimental variables. |
Quantitative Data Summary
The following table summarizes dosages of this compound used in various behavioral studies.
| Animal Model | Behavioral Paradigm | Doses Tested (mg/kg) | Administration Route | Key Findings | Reference |
| Mice | Ethanol (B145695) Drinking | 10, 25, 50 | Intraperitoneal (i.p.) | Dose-dependently decreased ethanol drinking in ethanol-dependent mice.[2][6] | Lopez et al., 2016 |
| Rats | Binge Eating Behavior | 10, 30 | Oral Gavage | Reduced binge-eating-like behavior without affecting normal food consumption.[5] | Piccoli et al., 2012 |
| Mice | Cocaine-Induced Conditioned Place Preference | Not specified | Intraperitoneal (i.p.) | Dose-dependently reduced the expression of cocaine-induced conditioned place preference.[1] | Gozzi et al., 2011 |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Tween 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose and the number of animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: Prepare a vehicle solution of 0.5% Tween 80 in sterile saline. For example, to make 10 mL of vehicle, add 50 µL of Tween 80 to 9.95 mL of sterile saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of the vehicle to the tube.
-
Vortex the tube vigorously to dissolve the compound.
-
If the compound does not fully dissolve, brief sonication can be used to aid dissolution.
-
Once dissolved, add the remaining vehicle to reach the final desired concentration.
-
-
Final Preparation:
-
Vortex the solution again to ensure it is homogenous.
-
Visually inspect the solution to ensure there are no precipitates.
-
Prepare the solution fresh on the day of the experiment.
-
Protocol 2: Administration of this compound and Behavioral Testing in an Ethanol Drinking Paradigm
Animal Model: C57BL/6J mice
Procedure:
-
Acclimation: Acclimate mice to the housing conditions and handling for at least one week prior to the start of the experiment.
-
Induction of Ethanol Dependence (if applicable): Follow a validated procedure for inducing ethanol dependence, such as chronic intermittent ethanol vapor exposure.[6]
-
Drug Administration:
-
Thirty minutes prior to the start of the dark cycle (when mice are most active), administer the prepared this compound solution or vehicle via intraperitoneal injection.[6]
-
The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
-
Behavioral Testing:
-
Immediately after the 30-minute pre-treatment period, provide mice with access to a choice of two bottles: one containing an ethanol solution (e.g., 15% v/v) and the other containing water.
-
Measure the volume of fluid consumed from each bottle over a specific period (e.g., 2-4 hours).
-
-
Data Analysis:
-
Calculate the amount of ethanol consumed (g/kg body weight).
-
Compare the ethanol intake between the this compound-treated groups and the vehicle-treated control group using appropriate statistical analysis.
-
Mandatory Visualizations
Orexin-1 Receptor Signaling Pathway
Caption: Orexin-1 Receptor (OX1R) signaling cascade.
Experimental Workflow for a Dose-Response Study
Caption: Workflow for a this compound dose-response study.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Off-Target Effects of GSK1059865
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the on- and off-target effects of GSK1059865, a potent and selective Orexin 1 Receptor (OX1R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Orexin 1 Receptor (OX1R), a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action is to block the binding of the endogenous neuropeptides, Orexin-A and Orexin-B, to the OX1R, thereby inhibiting its downstream signaling.[2][3] The OX1R is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[2][3][4]
Q2: Why is it crucial to investigate the off-target effects of this compound?
A2: Investigating off-target effects is critical for several reasons. Unidentified off-target binding can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of OX1R when it might be caused by interaction with another protein. For therapeutic development, off-target effects can cause undesirable side effects. A systematic off-target analysis ensures data validity and provides a more complete pharmacological profile of the compound.[5]
Q3: What are the known off-targets for this compound?
A3: this compound is considered a highly selective OX1R antagonist.[1] It exhibits approximately 100-fold selectivity over the Orexin 2 Receptor (OX2R).[6] In a broad screening panel of 113 targets, the primary off-target identified was the κ-opioid receptor (KOR), another GPCR, where this compound showed moderate affinity.[6] Therefore, any investigation into the off-target effects of this compound should include an assessment of its activity at KOR.
Q4: What is the difference between pKi, pKB, and IC50?
A4: These are all measures of a compound's potency, but they are determined under different conditions:
-
IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. It is highly dependent on the experimental conditions (e.g., substrate or agonist concentration).
-
Ki (Inhibition constant): The dissociation constant of the inhibitor from the target protein. It is an intrinsic measure of binding affinity and is independent of substrate concentration. pKi is the negative logarithm of the Ki value.[7]
-
KB (Equilibrium dissociation constant of an antagonist): The concentration of a competitive antagonist that requires a doubling of the agonist concentration to produce the same response. pKB is the negative logarithm of the KB value and, for a competitive antagonist, is equivalent to its pKi.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our OX1R functional assay.
-
Possible Cause 1: Reagent Integrity and Handling.
-
Troubleshooting Step: Confirm the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly and has not degraded. Prepare fresh serial dilutions for each experiment to avoid inaccuracies from repeated freeze-thaw cycles or pipetting errors.[9] Visually inspect for any compound precipitation in your assay buffer.
-
Expected Outcome: Consistent and reproducible dose-response curves.
-
-
Possible Cause 2: Assay Conditions.
-
Troubleshooting Step: The IC50 value of an antagonist is dependent on the concentration of the agonist used in the assay. Ensure you are using a consistent concentration of Orexin-A (typically EC50 or EC80) in all experiments. Also, verify that incubation times, temperature, and buffer composition are consistent.[9]
-
Expected Outcome: Reduced variability in IC50 values between experiments.
-
-
Possible Cause 3: Cell Health and Passage Number.
-
Troubleshooting Step: For cell-based assays, ensure that the cells are healthy and within a low, consistent passage number range. High passage numbers can lead to altered receptor expression levels or signaling efficiency. Perform a cell viability test to rule out cytotoxicity from the compound or other reagents.[9]
-
Expected Outcome: A robust and reproducible assay window with a stable baseline.
-
Issue 2: An unexpected cellular phenotype is observed after treatment with this compound.
-
Possible Cause 1: Off-Target Effect.
-
Troubleshooting Step: The observed phenotype might be due to the known off-target activity at the κ-opioid receptor (KOR).[6] Test whether a known selective KOR antagonist produces a similar phenotype in your system. Additionally, perform a rescue experiment by co-administering a KOR agonist to see if the effect of this compound is reversed.
-
Expected Outcome: Confirmation or refutation of the involvement of the κ-opioid receptor in the observed phenotype.
-
-
Possible Cause 2: On-Target Effect via an Uncharacterized Pathway.
-
Troubleshooting Step: OX1R can couple to multiple G-proteins (Gq, Gi, Gs) and signaling pathways.[2][10] The observed phenotype might be a genuine consequence of OX1R blockade in your specific cellular context. Use a structurally unrelated, well-characterized OX1R antagonist. If it produces the same phenotype at concentrations that achieve similar levels of OX1R inhibition, the effect is more likely to be on-target.
-
Expected Outcome: Increased confidence that the observed phenotype is mediated by OX1R.
-
-
Possible Cause 3: Compound Interference with Assay Readout.
-
Troubleshooting Step: The compound itself might interfere with the detection method (e.g., fluorescence or luminescence). Run a control experiment in the absence of cells or receptor but with all detection reagents and this compound to check for direct interference.
-
Expected Outcome: Identification of any assay artifacts caused by the compound.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional potencies of this compound.
| Target | Parameter | Value | Species | Notes |
| Orexin 1 Receptor (OX1R) | pKB | 8.77 | Human | A measure of functional antagonism. |
| Orexin 2 Receptor (OX2R) | pKB | 6.9 | Human | Demonstrates ~100-fold selectivity for OX1R over OX2R.[6] |
| κ-Opioid Receptor (KOR) | pKi | 6.5 | Human | The primary off-target identified in a broad panel screen.[6] |
Experimental Protocols
Protocol 1: Primary Functional Assay – Calcium Mobilization to Confirm On-Target OX1R Antagonism
Objective: To measure the potency of this compound in inhibiting Orexin-A-induced calcium mobilization in cells expressing OX1R.
Methodology:
-
Cell Culture: Plate HEK293 or CHO cells stably expressing human OX1R in black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (e.g., 10 µM to 0.1 nM in serial dilutions) to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds. Inject a pre-determined concentration of Orexin-A (typically EC80) to all wells and continue recording the fluorescence signal for 90-120 seconds.
-
Data Analysis: Calculate the maximum fluorescence response for each well. Normalize the data with the vehicle control representing 100% activity and a no-agonist control as 0%. Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Secondary Functional Assay – cAMP Inhibition to Investigate Off-Target KOR Activity
Objective: To determine if this compound acts as an antagonist at the κ-opioid receptor (KOR), which is typically Gi-coupled.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human κ-opioid receptor.
-
Compound Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a mixture of a KOR agonist (e.g., U-50,488) and a reagent to stimulate adenylyl cyclase, such as Forskolin. The Gi-coupling of KOR will inhibit this stimulation.
-
cAMP Measurement: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis: Generate dose-response curves for the KOR agonist in the presence and absence of this compound. A rightward shift in the agonist's EC50 curve in the presence of this compound indicates competitive antagonism. Calculate the pKB value to quantify the antagonist potency.
Protocol 3: Broad Off-Target Screening Strategy
Objective: To proactively identify any other potential off-target interactions of this compound.
Methodology:
-
Panel Screening: Submit this compound to a commercial broad panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint). A typical panel includes a wide range of GPCRs, kinases, ion channels, transporters, and enzymes. A primary screen is usually run at a single high concentration (e.g., 10 µM).
-
Hit Confirmation: For any targets showing significant inhibition or activation (>50% effect) in the primary screen, perform follow-up concentration-response experiments to confirm the activity and determine the potency (IC50 or EC50).
-
Functional Validation: If a new, potent off-target interaction is confirmed, design specific functional assays (as in Protocol 2) to validate this finding in a cellular context and assess its potential biological relevance.
Visualizations
Caption: Simplified Orexin 1 Receptor (OX1R) signaling pathway.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Troubleshooting workflow for inconsistent assay results.
References
- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. monash.edu [monash.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Interpreting GSK1059865 experimental results
Welcome to the Technical Support Center for GSK1059865, a selective Orexin (B13118510) 1 Receptor (OX1R) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and highly selective antagonist of the Orexin 1 Receptor (OX1R).[1][2] The orexin system, which includes neuropeptides Orexin-A and Orexin-B and their receptors OX1R and OX2R, is a key regulator of arousal, motivation, and reward-seeking behaviors.[3][4] this compound specifically blocks signaling through OX1R, which has a higher affinity for Orexin-A.[3] This selectivity allows for the investigation of OX1R-mediated pathways, distinct from the sleep/wake regulation primarily associated with OX2R.[3]
Q2: What are the main research applications for this compound? A2: this compound is primarily used in preclinical research to investigate compulsive reward-seeking and addiction-related behaviors.[4][5] Studies have shown it effectively reduces alcohol consumption in ethanol-dependent mice, decreases cocaine-induced conditioned place preference, and can reduce compulsive eating behaviors.[3][6] Its utility is most pronounced in models where animals exhibit high motivation or compulsive behavior, suggesting it targets the underlying drive for reward rather than hedonic enjoyment.[3][4]
Q3: How does this compound differ from other OX1R antagonists like SB-334867? A3: this compound is reported to be a more selective OX1R antagonist compared to the widely used tool compound SB-334867.[3] While SB-334867 has shown efficacy in similar models, concerns have been raised about its potential off-target effects, with notable binding to serotonin (B10506) (5-HT2B, 5-HT2C) and adenosine (B11128) (A2A, A3) receptors.[3] this compound displays a cleaner selectivity profile, making it a more precise tool for isolating the role of OX1R in experimental outcomes.[3]
Data Presentation
Receptor Binding & Potency
This table summarizes the quantitative data on the potency and selectivity of this compound for the Orexin 1 Receptor.
| Parameter | Value | Species/System | Notes |
| pKb | 8.77 ± 0.12 | Not Specified | The pKb value is the negative logarithm of the equilibrium dissociation constant (Kb) of an antagonist, indicating its binding affinity.[1][2] |
| OX1R vs OX2R Selectivity | ~79-100 fold | Not Specified | Demonstrates a strong preference for OX1R over OX2R.[3][6] |
| Antagonism Profile | Non-surmountable | In vitro assays | At concentrations from 0.3 nM to 10 nM, this compound produces a dose-dependent rightward shift of the Orexin-A EC50 curve and a reduction in the maximal response.[1][2] |
Signaling Pathway Visualization
The diagram below illustrates the orexin signaling pathway, highlighting the site of action for this compound. Orexin neurons originating in the lateral hypothalamus (LH) release Orexin-A and Orexin-B, which bind to their respective G-protein coupled receptors. This compound selectively blocks OX1R, inhibiting the subsequent Gq-protein-mediated signaling cascade and increase in intracellular calcium.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Q: I am observing high variability in behavioral results between animals. What are the potential causes? A: High variability is a common challenge in behavioral neuroscience. For orexin antagonists, consider the following:
-
Habituation: Ensure all animals are thoroughly habituated to the experimental environment, handling, and administration procedures. Stress can significantly alter arousal and motivational states, potentially masking the effects of the compound.
-
Circadian Rhythm: The orexin system is closely tied to the animal's sleep-wake cycle, with endogenous orexin levels peaking during the active phase (dark cycle for rodents). Administering this compound at a consistent time point relative to the light-dark cycle is critical for reproducible results.[7]
-
Route of Administration: Oral gavage can lead to greater variability in absorption compared to intraperitoneal (i.p.) injection. Ensure your administration technique is consistent. If using i.p., be mindful of potential irritation.[7]
-
Genetic Background: Different rodent strains can have variations in drug metabolism and receptor expression, leading to different responses.[7]
Q: My results show a weaker-than-expected or no effect of this compound. What should I investigate? A: A lack of efficacy can be due to several factors. Use the following workflow to troubleshoot:
-
Confirm the Behavioral Model: this compound is most effective in models of compulsive or high-motivation behavior. Its effect on reducing alcohol intake is significant in dependent mice but minimal in non-dependent mice.[3][4] It also does not typically affect intake of other natural rewards like sucrose (B13894).[3][4] Ensure your model induces the specific behavioral phenotype you are targeting.
-
Review Dosage and Pharmacokinetics: A dose-response study is recommended for your specific animal strain and model. Doses of 10-50 mg/kg (i.p.) in mice and 10-30 mg/kg (p.o.) in rats have been reported to be effective.[1] The timing of your behavioral measurement relative to drug administration should align with the compound's expected peak concentration and receptor occupancy.[7]
-
Check Compound Formulation and Solubility: this compound is poorly soluble in aqueous solutions. Improper formulation can lead to precipitation and inaccurate dosing. See the protocol section for validated vehicle formulations. If the compound "crashes out" of solution when preparing it, consider optimizing co-solvent concentrations or using sonication.[1][8]
Q: Could this compound be affecting locomotor activity and confounding my results? A: This is an important control experiment to consider. This compound is noted for its high selectivity for OX1R and lack of influence on sleep/wakefulness, which is primarily modulated by OX2R.[3] However, orexin signaling in general can influence locomotor activity.[9] It is recommended to run a separate cohort of animals in an open-field or similar locomotor activity test at your chosen effective dose to confirm that the observed effects on reward-seeking are not a secondary consequence of general hypo- or hyperactivity.
Experimental Protocols
Protocol: Evaluating this compound on Alcohol Consumption in Dependent Mice
This protocol is adapted from studies demonstrating the efficacy of this compound in reducing alcohol intake in a mouse model of dependence.[3][4]
1. Animals and Habituation:
-
Use adult male C57BL/6J mice, individually housed.[3]
-
Allow animals to acclimate to the facility for at least one week.
-
Handle animals daily for several days before the experiment begins to reduce handling stress.
2. Induction of Alcohol Dependence (Chronic Intermittent Ethanol (B145695) - CIE Model):
-
Establish a baseline of voluntary ethanol intake using a 2-hour limited access, two-bottle choice procedure (15% v/v ethanol vs. water).[3]
-
Once stable intake is achieved, expose mice to cycles of ethanol vapor in inhalation chambers for 16 hours per day, for several consecutive days. Control animals are exposed to air only.[3]
-
This procedure has been shown to induce a state of ethanol dependence, characterized by escalated voluntary ethanol consumption.[3]
3. Preparation and Administration of this compound:
-
Vehicle Preparation: Prepare a vehicle of sterile 0.9% saline containing 0.5% (v/v) TWEEN 80.[3]
-
Drug Formulation: Calculate the required amount of this compound for your desired doses (e.g., 10, 25, 50 mg/kg).[3] Suspend the this compound powder in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh on each day of testing.
-
Administration: Administer the this compound suspension or vehicle via intraperitoneal (i.p.) injection at a volume of 0.01 ml/g body weight.[3]
4. Behavioral Testing:
-
Administer the injection 30 minutes before the 2-hour limited access session.[3]
-
Present the animals with the two-bottle choice of 15% (v/v) ethanol and water.
-
Measure the volume of ethanol and water consumed, accounting for any spillage. Calculate the ethanol intake in g/kg of body weight.
-
Control Experiment: To test for specificity, on a separate day, substitute the ethanol solution with a 5% (w/v) sucrose solution and repeat the procedure. This compound is not expected to alter sucrose intake.[3][4]
5. Data Analysis:
-
Analyze ethanol and sucrose intake data using an appropriate statistical method, such as a two-way ANOVA, with treatment (vehicle vs. This compound doses) and group (ethanol-dependent vs. air-control) as factors.[3]
-
Follow up with post-hoc tests to compare specific group means. A significant reduction in ethanol intake in the this compound-treated dependent mice, with no corresponding decrease in sucrose intake, would be the expected outcome.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OX1R antagonist.| CAS 1191044-58-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Orexin Receptor Subtype Activation and Locomotor Behavior in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GSK1059865 delivery methods
Welcome to the technical support center for GSK1059865. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the handling and application of this compound.
Q1: I am having trouble dissolving this compound for my experiment. What are the recommended solvents and techniques?
A1: this compound can be challenging to dissolve directly in aqueous solutions. The appropriate solvent and technique depend on whether the experiment is in vitro or in vivo.
-
In Vitro Applications: For cell-based assays, this compound is typically first dissolved in dimethylsulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or up to 200 mg/mL).[1][2] This stock solution is then further diluted in the assay buffer to the final working concentration. It is crucial to use newly opened, high-purity DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.[2] If you observe precipitation after dilution, using ultrasound (sonication) can aid in dissolution.[2]
-
In Vivo Applications: Direct dissolution in saline is not recommended. For animal studies, co-solvents and excipients are necessary to achieve a stable and injectable solution. Here are some reported formulations:
-
For Mice: A common vehicle is saline containing 0.5% (v/v) TWEEN 80.[2][3]
-
For Rats: A more complex vehicle consists of 5% N-methyl-2-pyrrolidone, 20% Solutol, and 75% 2-hydroxypropyl-β-cyclodextrin.[1]
-
Cyclodextrin-based: A formulation of 30% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline has been used, which may require sonication to achieve a clear solution.[2]
When preparing these formulations, it is recommended to add each solvent sequentially and ensure the compound is fully dissolved before adding the next component.[2][4] Always prepare fresh solutions for in vivo use.[2]
-
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can stem from several factors, from compound preparation to experimental design.
-
Compound Stability: While this compound is noted for its high selectivity, the stability of similar compounds in solution has been a concern.[3] It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2][5] For long-term storage, keep the compound as a powder at -20°C.[2]
-
Dosing and Administration: Ensure accurate and consistent dosing, especially in animal studies. The route of administration (e.g., subcutaneous or oral) should be consistent across all subjects.[1] For oral gavage, technique variability can affect absorption.
-
Biological Variability: Factors such as the animal's stress level, circadian rhythm, and metabolic state can influence the effects of an orexin (B13118510) antagonist. Ensure adequate acclimatization of animals to the experimental conditions to minimize stress-induced variability.[6]
-
Off-Target Effects: Although this compound is highly selective for the orexin-1 receptor (OX1R) over the orexin-2 receptor (OX2R), it is crucial to include proper controls to rule out any potential off-target effects.[3][7] This includes comparing its effects to vehicle-treated groups and potentially other less selective antagonists.
Q3: What are the typical effective concentrations and dosages for this compound?
A3: The effective concentration or dose depends on the experimental model.
-
In Vitro: In functional assays, this compound typically produces non-surmountable antagonism in the nanomolar range (0.3 nM - 10 nM).[2]
-
In Vivo (Mice): In studies investigating alcohol consumption in mice, intraperitoneal (i.p.) doses of 10, 25, and 50 mg/kg have been shown to be effective.[2][3][8] A dose-dependent decrease in ethanol (B145695) drinking was observed in ethanol-dependent mice, with the highest dose also affecting drinking in control mice.[3][8]
-
In Vivo (Rats): For receptor occupancy studies in rats, subcutaneous (s.c.) administration of 10 mg/kg has been used, achieving over 90% receptor occupancy in the brain within 15 minutes.[1]
It is always recommended to perform a dose-response study to determine the optimal dosage for your specific animal strain and experimental paradigm.[6]
Data Presentation
Solubility Data
| Solvent System | Concentration | Application | Notes |
| DMSO | ~200 mg/mL (458.38 mM) | In Vitro Stock | Requires sonication; use high-purity, newly opened DMSO.[2] |
| 30% SBE-β-CD in Saline | 3.33 mg/mL (7.63 mM) | In Vivo | Requires sonication for a clear solution.[2][4] |
| 30% PEG300 & 70% (10% HP-β-CD in Saline) | 5 mg/mL (11.46 mM) | In Vivo | Forms a suspension; requires sonication.[2][4] |
| Saline with 0.5% (v/v) TWEEN 80 | 10, 25, 50 mg/kg doses prepared | In Vivo (Mice) | Standard vehicle for i.p. injections.[2][3] |
| 5% NMP, 20% Solutol, 75% HP-β-CD | Not specified | In Vivo (Rats) | Vehicle for oral or subcutaneous administration.[1] |
In Vivo Dosing Summary
| Animal Model | Dosing Range | Route of Administration | Observed Effect |
| Mice (Ethanol-dependent) | 10 - 50 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in ethanol drinking.[3][7][8] |
| Mice (Control) | 50 mg/kg | Intraperitoneal (i.p.) | Decrease in ethanol drinking only at the highest dose.[3][8] |
| Rats | 10 mg/kg | Subcutaneous (s.c.) | >90% OX1R occupancy in the brain.[1] |
Experimental Protocols
Protocol 1: In Vitro Functional Antagonism Assay
This protocol provides a general methodology for assessing the antagonist activity of this compound at the OX1 receptor in a cell-based functional assay (e.g., calcium mobilization).
-
Cell Culture: Culture cells stably expressing the human OX1 receptor (e.g., CHO or HEK293 cells) under standard conditions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Seed the cells into 96-well or 384-well black, clear-bottom assay plates and culture overnight to allow for attachment.
-
Compound Preparation: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
Antagonist Incubation: Add the diluted this compound or vehicle (assay buffer with a corresponding final concentration of DMSO) to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a known concentration (e.g., EC80) of an orexin agonist (Orexin-A) to the wells to stimulate the receptor.
-
Signal Detection: Immediately measure the resulting signal (e.g., intracellular calcium flux using a fluorescent plate reader).
-
Data Analysis: Plot the agonist response against the concentration of this compound. Calculate the pKB value to quantify the potency of the antagonist. This compound should produce a dose-dependent rightward shift of the agonist dose-response curve.[2]
Protocol 2: In Vivo Assessment of this compound on Ethanol Consumption in Mice
This protocol is adapted from studies investigating the effect of this compound on voluntary ethanol intake in ethanol-dependent mice.[3][8]
-
Animal Model: Use adult male C57BL/6J mice.[3] Induce ethanol dependence using a chronic intermittent ethanol (CIE) vapor exposure model (e.g., 16 hours/day for 4 days), with a control group exposed only to air.[3]
-
Habituation: Individually house mice and allow them to acclimate. Establish stable baseline levels of voluntary ethanol intake (e.g., 15% v/v) using a limited-access procedure (e.g., 2 hours per day).[3]
-
Vehicle & Drug Preparation:
-
Administration: 30 minutes prior to the ethanol access period, administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection (volume typically 0.01 ml/g body weight).[2]
-
Behavioral Testing: Provide mice with access to both the ethanol solution and water. Measure the volume of ethanol and water consumed over the 2-hour access period.
-
Control Experiment: To test for specificity, on a separate test day, substitute the ethanol solution with a 5% (w/v) sucrose (B13894) solution and repeat steps 4 and 5. This compound should not significantly affect sucrose intake.[3][8]
-
Data Analysis: Analyze the ethanol and sucrose intake (g/kg) using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound between the ethanol-dependent and control groups.
Visualizations
Caption: Simplified signaling pathway of the Orexin-1 Receptor (OX1R) and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo study using this compound.
Caption: A logical troubleshooting workflow for experiments involving this compound.
References
- 1. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | OX1R antagonist.| CAS 1191044-58-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK1059865 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK1059865 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the Orexin (B13118510) 1 Receptor (OX1R).[1][2] Orexin receptors are G protein-coupled receptors (GPCRs) that are activated by the neuropeptides orexin-A and orexin-B. By binding to OX1R, this compound blocks the downstream signaling typically initiated by orexin binding. This antagonism has been shown to influence reward-seeking behaviors and is a valuable tool for studying the orexin system's role in various physiological processes.[2][3]
Q2: What kind of dose-response relationship should I expect with this compound?
This compound exhibits a complex dose-response profile. At lower concentrations (in the nanomolar range), it often displays non-surmountable antagonism. This is characterized by a rightward shift in the agonist dose-response curve accompanied by a depression of the maximal response. At higher micromolar concentrations, it can transition to a surmountable antagonism profile, showing a parallel rightward shift of the agonist curve without a reduction in the maximum response.[1]
Q3: What are the typical in vitro assays used to characterize this compound?
The most common in vitro assays for this compound include:
-
Functional Assays: These assays measure the cellular response to OX1R activation in the presence of the antagonist. A widely used method is the calcium mobilization assay in cells recombinantly expressing OX1R.
-
Radioligand Binding Assays: These assays determine the affinity of this compound for the OX1R by measuring its ability to displace a radiolabeled ligand.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound. Please note that these values can vary depending on the specific experimental conditions, such as the cell line, agonist used, and assay format.
| Parameter | Value | Assay Type | Cell Line | Notes |
| pKb | 8.77 ± 0.12 | Functional Antagonism | Not Specified | The pKb value is a measure of the antagonist's potency.[1] |
| Antagonism Profile | Non-surmountable (nM range) | Functional Antagonism | Not Specified | Causes a dose-dependent rightward shift of the agonist EC50 and a decrease in the maximal response.[1] |
| Antagonism Profile | Surmountable (µM range) | Functional Antagonism | Not Specified | Produces a parallel rightward shift of the agonist EC50 with no depression of the maximal response.[1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the orexin signaling pathway and a typical experimental workflow for dose-response analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating GSK1059865 Formulation: A Guide to Preventing Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding precipitation of GSK1059865 in solution. By offering detailed troubleshooting steps, frequently asked questions, and clear experimental protocols, this resource aims to ensure the successful and reproducible use of this potent and highly selective OX1R antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper dissolution important?
A1: this compound is a selective orexin-1 receptor (OX1R) antagonist used in research to investigate the role of the orexin (B13118510) system in various physiological processes, including reward-seeking behaviors, addiction, and compulsive disorders.[1][2] Proper dissolution is critical to ensure accurate dosing, bioavailability, and to avoid potential issues like injection site irritation or misleading experimental results that can arise from compound precipitation.[3]
Q2: My this compound solution has precipitated. What should I do?
A2: If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[4] It is also crucial to visually inspect the solution for any remaining particulates before administration.[5] For persistent issues, consider preparing a fresh solution using the recommended solvents and protocols outlined in this guide.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, this compound in solvent should be stored at -80°C for up to two years or at -20°C for up to one year.[4] Powdered this compound is stable for three years at -20°C and two years at 4°C.[4]
Q4: Can I use a different solvent than those recommended?
A4: While other solvents might be possible, the recommended solvents and formulations have been validated in published studies. Using alternative solvents without proper validation may lead to solubility and stability issues. It is always best to perform a small-scale solubility test before preparing a large batch with a new solvent system.[6]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound solutions.
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting this compound precipitation.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvent systems as reported in the literature.
| Solvent System | Concentration | Observation | Method |
| DMSO | 200 mg/mL (458.38 mM) | Clear Solution | Requires sonication |
| 30% SBE-β-CD in Saline | 3.33 mg/mL (7.63 mM) | Clear Solution | Requires sonication |
| 30% PEG300, 70% (10% HP-β-CD in Saline) | 5 mg/mL (11.46 mM) | Suspended Solution | Requires sonication |
| Saline and TWEEN 80 (0.5% v/v) | Not specified | Vehicle | For in vivo (mice) |
| 0.5% HPMC (w/v) in distilled water | Not specified | Vehicle | For in vivo (rats) |
Data compiled from MedchemExpress.[4]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Studies
This protocol is suitable for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 200 mg/mL stock, add 5 µL of DMSO to 1 mg of this compound).
-
Vortex the tube thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath and sonicate until the solution becomes clear.[4] Note that hygroscopic DMSO can impact solubility, so it is recommended to use a newly opened bottle.[4]
-
Visually inspect the solution to ensure no particulates are present.
-
Store the stock solution at -80°C or -20°C as recommended.
Protocol 2: Preparation of this compound for In Vivo Administration (Mice)
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Sterile saline
-
TWEEN 80
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by adding TWEEN 80 to sterile saline to a final concentration of 0.5% (v/v).
-
Add the this compound powder to the vehicle.
-
Vortex the solution vigorously until the compound is fully dissolved.[1]
-
The final formulation should be a clear solution, ready for administration.
Visualizing the Solution Preparation Workflow
Caption: A workflow for preparing this compound solutions.
Signaling Pathway of this compound
This compound acts as a selective antagonist of the Orexin-1 Receptor (OX1R). Orexin A, the endogenous ligand, binds to OX1R, a G-protein coupled receptor (GPCR). This binding typically activates Gq/11, Gi/o, and Gs proteins, leading to downstream signaling cascades that regulate neuronal activity and behavior.[7] By blocking this interaction, this compound inhibits these downstream effects.
Visualizing the Orexin Signaling Pathway
Caption: The signaling pathway of Orexin A and the inhibitory action of this compound.
References
Long-term stability of GSK1059865 stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the Orexin-1 receptor antagonist, GSK1059865. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. For example, you can prepare a 10 mM stock solution by dissolving the appropriate mass of this compound powder in DMSO. Ensure the compound is fully dissolved by vortexing.
Q2: What are the recommended storage conditions and long-term stability of this compound stock solutions?
A2: While specific quantitative long-term stability data for this compound is not extensively published, general guidelines for small molecule inhibitors in DMSO are as follows. For long-term storage, it is advisable to store aliquots of the DMSO stock solution at -80°C, which should provide stability for up to two years. For shorter-term storage, -20°C is acceptable for up to one year. It is crucial to use anhydrous DMSO and to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture, which can lead to compound degradation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective antagonist of the Orexin 1 Receptor (OX1R). Orexin A, the endogenous ligand, binds to OX1R, a G-protein coupled receptor (GPCR), primarily activating the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. This compound competitively binds to OX1R, preventing the binding of Orexin A and thereby inhibiting this signaling cascade.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
-
Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to organic solvents like DMSO. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can "crash out" or precipitate if its solubility limit is exceeded.
-
Solutions:
-
Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in your assay.
-
Stepwise Dilution: Instead of a single dilution, perform serial dilutions of the DMSO stock in the aqueous buffer. Add the stock solution dropwise to the buffer while vortexing or stirring to facilitate mixing.
-
Pre-warm the Buffer: Adding the DMSO stock to pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.
-
Use of Solubilizing Agents: In some instances, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween-20) or a cyclodextrin (B1172386) in the aqueous buffer can enhance the solubility of hydrophobic compounds. However, the compatibility of these agents with your specific assay must be validated.
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be high enough to cause cellular stress or toxicity, leading to variable results.
-
Solution:
-
Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, and ideally below 0.1%.
-
Vehicle Control: Always include a vehicle control group in your experiments that contains the same final concentration of DMSO as the this compound-treated group. This will help to distinguish the effects of the compound from those of the solvent.
-
-
Possible Cause 2: Compound Degradation: The stability of this compound in the complete cell culture medium at 37°C during the course of the experiment may be limited.
-
Solution:
-
Prepare Fresh Working Solutions: It is recommended to prepare fresh dilutions of this compound in your assay medium for each experiment.
-
Assess Stability in Media: To confirm stability, you can incubate this compound in the cell culture medium for the duration of your experiment, and then analyze the concentration of the intact compound by a suitable analytical method like HPLC.
-
-
Possible Cause 3: Off-target effects: While this compound is reported to be a selective OX1R antagonist, like many small molecules, it could potentially have off-target effects at high concentrations.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for on-target activity.
-
Control Experiments: Use a structurally unrelated OX1R antagonist as a positive control to confirm that the observed phenotype is due to OX1R inhibition.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions in Anhydrous DMSO
| Storage Temperature | Recommended Maximum Duration | Key Considerations |
| -80°C | Up to 2 years | Recommended for long-term storage. Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 year | Suitable for shorter-term storage. Aliquot to prevent repeated freeze-thaw cycles. |
| 4°C | Not Recommended | Prone to degradation. |
| Room Temperature | Not Recommended | Significant degradation can occur. |
Note: The stability data presented is based on general guidelines for small molecule inhibitors. It is highly recommended to perform your own stability assessment for this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound Stock Solutions by HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method would need to be specifically developed and validated for this compound.
1. Objective: To quantify the concentration of intact this compound in a DMSO stock solution over time under different storage conditions.
2. Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a suitable C18 column
3. Method:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 1 mg/mL).
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL in mobile phase). Inject the sample into the HPLC system and record the peak area of this compound. This will serve as the time zero reference.
-
Storage of Aliquots: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.
-
Sample Preparation for Analysis: Thaw the aliquot and dilute it to the same concentration as the time zero sample using the mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system using the same method as the time zero analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at time zero. The percentage of the remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time Zero) * 100%
4. HPLC Conditions (Example - to be optimized for this compound):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the 250-300 nm range).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Orexin 1 Receptor (OX1R) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.
Caption: A logical troubleshooting guide for common issues encountered with this compound.
GSK1059865 batch-to-batch variability concerns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK1059865, with a specific focus on addressing potential concerns related to batch-to-batch variability. Our resources are designed to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the orexin-1 receptor (OX1R).[1][2][3] Orexin (B13118510) neuropeptides (Orexin-A and Orexin-B) are produced in the hypothalamus and play a significant role in regulating various physiological functions, including wakefulness, motivation, and reward-seeking behaviors. This compound exerts its effects by binding to and blocking the OX1R, thereby inhibiting the downstream signaling pathways initiated by orexin binding. This mechanism is particularly relevant in studies of addiction and compulsive behaviors, where this compound has been shown to reduce drug and alcohol-seeking behaviors.[1][3][4]
Q2: Are there documented issues of batch-to-batch variability with this compound?
While there are no formal studies explicitly documenting significant batch-to-batch chemical variability of this compound in terms of purity or the presence of impurities, researchers should be aware of potential for variability in the physical properties of the compound between different manufacturing lots. This can manifest as differences in solubility, dissolution rate, and handling characteristics. Such physical variations can lead to inconsistencies in the preparation of experimental solutions and, consequently, to variable results.
Furthermore, a similar orexin antagonist, SB-334867, has reported issues with stability and selectivity depending on the preparation, setting a precedent for this class of compounds.[1] Therefore, it is crucial for researchers to implement quality control checks upon receiving new batches of this compound.
Q3: How should I store and handle this compound to ensure its stability?
To ensure the stability and integrity of this compound, it is recommended to store the solid compound at -20°C for long-term storage (up to three years), or at 4°C for shorter periods (up to two years). Once dissolved in a solvent, stock solutions should be stored at -80°C (for up to two years) or -20°C (for up to one year). It is advisable to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of stock solutions by aliquoting them after the initial preparation.
Q4: What are the potential sources of inconsistent results when using this compound?
Inconsistent results can arise from several factors, not all of which are related to the compound itself. The most common sources of variability include:
-
Inconsistent Solution Preparation: Due to potential solubility challenges, variations in the preparation of dosing solutions can lead to different effective concentrations of the compound.
-
Compound Degradation: Improper storage or handling of either the solid compound or solutions can lead to degradation.
-
Biological Variability: There is evidence of significant individual variability in the response to orexin antagonists in animal models.[4]
-
Differences in Experimental Protocol: Minor variations in experimental procedures can lead to different outcomes.
Troubleshooting Guide
Problem: I am observing inconsistent results between experiments using different batches of this compound.
This is a common challenge with research chemicals. The following troubleshooting steps can help you identify the source of the variability.
Step 1: Standardize Your Solution Preparation
-
Q: How can I be sure that my this compound is fully dissolved and at the correct concentration?
-
A: this compound can be challenging to dissolve. It is critical to use a consistent and validated dissolution protocol. Different studies have successfully used various vehicles, and the choice may depend on your experimental model and route of administration. Refer to the Data Presentation section below for a comparison of published formulation protocols. We recommend developing a standardized operating procedure (SOP) for solution preparation in your lab, which may include the use of sonication or gentle heating to aid dissolution.[2] Always visually inspect your solutions for any precipitate before use.
-
Step 2: Perform Quality Control on New Batches
-
Q: What should I do when I receive a new batch of this compound?
-
A: Upon receiving a new batch, it is good practice to perform a simple side-by-side comparison with a previous batch that gave you the expected results. This can be a simple in vitro assay or a pilot in vivo experiment. You should also carefully review the Certificate of Analysis (CoA) for any significant differences in purity or other reported parameters. See the Data Presentation section for a recommended QC checklist.
-
Step 3: Consider the Stability of the Compound
-
Q: Could my compound be degrading during my experiment?
-
A: While this compound is generally stable, prolonged exposure to certain conditions can cause degradation. Always prepare fresh solutions for your experiments. If your experimental paradigm involves long incubation times, consider assessing the stability of this compound in your specific experimental medium.
-
Step 4: Evaluate Biological Variability
-
Q: Is it possible that the variability is in my experimental model and not the compound?
-
A: Yes, this is a critical consideration. As noted in the literature, there can be significant individual differences in the response to orexin antagonists.[4] If you are using animal models, ensure that your animals are properly randomized and that your sample sizes are sufficient to account for individual variability. If possible, include appropriate positive and negative controls in your experiments to help differentiate between compound-related effects and other sources of variation.
-
Data Presentation
Table 1: Comparison of Published Formulation Protocols for this compound
| Vehicle Composition | Route of Administration | Species | Reference |
| Saline and TWEEN 80 (0.5% v/v) | Intraperitoneal (i.p.) | Mice | [1] |
| 0.5% HPMC (w/v) in distilled water | Oral gavage | Rats | [2] |
| 30% SBE-β-CD in Saline | Not specified | N/A | [2] |
| 30% PEG300, 70% (10% HP-β-CD in Saline) | Not specified | N/A | [2] |
| 5% N-methyl-2-pyrrolidone, 20% Solutol, 75% 2-hydroxypropyl-β-cyclodextrin (20%) | Oral or subcutaneous | Rats | [2] |
Table 2: Recommended Quality Control Checklist for New Batches of this compound
| QC Check | Recommended Action |
| Review Certificate of Analysis (CoA) | Compare the purity, appearance, and any other provided data with the CoA from previous batches. Note any significant differences. |
| Visual Inspection | Visually inspect the powder for any differences in color, texture, or crystallinity compared to previous batches. |
| Solubility Test | Prepare a small amount of solution using your standard protocol and compare the ease of dissolution and final clarity with a previous batch. |
| Side-by-Side Bioactivity Comparison | If feasible, perform a simple, well-characterized assay to compare the potency of the new batch to a previously validated batch. |
| Record Keeping | Maintain a detailed log of batch numbers, CoAs, and any observations for each experiment. This will be invaluable for future troubleshooting. |
Experimental Protocols
Standardized Protocol for Preparation of a 10 mg/mL Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
General In Vivo Experimental Workflow
-
Animal Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the start of the experiment.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle, this compound low dose, this compound high dose).
-
Solution Preparation: Prepare fresh dosing solutions from a validated stock solution on each day of the experiment. Ensure the compound is fully dissolved in the appropriate vehicle.
-
Administration: Administer the vehicle or this compound solution via the chosen route (e.g., i.p., oral gavage) at the appropriate time before the behavioral test.
-
Behavioral Testing: Conduct the behavioral experiment according to your established protocol.
-
Data Collection and Analysis: Collect and analyze the data using appropriate statistical methods. Always include the vehicle control group in your analysis for comparison.
Mandatory Visualizations
References
- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GSK1059865 experimental design considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information for the experimental design and execution of studies involving GSK1059865, a potent and selective Orexin (B13118510) 1 Receptor (OX1R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the Orexin 1 Receptor (OX1R).[1] Its mechanism of action involves blocking the binding of the neuropeptides orexin-A and orexin-B to OX1R, thereby inhibiting the downstream signaling pathways associated with this receptor.[2] OX1R is a G-protein coupled receptor (GPCR) primarily coupled to the Gq signaling pathway.[3][4]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in preclinical research to investigate the role of the orexin system in various physiological and pathological processes. Key research areas include addiction and reward-seeking behaviors (e.g., alcohol consumption), compulsive behaviors, anxiety, and sleep/wake cycle regulation.[1][5]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vitro studies, this compound is highly soluble in DMSO (up to 200 mg/mL).[6] For in vivo studies, it can be dissolved in vehicles such as saline containing 0.5% (v/v) TWEEN 80 for intraperitoneal (i.p.) injections in mice, or formulated as a suspension in 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in distilled water for oral gavage in rats.[6]
Storage Recommendations:
-
Solid: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[7]
-
In Solvent (e.g., DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Avoid repeated freeze-thaw cycles.[8]
Q4: Is this compound selective for OX1R over OX2R?
A4: Yes, this compound is reported to be a highly selective antagonist for OX1R.[1] This selectivity allows researchers to dissect the specific roles of OX1R-mediated signaling from those of the Orexin 2 Receptor (OX2R).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results in cell-based assays | Cell passage number variability | Use cells within a consistent and low passage number range for all experiments to ensure stable receptor expression.[9] |
| Pipetting errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to improve accuracy.[9] | |
| Ligand degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Low or no antagonist activity observed | Sub-optimal compound concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific assay system. |
| Insufficient pre-incubation time | For antagonist assays, ensure an adequate pre-incubation time of this compound with the cells before adding the agonist to allow for receptor binding. A typical pre-incubation time is 5-30 minutes.[3] | |
| Poor compound solubility in assay buffer | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability or the assay readout. If precipitation is observed, sonication may aid dissolution. | |
| High background signal in functional assays (e.g., calcium mobilization) | Constitutive receptor activity | This can occur with some overexpressed GPCRs. If possible, use an inverse agonist to measure and potentially reduce basal activity.[9] |
| Assay interference from the compound | Test for autofluorescence of this compound at the wavelengths used for your assay readout. Run a "compound only" control well without cells or agonist.[9] | |
| High variability in in vivo studies | Inconsistent drug administration | For oral gavage, ensure consistent technique. For i.p. injections, ensure the injection is truly intraperitoneal and not subcutaneous. |
| Timing of administration relative to circadian rhythm | Orexin levels fluctuate with the animal's light/dark cycle. Administer this compound at a consistent time point in relation to the circadian cycle to minimize variability. |
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Assay Conditions |
| pKB | 8.77 ± 0.12 | Orexin-A induced calcium mobilization in cells expressing OX1R.[6] |
| Antagonism Profile (0.3 nM - 10 nM) | Non-surmountable | Dose-dependent rightward shift of the Orexin-A EC50 with a concomitant decrease in the maximal response.[6] |
| Antagonism Profile (0.1 µM - 3.3 µM) | Surmountable | Parallel rightward shift of the Orexin-A EC50 without depression of the maximal response.[6] |
Recommended In Vivo Dosing
| Animal Model | Dose Range | Route of Administration | Vehicle |
| Mice | 10, 25, 50 mg/kg | Intraperitoneal (i.p.) | Saline with 0.5% (v/v) TWEEN 80[6] |
| Rats | 10, 30 mg/kg | Oral gavage | 0.5% (w/v) HPMC in distilled water[6] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for OX1R Antagonism
This protocol is designed to measure the ability of this compound to antagonize orexin-A-induced calcium mobilization in CHO-K1 or HEK293 cells stably expressing the human Orexin 1 Receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human OX1R
-
Complete growth medium (e.g., Ham's F12K or DMEM with 10% FBS and selection antibiotic)[10]
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
This compound
-
Orexin-A (agonist)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid)[3]
-
Fluo-4 AM calcium indicator dye[3]
-
Pluronic F-127[3]
-
Fluorescence microplate reader with automated injection (e.g., FLIPR)
Methodology:
-
Cell Culture and Plating:
-
Culture the OX1R-expressing cells according to standard protocols.
-
Seed the cells into black, clear-bottom microplates at a density of 20,000-50,000 cells per well.[3]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Prepare a stock solution of Orexin-A and dilute it in assay buffer to a concentration that will yield an EC₈₀ response (determined from a prior agonist dose-response curve).
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 1 µM Fluo-4 AM with 0.02% Pluronic F-127).[3]
-
Remove the culture medium from the cells and wash the wells with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C in the dark.[3]
-
After incubation, wash the cells multiple times with assay buffer to remove excess dye, leaving a final volume of buffer in each well.[3]
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Program the instrument to add the this compound dilutions (or vehicle control) to the wells and incubate for a pre-determined time (e.g., 5-30 minutes).[3]
-
Following the pre-incubation, inject the Orexin-A solution into the wells.
-
Measure the change in fluorescence intensity (typically excitation at ~488 nm and emission at ~525 nm) in real-time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Orexin 1 Receptor (OX1R) Signaling Pathway
Caption: The Orexin 1 Receptor (OX1R) signaling cascade.
Experimental Workflow for this compound
Caption: A logical workflow for characterizing this compound.
Troubleshooting Decision Tree for In Vitro Assays
Caption: A decision tree for troubleshooting in vitro assay issues.
References
- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | OX1R antagonist.| CAS 1191044-58-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
Potential confounding factors in GSK1059865 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1059865, a selective orexin-1 receptor (OX1R) antagonist.
Troubleshooting Guides and FAQs
This section is designed to address specific issues that may arise during experiments using this compound.
In Vitro Assays
Question: I am not observing the expected antagonist effect of this compound in my in vitro assay. What are the possible reasons?
Answer: Several factors could contribute to a lack of efficacy in in vitro experiments:
-
Compound Stability and Storage: Ensure that this compound has been stored correctly. As a solid, it should be stored at -20°C for up to 3 years. Once in solution (e.g., in DMSO), it should be stored at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound is highly soluble in DMSO. If you are using aqueous buffers, ensure the final concentration of DMSO is compatible with your assay and that the compound remains in solution. Sonication may be required to fully dissolve the compound in DMSO.
-
Assay Conditions:
-
Agonist Concentration: In functional assays, such as calcium mobilization, the concentration of the orexin (B13118510) agonist (e.g., Orexin-A) is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration at or near the EC80.
-
Incubation Time: Ensure sufficient pre-incubation time with this compound to allow for receptor binding before adding the agonist. A pre-incubation time of 15-30 minutes is generally recommended.
-
-
Cell Line Issues:
-
Receptor Expression: Confirm the expression level of OX1R in your cell line. Low receptor expression will result in a small signal window, making it difficult to observe antagonism.
-
Cell Health: Ensure cells are healthy and within a suitable passage number.
-
In Vivo Experiments
Question: I am observing high variability in the behavioral effects of this compound between my experimental animals. What could be the cause?
Answer: High variability is a common challenge in behavioral pharmacology. Potential sources of variability when using this compound include:
-
Vehicle and Administration:
-
Vehicle Preparation: For intraperitoneal (i.p.) injections in mice, this compound can be dissolved in saline with 0.5% (v/v) Tween 80.[1] For oral gavage in rats, a suspension in 0.5% (w/v) methylcellulose (B11928114) or 30% SBE-β-CD in saline can be used.[2] Ensure the vehicle is prepared consistently and that the compound is fully dissolved or evenly suspended.
-
Route of Administration: The route of administration will affect the pharmacokinetics of the compound. Intraperitoneal and oral administration can lead to variability in absorption between animals. Ensure consistent administration technique.
-
-
Animal-Specific Factors:
-
Genetic Background: Different strains of mice or rats can exhibit varied responses to orexin antagonists.
-
Sex Differences: The effects of orexin antagonists can be sex-dependent. It is advisable to use animals of a single sex or to ensure the study is powered to detect sex-specific effects.
-
Circadian Rhythm: Orexin levels fluctuate with the light-dark cycle. Administering this compound at a consistent time relative to the circadian cycle is crucial for reproducible results.
-
-
Experimental Procedure:
-
Habituation and Stress: Insufficient habituation to the experimental environment and handling can induce stress, which can impact behavior and mask the effects of the compound.
-
Timing of Behavioral Testing: The timing of the behavioral test relative to the administration of this compound should be consistent and based on the pharmacokinetic profile of the compound.
-
Question: I am concerned about potential off-target effects of this compound confounding my results. What are the known off-target activities?
Answer: this compound is a highly selective OX1R antagonist.[1] However, two potential confounding factors should be considered:
-
Activity at the Orexin-2 Receptor (OX2R): While highly selective for OX1R, at higher concentrations, this compound may also exhibit some activity at the OX2R. This is a crucial consideration when interpreting dose-response studies.
-
Affinity for the Kappa-Opioid Receptor (KOR): Some studies have reported a minor affinity of this compound for the KOR. Depending on the specific research question and the biological system being studied, this could be a potential confounding factor. It is important to consider the functional consequences of this interaction in your experimental context.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| pKB (OX1R) | Human | 8.77 ± 0.12 | [2] |
| Selectivity | Human | ~79-fold vs. OX2R | [1] |
Table 2: In Vivo Administration of this compound
| Species | Route of Administration | Vehicle | Dose Range | Reference |
| Mouse | Intraperitoneal (i.p.) | Saline with 0.5% Tween 80 | 10, 25, 50 mg/kg | [1] |
| Rat | Oral gavage (p.o.) | 0.5% HPMC in distilled water | 10, 30 mg/kg | [2] |
| Rat | Oral gavage (p.o.) | 30% SBE-β-CD in Saline | 10, 30 mg/kg | [2] |
Experimental Protocols
1. In Vivo Administration Protocol for Behavioral Studies in Mice
This protocol is adapted from studies investigating the effect of this compound on ethanol (B145695) consumption in mice.[1]
-
Vehicle Preparation: Prepare a vehicle solution of 0.9% saline containing 0.5% (v/v) Tween 80.
-
This compound Preparation: Dissolve this compound in the vehicle to the desired final concentrations (e.g., 1 mg/ml, 2.5 mg/ml, and 5 mg/ml for 10, 25, and 50 mg/kg doses, respectively, assuming an injection volume of 10 ml/kg).
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Conduct the behavioral test at a predetermined time post-injection (e.g., 30 minutes).
-
2. Calcium Mobilization Assay for a Gq-Coupled Receptor
This is a general protocol for measuring the antagonist activity of a compound at a Gq-coupled receptor like OX1R.
-
Cell Preparation:
-
Seed cells stably expressing the human OX1R into a black, clear-bottom 96-well plate at an appropriate density.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare an Orexin-A solution at a concentration that elicits a robust response (e.g., EC80).
-
Place the cell plate into a fluorescence plate reader capable of kinetic reads.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Automatically add the Orexin-A solution to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Calculate the IC50 value for this compound by fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Orexin 1 Receptor (OX1R) Signaling Pathway and this compound Antagonism.
Caption: Experimental Workflow for an In Vivo Behavioral Study with this compound.
Caption: Logical Relationships of Potential Confounding Factors in this compound Studies.
References
Improving the bioavailability of GSK1059865
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1059865, a selective orexin-1 receptor antagonist. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the orexin-1 receptor (OX1R). Orexin-A and orexin-B are neuropeptides that regulate various physiological functions, including wakefulness, reward, and motivation, by binding to OX1R and OX2R. This compound selectively blocks the signaling of orexin-A at the OX1R, thereby modulating downstream cellular responses. This selectivity makes it a valuable tool for studying the specific roles of the OX1R in various physiological and pathological processes.
Q2: What is the signaling pathway downstream of the orexin-1 receptor?
The orexin-1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, orexin-A, the OX1R primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This activation initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of DAG lead to the activation of protein kinase C (PKC) and other downstream effectors, ultimately resulting in various cellular responses.
Caption: Orexin-1 Receptor Signaling Pathway.
Q3: What are the known physicochemical properties of this compound relevant to bioavailability?
While a specific Biopharmaceutics Classification System (BCS) classification for this compound is not publicly available, it is known to be a small molecule inhibitor with characteristics that suggest it is likely a BCS Class II or IV compound (poorly soluble, with either high or low permeability). It has high lipophilicity, which often correlates with poor aqueous solubility. Its solubility is reported to be high in dimethyl sulfoxide (B87167) (DMSO).
Q4: Is there any available data on the oral bioavailability of this compound?
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides strategies to address common issues related to the low aqueous solubility and potential poor oral bioavailability of this compound.
Issue 1: Poor dissolution of this compound in aqueous buffers for in vitro assays.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High lipophilicity and crystalline nature of the compound. | Use of Co-solvents: Prepare stock solutions in an organic solvent like DMSO and then dilute into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid off-target effects. | Increased apparent solubility in the final assay medium. |
| pH Adjustment: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the buffer may improve solubility. | Enhanced solubility if the compound is acidic or basic. | |
| Use of Solubilizing Excipients: Incorporate surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) in the buffer. | Formation of micelles or inclusion complexes that increase the solubility of the compound. |
Issue 2: Low and variable oral bioavailability in animal studies.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Poor aqueous solubility leading to limited dissolution in the gastrointestinal tract. | Particle Size Reduction: Employ micronization or nanosization techniques to increase the surface area of the drug particles. | Faster dissolution rate and potentially increased absorption. |
| Amorphous Solid Dispersions (ASDs): Formulate this compound as an ASD with a suitable polymer carrier (e.g., PVP, HPMC). | The amorphous form has higher energy and thus greater apparent solubility and dissolution rate compared to the crystalline form. | |
| Lipid-Based Formulations: Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS). These formulations can enhance solubilization in the gut and promote lymphatic transport. | Improved absorption and potentially reduced first-pass metabolism. | |
| Complexation with Cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin (B1172386) derivative. | Increased aqueous solubility and dissolution rate of the compound in the GI tract. | |
| Poor permeability across the intestinal epithelium. | Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. (Note: This should be done with caution and thorough investigation of potential toxicity). | Increased flux of the drug across the intestinal wall. |
| P-glycoprotein (P-gp) efflux. | Co-administration with a P-gp Inhibitor: In preclinical studies, co-administration with a known P-gp inhibitor can help determine if efflux is a limiting factor. | Increased systemic exposure if P-gp efflux is significant. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for In Vivo (Parenteral) Administration
This protocol is based on formulations reported for this compound in preclinical studies.
Materials:
-
This compound powder
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 30% (w/v) solution of SBE-β-CD in sterile saline.
-
Weigh the required amount of this compound to achieve a final concentration of 3.33 mg/mL.
-
Add the this compound powder to the 30% SBE-β-CD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the suspension in a bath sonicator until the solution becomes clear. Gentle heating may be applied if necessary, but monitor for any degradation.
-
Visually inspect the solution for any particulate matter before administration.
-
Filter the solution through a 0.22 µm sterile filter if required for the specific route of administration.
Protocol 2: Preparation of a Co-solvent/Cyclodextrin Formulation for In Vivo (Parenteral) Administration
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG300)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in sterile saline.
-
Prepare the vehicle by mixing 30% PEG300 with 70% of the 10% HP-β-CD in saline solution.
-
Weigh the required amount of this compound to achieve a final concentration of 5 mg/mL.
-
Add the this compound powder to the vehicle.
-
Vortex the mixture thoroughly.
-
Sonicate the suspension until it is uniformly dispersed. Note that this may result in a suspended solution rather than a clear one.
-
Ensure the suspension is well-mixed immediately before each administration.
Caption: General workflow for developing an oral formulation for a poorly soluble compound like this compound.
Quantitative Data Summary
The following tables summarize formulation strategies and resulting solubility/permeability improvements for orexin (B13118510) receptor antagonists and other poorly soluble compounds, which can serve as a reference for formulating this compound.
Table 1: Formulation Strategies and Reported Solubilities for Orexin Receptor Antagonists
| Compound | Formulation Strategy | Solvent/Medium | Reported Solubility |
| This compound | Co-solvent | DMSO | ~200 mg/mL |
| This compound | Cyclodextrin Complexation | 30% SBE-β-CD in Saline | 3.33 mg/mL |
| This compound | Co-solvent/Cyclodextrin | 30% PEG300 in 70% (10% HP-β-CD in Saline) | 5 mg/mL (suspension) |
| Almorexant | Standard Tablet | Not specified | Absolute oral bioavailability of 11.2% |
| Compound 44 (OX1R Antagonist) | N/A (intrinsic property) | pH 7.4 buffer | >200 µM (kinetic solubility) |
| Compound 5 (OX1R Antagonist) | N/A (intrinsic property) | pH 7.4 buffer | 77.8 µM (kinetic solubility) |
Table 2: Permeability Data for Selected Orexin-1 Receptor Antagonists
| Compound | Assay System | Apparent Permeability (Papp) (cm/s) | Efflux Ratio |
| Compound 44 | MDCK-MDR1 cells | 14.7 x 10⁻⁶ | 3.3 |
| Compound 5 | MDCK-MDR1 cells | >10 x 10⁻⁶ | 3.0 |
Disclaimer: This information is intended for research purposes only. The provided protocols and troubleshooting strategies should be adapted and validated for specific experimental conditions. Always refer to the relevant safety data sheets (SDS) and follow good laboratory practices when handling chemical compounds and conducting experiments.
GSK1059865 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Orexin-1 receptor (OX1R) antagonist, GSK1059865. The information provided addresses common issues related to the compound's stability and offers guidance on its proper handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For solid compound and solutions, specific temperature and duration guidelines should be followed to minimize degradation.
Q2: My this compound stock solution in DMSO appears cloudy/has precipitated after storage at -20°C. What should I do?
A2: Cloudiness or precipitation of your DMSO stock solution upon thawing can be due to several factors, including the compound having limited stability in DMSO, freeze-thaw cycles causing aggregation, or water contamination during storage. To address this, consider preparing a more dilute stock solution. It is also recommended to use a new, sealed bottle of anhydrous, high-purity DMSO. Aliquoting the stock solution into small, single-use volumes can help avoid repeated freeze-thaw cycles.
Q3: I am observing inconsistent results in my biological assays using this compound. Could this be related to compound degradation?
A3: Inconsistent biological activity can be a sign of compound degradation. If you suspect degradation, it is advisable to prepare a fresh stock solution from a new vial of solid this compound. A quality control check of the new stock solution using an analytical method like HPLC-MS can confirm its purity and concentration. Comparing the activity of the fresh stock solution with the old one in a control experiment can help determine if degradation was the issue.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, analogous compounds with similar structural features can provide insights. For instance, the OX1R antagonist SB-334867, which also contains a benzoxazole (B165842) ring, is known to be susceptible to hydrolysis, particularly under acidic conditions. This suggests that this compound could also be sensitive to hydrolytic degradation. To definitively identify degradation products and pathways for this compound, it is recommended to perform forced degradation studies.
Troubleshooting Guides
Guide 1: Poor Solubility or Precipitation
| Symptom | Possible Cause | Recommended Solution |
| Difficulty dissolving solid this compound in DMSO. | Insufficient agitation or poor quality DMSO. | Vortex the solution vigorously and use a sonicator bath for 5-10 minutes. Ensure you are using anhydrous, high-purity DMSO. |
| Precipitation of this compound upon dilution into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Decrease the final concentration of this compound in the assay. Perform serial dilutions to lower the DMSO concentration gradually. The final DMSO concentration in the assay should ideally be below 0.5%. |
| A clear DMSO stock solution becomes cloudy or forms a precipitate over time at -20°C. | Limited compound stability in DMSO, freeze-thaw cycles, or water contamination. | Prepare a more dilute stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO. |
Guide 2: Suspected Degradation and Inconsistent Activity
| Symptom | Possible Cause | Recommended Solution |
| Decreased or inconsistent biological activity in experiments. | Degradation of this compound in the stock solution due to improper storage or prolonged storage time. | Prepare a fresh stock solution from a new vial of solid compound. Verify the purity and concentration of the new stock with HPLC-MS. Compare the activity of the fresh and old stock solutions in a control experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | Conduct a systematic forced degradation study to identify potential degradants and their formation conditions. Use a stability-indicating HPLC method for analysis. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 2 years | [1] |
| In Solvent | -20°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.[2][3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method with a UV/Vis or MS detector to separate and identify the parent compound and any degradation products.
-
Visualizations
Caption: Orexin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Orexin-1 Receptor Antagonists in Addiction: A Comparative Analysis of GSK1059865 and SB-334867
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent orexin-1 receptor (OX1R) antagonists, GSK1059865 and SB-334867, in the context of preclinical addiction models. This analysis is based on available experimental data, focusing on their pharmacological profiles, efficacy in animal models of addiction, and the underlying signaling mechanisms.
The orexin (B13118510) system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, plays a crucial role in regulating motivated behaviors, including drug seeking.[1] Antagonism of OX1R has emerged as a promising therapeutic strategy for addiction.[2] This guide focuses on two key selective OX1R antagonists: SB-334867, a widely studied tool compound, and this compound, a more recently developed antagonist with a distinct pharmacological profile.
Comparative Pharmacological Profile
This compound and SB-334867 are both selective antagonists for the OX1R, but they exhibit notable differences in their selectivity and off-target binding profiles. This compound is reported to be a "highly selective" OX1R antagonist with a cleaner off-target profile compared to SB-334867.[1] SB-334867, while being a potent OX1R antagonist, has been shown to have significant binding to other receptors and transporters, which could contribute to its observed effects and potentially lead to misinterpretation of results.[1]
| Feature | This compound | SB-334867 |
| Primary Target | Orexin-1 Receptor (OX1R) | Orexin-1 Receptor (OX1R) |
| Selectivity | High selectivity for OX1R over OX2R (~79-fold)[1] | ~50-fold selectivity for OX1R over OX2R[1] |
| Off-Target Binding | Minimal off-target binding reported.[1] | Known to bind to adenosine (B11128) A2A and A3 receptors, serotonin (B10506) 5-HT2B and 5-HT2C receptors, and monoamine transporters.[1] |
| Status | Preclinical research tool | Widely used preclinical research tool |
Efficacy in Preclinical Addiction Models
Both compounds have demonstrated efficacy in reducing drug-seeking and consumption across various preclinical models of addiction.
Alcohol Addiction
This compound has been shown to potently reduce ethanol (B145695) drinking, particularly in animal models of alcohol dependence.[1][3][4] It significantly decreases ethanol consumption in a dose-dependent manner in ethanol-dependent mice, with less effect in non-dependent animals.[1][3][4] This suggests a specific role for OX1R in the compulsive alcohol consumption characteristic of dependence.
SB-334867 has also been extensively studied in models of alcohol addiction and has been shown to reduce alcohol self-administration and relapse-like behavior.[5][6] However, its effects can sometimes be mixed, potentially due to its off-target activities.[1]
| Study Focus | This compound | SB-334867 |
| Ethanol Drinking | Dose-dependently decreases ethanol drinking in dependent mice (10, 25, 50 mg/kg).[1][7] | Reduces alcohol relapse drinking at 10 and 20 mg/kg doses.[5] |
| Sucrose (B13894) Intake | No significant effect on sucrose intake.[1][3][4] | Did not alter sucrose seeking.[5] |
Cocaine Addiction
Both antagonists have been shown to be effective in reducing cocaine-seeking behaviors. This compound has been reported to dose-dependently reduce the expression of cocaine-induced conditioned place preference.[2] SB-334867 has been shown to reduce cocaine self-administration and cue-induced reinstatement of cocaine-seeking.[7][8]
| Study Focus | This compound | SB-334867 |
| Cocaine Conditioned Place Preference | Dose-dependently reduces expression.[2] | Blocks expression of cocaine-induced CPP.[8] |
| Cocaine Self-Administration | Data not readily available in direct comparison. | Reduces motivation for cocaine, particularly in highly motivated animals.[6] |
| Cue-Induced Reinstatement | Data not readily available in direct comparison. | Attenuates cue-induced reinstatement of cocaine seeking.[8] |
Opioid Addiction
SB-334867 has been shown to be effective in reducing motivation for opioids and preventing relapse in preclinical models.[9][10]
| Study Focus | SB-334867 |
| Opioid Seeking | Reduces motivation for remifentanil.[9] |
| Opioid Reinstatement | Attenuates cue-induced reinstatement of remifentanil seeking.[9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the Orexin-1 receptor and a typical experimental workflow for a conditioned place preference study.
Caption: Orexin-1 Receptor Signaling Pathway.
Caption: Conditioned Place Preference Experimental Workflow.
Experimental Protocols
Alcohol Self-Administration
This protocol is designed to assess the reinforcing properties of alcohol and the effect of OX1R antagonists on alcohol consumption.
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and cue lights.
Procedure:
-
Training: Rats are trained to press a lever to receive a reward. Initially, a palatable solution like sucrose is used to facilitate learning. The sucrose concentration is gradually faded and replaced with an ethanol solution (e.g., 10-20% v/v).
-
Baseline Self-Administration: Once stable lever pressing for ethanol is established, a baseline of daily ethanol intake is recorded over several sessions.
-
Drug Administration: Prior to a self-administration session, animals are administered either vehicle, this compound, or SB-334867 at varying doses (e.g., 10, 20, 30 mg/kg, intraperitoneally).
-
Data Collection: The number of lever presses and the volume of ethanol consumed are recorded for each session.
-
Data Analysis: The effects of the antagonists on ethanol self-administration are compared to the vehicle control group.
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding effects of a drug by measuring an animal's preference for an environment previously paired with the drug.
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all three chambers to determine any initial preference for one of the side chambers.
-
Conditioning: Over the next several days, animals receive alternating injections of the drug (e.g., cocaine) and vehicle. Following the drug injection, they are confined to one of the side chambers (typically the initially non-preferred one). After the vehicle injection, they are confined to the opposite chamber.
-
Post-Conditioning (Test): On the test day, animals are placed in the central chamber in a drug-free state and allowed to freely access both side chambers. The time spent in each chamber is recorded.
-
Drug Administration for Testing Antagonist Effect: To test the effect of an antagonist, the compound (this compound or SB-334867) is administered before the post-conditioning test session.
-
Data Analysis: A preference for the drug-paired chamber is indicated by a significant increase in time spent in that chamber compared to the pre-conditioning baseline. The ability of the antagonist to block this preference is then assessed.
Conclusion
Both this compound and SB-334867 effectively attenuate addiction-related behaviors in preclinical models by blocking the OX1R. This compound's higher selectivity and cleaner off-target profile make it a more precise tool for investigating the specific role of OX1R in addiction.[1] Its pronounced effect in models of alcohol dependence highlights the potential of targeting the orexin system for treating compulsive drug use.[1][3][4] SB-334867, despite its off-target effects, has been instrumental in establishing the role of OX1R in addiction and remains a valuable, widely characterized research tool.[2][9] Future research directly comparing these two antagonists in a wider range of addiction models will be crucial for a more comprehensive understanding of their therapeutic potential.
References
- 1. Orexin-1 receptor signaling increases motivation for cocaine-associated cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orexin-1 Receptor Antagonist SB-334867 Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the Role of Orexin Neuropeptides in Drug Addiction: Preclinical Studies and Translational Value [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The hypocretin–orexin system regulates cocaine self-administration via actions on the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin/hypocretin-1 receptor antagonism reduces ethanol self-administration and reinstatement selectively in highly-motivated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of orexin-1 receptor signaling in demand for the opioid fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK1059865 and Other Orexin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the orexin-1 receptor (OX1R) antagonist GSK1059865 with other notable OX1R antagonists. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies by offering a side-by-side look at performance metrics, supported by experimental data and detailed methodologies.
Introduction to Orexin-1 Receptor Antagonism
The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, plays a crucial role in regulating various physiological processes, including wakefulness, reward, and motivation.[1] Selective OX1R antagonists are of significant interest for their potential therapeutic applications in treating substance use disorders, anxiety, and compulsive behaviors, without the sedative effects associated with dual orexin receptor antagonists (DORAs).[2][3] this compound is a potent and selective OX1R antagonist that has been instrumental in elucidating the role of OX1R in these processes.[4]
Comparative Performance of OX1R Antagonists
The following table summarizes the in vitro binding affinity and functional potency of this compound in comparison to other well-characterized selective OX1R antagonists.
| Compound | Species | Assay Type | Parameter | Value | OX2R Parameter | Value | Selectivity (OX1R vs OX2R) | Reference |
| This compound | Human | Functional | pKB | 8.8 | pKB | 6.9 | ~79-fold | [4] |
| Rat | Binding | Ki | - | Ki | - | ~100-fold | [4] | |
| SB-334867 | Human | Functional | pKb | 7.2 | pKb | < 5 | ~50-fold | [5][6] |
| Human | Functional | Kb | 27.8 nM | Kb | 1704 nM | ~61-fold | [4] | |
| ACT-335827 | Human | Functional | IC50 | 6 nM | IC50 | 417 nM | ~70-fold | [4][7] |
| Rat | Functional | Kb | 41 nM | Kb | 560 nM | ~14-fold | [8] | |
| JNJ-54717793 | Human | Binding | pKi | 7.83 | pKi | 6.15 | ~48-fold | [1] |
| Rat | Binding | pKi | 7.84 | - | - | - | [1] | |
| Human | Functional | pKB | 7.95 | pKB | 6.27 | ~48-fold | [1] | |
| Rat | Functional | pKB | 7.91 | - | - | - | [1] | |
| YNT-1310 | - | Binding | IC50/Ki | Potent | IC50/Ki | >10,000 nM | Highly Selective |
In Vivo Efficacy
This compound has demonstrated efficacy in various preclinical models, highlighting its potential for treating disorders related to compulsive reward-seeking behaviors.
-
Ethanol (B145695) Consumption: In a study with mice exposed to chronic intermittent ethanol, this compound significantly reduced ethanol drinking in a dose-dependent manner. Notably, it had a minimal effect on ethanol consumption in control mice and no effect on sucrose (B13894) intake, suggesting a preferential action on compulsive-like drinking behavior.[4][9]
-
Cocaine-Induced Conditioned Place Preference (CPP): this compound has been shown to dose-dependently decrease the expression of cocaine-induced CPP in rats, indicating its potential to attenuate the rewarding effects of cocaine.[4]
-
Binge Eating: In a rat model of binge eating, this compound reduced compulsive-like food consumption without affecting normal food intake in control animals.[3]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the OX1R signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human OX1R or OX2R.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]SB-674042 for OX1R) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
-
Cell Culture: Cells stably expressing the human OX1R (e.g., CHO or HEK293 cells) are seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 1 hour at 37°C.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) before the addition of an OX1R agonist (e.g., Orexin-A) at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The potency of the antagonist is determined by calculating the concentration that produces a 50% inhibition of the agonist response (IC50) or by determining the Schild equilibrium constant (KB or pKB).
Conditioned Place Preference (CPP)
This behavioral assay is used to assess the rewarding or aversive properties of a drug and the ability of an antagonist to block these effects.
-
Apparatus: A three-chamber apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Habituation (Pre-test): On the first day, animals are allowed to freely explore all three chambers to determine any baseline preference for a particular chamber.
-
Conditioning: Over several days, animals receive injections of the rewarding drug (e.g., cocaine) and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber. To test the antagonist, animals are pre-treated with the antagonist (e.g., this compound) before the drug injection.
-
Test: On the final day, the animals are allowed to freely explore all three chambers again, and the time spent in each chamber is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the pre-test indicates a conditioned place preference. The ability of the antagonist to block this preference is assessed by comparing the time spent in the drug-paired chamber between antagonist-treated and vehicle-treated groups.
References
- 1. benchchem.com [benchchem.com]
- 2. hellobio.com [hellobio.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. CALCIUM STAINING PROTOCOL [protocols.io]
- 6. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Selectivity of GSK1059865: A Comparative Analysis with Dual Orexin Receptor Antagonists
For Immediate Release
In the landscape of orexin (B13118510) receptor modulation, the selective orexin-1 receptor (OX1R) antagonist, GSK1059865, presents a distinct pharmacological profile when compared to the broader class of dual orexin receptor antagonists (DORAs). This guide provides a comprehensive comparison of the selectivity of this compound against prominent DORAs, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of orexin system therapeutics.
Executive Summary
This compound demonstrates high selectivity for the orexin-1 receptor (OX1R) over the orexin-2 receptor (OX2R), a characteristic that distinguishes it from dual orexin receptor antagonists (DORAs) which target both receptors. This selectivity offers a tool for dissecting the specific physiological roles of the OX1R, particularly in areas of motivation, reward, and addiction, with potentially fewer effects on sleep architecture compared to DORAs.[1][2] This guide presents a quantitative comparison of binding affinities and functional potencies, details the experimental protocols used to determine these values, and illustrates the relevant signaling pathways.
Comparative Selectivity Profile
The selectivity of this compound and various dual orexin receptor antagonists is summarized in the table below. The data, derived from in vitro binding and functional assays, highlights the differential affinities of these compounds for the OX1 and OX2 receptors.
| Compound | Target(s) | OX1R Affinity (Ki/Kd/IC50, nM) | OX2R Affinity (Ki/Kd/IC50, nM) | Selectivity (Fold, OX2R/OX1R) |
| This compound | OX1R Antagonist | ~1.6 (pKB = 8.8) | ~126 (pKB = 6.9) | ~79-100 |
| Suvorexant | Dual Antagonist | 0.55 (Ki) | 0.35 (Ki) | ~0.6 |
| Almorexant | Dual Antagonist | 1.3 (Kd) / 6.6 (IC50) | 0.17 (Kd) / 3.4 (IC50) | ~0.13 (Kd) / ~0.5 (IC50) |
| Lemborexant | Dual Antagonist | 6.1 (Ki) | 2.6 (Ki) | ~0.4 |
| Daridorexant | Dual Antagonist | 0.47 (Ki) | 0.92 (Ki) | ~2.0 |
Note: Affinity values (Ki, Kd, IC50) are compiled from various sources and methodologies, which may account for variations. The selectivity fold is calculated as the ratio of OX2R affinity to OX1R affinity.
Orexin Signaling and Antagonist Intervention
The following diagram illustrates the orexin signaling pathway and the points of intervention for selective and dual antagonists. Orexin-A and Orexin-B, produced in the lateral hypothalamus, bind to their respective G-protein coupled receptors, OX1R and OX2R, to promote wakefulness and other physiological responses.
Caption: Orexin signaling pathway and antagonist targets.
Experimental Methodologies
The determination of receptor selectivity is primarily achieved through in vitro binding and functional assays. Below is a detailed protocol for a representative radioligand binding assay.
Radioligand Binding Assay Protocol
This assay measures the ability of a test compound to displace a radiolabeled ligand from the orexin receptor, thereby determining its binding affinity (Ki).
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express either human OX1R or OX2R.
-
Cells are cultured and harvested.
-
The cell pellet is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes.
-
The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is conducted in a 96-well plate format.
-
A constant concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]orexin-A or [³H]SB-674042 for OX1R, [³H]EMPA for OX2R) is added to each well.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or a DORA) are added to compete with the radioligand.
-
Total binding is determined in wells containing only the radioligand and membranes.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled orexin antagonist.
-
The prepared cell membranes are added to each well to initiate the binding reaction.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays, such as intracellular calcium mobilization assays, measure the ability of a compound to antagonize the cellular response to orexin receptor activation.
1. Cell Preparation:
-
Cells expressing either OX1R or OX2R are plated in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Compound Addition and Stimulation:
-
The test antagonist (e.g., this compound) is added to the wells at various concentrations.
-
After an incubation period, an orexin agonist (e.g., Orexin-A) is added at a concentration that elicits a submaximal response (e.g., EC80).
3. Signal Detection:
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR instrument).
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and the IC50 value is determined.
Logical Workflow for Selectivity Determination
The following diagram outlines the workflow for determining the selectivity of an orexin receptor antagonist.
Caption: Workflow for determining orexin antagonist selectivity.
Conclusion
This compound exhibits a clear and significant selectivity for the orexin-1 receptor, distinguishing it from dual orexin receptor antagonists that engage both OX1R and OX2R. This selectivity profile makes this compound a valuable pharmacological tool for investigating the specific roles of OX1R in various physiological and pathological processes. The choice between a selective OX1R antagonist and a DORA will depend on the specific research question or therapeutic goal, with DORAs being more suited for indications where suppression of the broader orexin system, such as in the treatment of insomnia, is desired.[3] The experimental protocols outlined herein provide a foundation for the consistent and reliable determination of orexin receptor antagonist selectivity.
References
GSK1059865 Shows Promise in Reducing Alcohol Intake, Outperforming Some Alternatives in Preclinical Models
For Immediate Release
New research indicates that GSK1059865, a highly selective orexin (B13118510) 1 receptor (OX1R) antagonist, potently reduces voluntary alcohol consumption, particularly in models of alcohol dependence. These findings position this compound as a promising candidate for the treatment of alcohol use disorder (AUD), with studies highlighting its efficacy over moderate drinking and consumption of other rewarding substances like sucrose (B13894).
A key study demonstrated that this compound significantly decreased ethanol (B145695) drinking in a dose-dependent manner in mice exposed to chronic intermittent ethanol (CIE), a model that mimics alcohol dependence.[1][2] In contrast, the compound only reduced drinking at the highest dose in non-dependent mice, suggesting a targeted effect on the elevated motivation for alcohol associated with dependence.[1][2] Notably, this compound had no effect on sucrose intake, indicating that it does not cause a general suppression of reward-seeking behavior.[1][2]
The mechanism of action for this compound centers on its role as an antagonist for the orexin 1 receptor (OX1R). The orexin system is known to play a significant role in motivation and reward-seeking behaviors.[1][3] By blocking OX1R, this compound is thought to dampen the heightened drive for alcohol consumption seen in dependent individuals.
Comparison with Alternative Treatments
This compound has been compared, both directly and indirectly, with other compounds targeting alcohol intake. One of the most studied alternatives is another OX1R antagonist, SB-334867 . Both compounds have been shown to reduce alcohol seeking and consumption, particularly in high-drinking subjects.[1][4][5] SB-334867 has been found to reduce compulsive-like alcohol consumption at doses lower than those required to reduce quinine-free alcohol intake.[4][5]
Other potential therapeutic agents for AUD include Topiramate (B1683207) , an anticonvulsant that has shown efficacy in reducing heavy drinking days and increasing abstinence. While direct comparative data with this compound is limited, topiramate has demonstrated superiority over other approved medications like nalmefene (B1676920) and naltrexone (B1662487) in some studies.[6] However, side effects can be a concern with topiramate.
Another area of research involves the inhibition of the Fibroblast Growth Factor Receptor-1 (FGFR1). The inhibitor PD173074 has been shown to suppress alcohol consumption by acting on the phosphoinositide 3-kinase (PI3K) signaling pathway in the dorsomedial striatum.[7] This highlights a different mechanistic approach to reducing alcohol intake.
The following table summarizes the available quantitative data on the effects of these compounds on alcohol consumption.
| Compound | Target | Animal Model | Key Finding on Alcohol Intake | Sucrose/Other Reward Intake | Reference |
| This compound | OX1R Antagonist | Ethanol-dependent mice | Dose-dependent decrease in ethanol drinking in dependent mice; only highest dose effective in non-dependent mice. | No effect on sucrose intake. | [1][2] |
| SB-334867 | OX1R Antagonist | High alcohol-preferring rats and mice with compulsive-like drinking | Reduced alcohol drinking and preference, particularly in high-preference animals. Suppressed compulsive-like drinking. | Few effects on drinking in low alcohol-preferring rats. | [1][4][5] |
| Topiramate | Multiple (GABA-A receptor modulator, etc.) | Human studies | Superior to nalmefene, naltrexone, and acamprosate (B196724) in reducing total alcohol consumption. | Not specified in the comparative study. | [6] |
| PD173074 | FGFR1 Inhibitor | Mice and Rats | Decreased alcohol consumption and preference. | No effects on natural reward consumption. | [7] |
Experimental Protocols
The primary experimental model used to evaluate the effect of these compounds on voluntary alcohol consumption is the Intermittent-Access Two-Bottle Choice Drinking Paradigm .
Intermittent-Access Two-Bottle Choice Drinking Paradigm
This widely used preclinical model is designed to measure voluntary alcohol consumption and preference in rodents.[8][9][10]
Objective: To assess the effect of a pharmacological agent on voluntary ethanol intake.
Materials:
-
Standard rodent housing cages
-
Two drinking bottles per cage
-
Ethanol solution (e.g., 20% v/v)
-
Water
-
Test compound (e.g., this compound) and vehicle
-
Animal scale
Procedure:
-
Acclimation: Rodents are individually housed and acclimated to the housing conditions.
-
Baseline Drinking: Animals are given 24-hour access to two bottles, one containing water and the other an ethanol solution, on an intermittent schedule (e.g., Mondays, Wednesdays, and Fridays).[8][10][11] On the intervening days, both bottles contain water. This intermittent access has been shown to lead to an escalation of ethanol intake.[11]
-
Data Collection: The weight of the bottles is recorded daily to determine the amount of ethanol and water consumed. Animal body weights are also recorded to calculate intake in g/kg.
-
Drug Administration: Once a stable baseline of ethanol intake is established, the test compound or vehicle is administered prior to the drinking session.
-
Post-Treatment Measurement: Ethanol and water intake are measured following drug administration and compared to baseline and vehicle-treated levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general experimental workflow.
References
- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orexin-1 receptor blockade suppresses compulsive-like alcohol drinking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin-1 receptor blockade suppresses compulsive-like alcohol drinking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. recoveryanswers.org [recoveryanswers.org]
- 7. Inhibition of FGF Receptor-1 Suppresses Alcohol Consumption: Role of PI3 Kinase Signaling in Dorsomedial Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-Bottle Choice Paradigm for Alcohol Studies - JoVE Journal [jove.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Intermittent Access to 20% Ethanol Induces High Ethanol Consumption in Long–Evans and Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GSK1059865 Findings: A Comparative Guide for Researchers
A comprehensive analysis of the selective orexin-1 receptor antagonist GSK1059865 across species, with a focus on its potential in addiction research.
This guide provides a detailed comparison of the pharmacological and behavioral effects of this compound, a potent and selective orexin-1 receptor (OX1R) antagonist, across different preclinical species. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the cross-species validity of findings related to this compound and its potential as a therapeutic agent, particularly in the context of substance use disorders.
Orexin (B13118510) Signaling and the Role of this compound
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, OX1R and OX2R, is a key regulator of arousal, motivation, and reward-seeking behaviors.[1] Dysregulation of this system has been implicated in various neurological and psychiatric disorders, including addiction.[2] this compound selectively blocks the binding of orexins to OX1R, thereby modulating downstream signaling pathways involved in motivated behaviors.
Figure 1: Simplified Orexin-1 Receptor Signaling Pathway and the inhibitory action of this compound.
Comparative In Vitro Pharmacology
This compound exhibits high affinity and potent antagonism at the human and rat OX1R. Its selectivity for OX1R over OX2R is a key feature, minimizing potential off-target effects related to the sleep-wake cycle, which is primarily modulated by OX2R.[3]
| Compound | Species | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (KB or pKB) | Selectivity (OX2R/OX1R) |
| This compound | Human | OX1R | 3.6 | pKB = 8.77 | ~100-fold |
| Rat | OX1R | 3.2 | - | - | |
| SB-334867 | Human | OX1R | 46 | pKB = 7.27 | ~50-fold |
| Rat | OX1R | - | - | - | |
| ACT-335827 | - | OX1R | IC50 = 6 | - | ~70-fold |
Table 1: Comparative in vitro potency and selectivity of this compound and other selective OX1R antagonists. Data compiled from multiple sources.[4][5][6]
Cross-Species Efficacy in Models of Alcohol Consumption
Preclinical studies have demonstrated the efficacy of this compound in reducing excessive alcohol intake in rodent models of alcohol dependence. These findings suggest a conserved role for the OX1R in the neurobiology of alcohol use disorder across species.
Mouse Model of Alcohol Dependence
In a chronic intermittent ethanol (B145695) (CIE) exposure model in C57BL/6J mice, this compound significantly and dose-dependently reduced voluntary ethanol consumption in dependent animals.[1][3] Notably, the effect was more pronounced in dependent mice compared to control animals, suggesting that this compound may preferentially target the neuroadaptations that drive compulsive alcohol seeking.[3]
| Species | Model | Treatment | Dose (mg/kg, i.p.) | Effect on Ethanol Intake |
| Mouse | CIE-induced Dependence | This compound | 10, 25, 50 | Significant dose-dependent reduction in dependent mice.[1][3] |
| Mouse | Non-dependent | This compound | 10, 25 | No significant effect.[3] |
| Mouse | Non-dependent | This compound | 50 | Significant reduction.[3] |
Table 2: In vivo efficacy of this compound on ethanol consumption in mice.
Rat Model of Binge Eating (as a proxy for compulsive behavior)
While direct comparable studies on alcohol self-administration in rats are limited in the readily available literature, a study in female rats using a model of binge eating, another form of compulsive behavior, showed that this compound (10 and 30 mg/kg, gavage) significantly reduced the consumption of highly palatable food without affecting regular chow intake.[6] This finding in rats corroborates the observations in mice that this compound can attenuate compulsive reward-seeking behaviors.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a compound are crucial for interpreting its in vivo effects and for predicting its clinical utility. While a direct head-to-head comparison of this compound pharmacokinetics in rats and mice is not available in a single study, data from different sources suggest it has favorable brain penetration in both species.
| Species | Administration | Brain Penetration | Key Findings |
| Rat | Intraperitoneal | Good | Achieves significant brain receptor occupancy after systemic administration.[7] |
| Mouse | Intraperitoneal | Favorable | Brain:blood ratio of 0.3.[8] |
Table 3: Comparative Pharmacokinetics of this compound in Rats and Mice.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for OX1R.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or rat OX1R.
-
Radioligand: [³H]SB-674042.
-
Procedure:
-
Cell membranes are prepared from the transfected CHO cells.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known OX1R ligand.
-
After incubation, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[4]
-
FLIPR Calcium Flux Assay
-
Objective: To measure the functional antagonist activity of this compound.
-
Cell Line: CHO cells stably expressing human or rat OX1R.
-
Indicator: Fluo-4 AM, a calcium-sensitive fluorescent dye.
-
Procedure:
-
Cells are seeded in a microplate and loaded with Fluo-4 AM.
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
Baseline fluorescence is measured.
-
This compound at various concentrations is added to the wells.
-
An OX1R agonist (e.g., Orexin-A) is added to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity.
-
The ability of this compound to inhibit the agonist-induced calcium flux is used to determine its functional potency (KB or pKB).[4]
-
Chronic Intermittent Ethanol (CIE) Exposure in Mice
-
Objective: To induce a state of ethanol dependence in mice, characterized by increased voluntary ethanol intake.
-
Apparatus: Vapor inhalation chambers.
-
Procedure:
-
Baseline Drinking: Mice are given access to a two-bottle choice of 15% ethanol and water for 2 hours daily to establish baseline drinking levels.
-
CIE Cycles: Mice are exposed to ethanol vapor for 16 hours per day for 4 consecutive days. Control mice are exposed to air.
-
Post-Vapor Drinking: Following each 4-day vapor exposure, mice are returned to the two-bottle choice paradigm for 5 days to assess changes in ethanol intake.
-
Drug Testing: Once a stable increase in ethanol intake is observed in the CIE group, this compound or vehicle is administered prior to the 2-hour drinking session.[3][5][9]
-
Figure 2: General experimental workflow for the Chronic Intermittent Ethanol (CIE) model in mice.
Conclusion
The available data provides strong evidence for the cross-species validity of this compound's effects as a selective OX1R antagonist. Its ability to potently and selectively block OX1R is consistent across human and rat in vitro systems. Furthermore, its efficacy in reducing compulsive-like behaviors, specifically excessive alcohol consumption in dependent mice and binge eating in rats, suggests a conserved role of the OX1R in mediating these behaviors. These findings support the continued investigation of this compound and other selective OX1R antagonists as potential therapeutic agents for the treatment of addiction and other disorders characterized by compulsive reward seeking. Further studies directly comparing the efficacy and pharmacokinetics of this compound in rats and mice within the same experimental paradigms would further strengthen this cross-species validation.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Clarification on Compound Classification: GSK1059865 is an Orexin Receptor Antagonist, Not a SARM
An important distinction must be made regarding the classification of GSK1059865. Extensive review of scientific literature indicates that this compound is not a Selective Androgen Receptor Modulator (SARM), also referred to as a Selective Androgen Receptor Agonist (SORA). Instead, this compound is consistently identified as a highly selective orexin (B13118510) 1 receptor (OX1R) antagonist.[1][2][3] Orexin receptors and androgen receptors are fundamentally different in their biological function, signaling pathways, and therapeutic targets.
Consequently, a direct head-to-head comparison of this compound with other SARMs based on anabolic or androgenic performance metrics is not feasible, as these compounds belong to distinct pharmacological classes and are investigated for entirely different therapeutic purposes. This compound has been studied for its role in modulating motivation and compulsive behaviors, such as alcohol consumption, rather than for effects on muscle and bone growth.[1][2][3][4][5]
This guide will therefore provide a comparative overview of the distinct mechanisms of action and signaling pathways for both Selective Androgen Receptor Modulators and Orexin Receptor Antagonists like this compound to clarify their separate roles in research and drug development.
Section 1: Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[6][7] The primary goal of SARM development is to harness the beneficial anabolic effects of androgens in tissues like muscle and bone while minimizing the undesirable androgenic side effects in tissues such as the prostate and skin.[6][8][9]
Mechanism of Action and Signaling Pathway
Nonsteroidal SARMs bind to the androgen receptor, leading to a specific conformational change in the receptor protein.[7] This ligand-receptor complex then translocates to the cell nucleus, where it binds to androgen response elements (AREs) on DNA. This binding event modulates the transcription of target genes. The tissue selectivity of SARMs is believed to arise from the unique conformation they induce in the AR, which in turn leads to differential recruitment of co-regulatory proteins (coactivators and corepressors) in various tissues.[7][8][10] This differential gene regulation is what allows for anabolic effects in muscle and bone with reduced impact on reproductive tissues.[8]
Furthermore, SARMs and natural androgens like dihydrotestosterone (B1667394) (DHT) can utilize distinct intracellular signaling pathways to mediate their effects.[7][8][10] For instance, some SARMs have been shown to act through pathways involving Src kinase, MEK-1/2, ERK, and p38 MAPK, while DHT may primarily use pathways involving PI3K, PLC, and PKC.[8][10]
Experimental Protocols for SARM Evaluation
Evaluating the efficacy and selectivity of a SARM typically involves preclinical animal models. A common protocol is the castrated male rat model.
Objective: To determine the anabolic (in muscle) and androgenic (in prostate) activity of a SARM candidate.
Methodology:
-
Animal Model: Adult male rats are surgically castrated (orchiectomized) to remove endogenous testosterone (B1683101) production.
-
Dosing: After a recovery period, animals are divided into groups and treated daily with a vehicle control, a reference androgen (e.g., testosterone propionate), or various doses of the SARM candidate. Administration is typically oral or via subcutaneous injection.
-
Endpoint Analysis: After a set treatment period (e.g., 14 days), animals are euthanized.
-
Tissue Collection: Key tissues are carefully dissected and weighed, including:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the tissues from the SARM-treated groups are compared to those of the vehicle and reference androgen groups. An ideal SARM will show a significant increase in the weight of the levator ani muscle (high anabolic activity) with only a minimal increase in the weight of the prostate and seminal vesicles (low androgenic activity).[9]
Section 2: Orexin Receptor Antagonists (e.g., this compound)
This compound is a selective antagonist of the orexin 1 receptor (OX1R). The orexin system, comprising two neuropeptides (Orexin-A and Orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a key regulator of several central nervous system functions, including wakefulness, reward, and motivation.[1][4][11]
Mechanism of Action and Signaling Pathway
Orexin receptors are G protein-coupled receptors (GPCRs). OX1R couples primarily to the Gq protein.[11] When orexin-A binds to OX1R, it activates the Gq pathway, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), influencing neuronal excitability.[11]
As a selective OX1R antagonist, this compound works by binding to the OX1R and blocking the downstream signaling normally initiated by orexin peptides. This blockade is thought to attenuate the excessive drive and motivation associated with compulsive behaviors, which is why it has been investigated in models of addiction and binge eating.[11][12]
Summary of Comparison
| Feature | Selective Androgen Receptor Modulators (SARMs) | This compound (OX1R Antagonist) |
| Drug Class | Selective Androgen Receptor Modulator | Selective Orexin 1 Receptor Antagonist |
| Molecular Target | Androgen Receptor (a nuclear receptor) | Orexin 1 Receptor (a G protein-coupled receptor) |
| Mechanism | Binds to AR, translocates to nucleus, modulates gene transcription[7][10] | Binds to OX1R on the cell surface, blocks intracellular signaling cascade[11] |
| Primary Biological Effect | Anabolic activity in muscle and bone[6][8] | Modulation of arousal, motivation, and reward pathways[1][4] |
| Therapeutic Area | Muscle wasting diseases, osteoporosis, hypogonadism | Substance abuse disorders, anxiety, compulsive behaviors[4][12] |
| Example Endpoint | Increased levator ani muscle weight in rats[9] | Reduced ethanol (B145695) consumption in dependent mice[1][3] |
References
- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
Evaluating the Specificity of GSK1059865 for the Orexin 1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of GSK1059865, a selective antagonist for the Orexin (B13118510) 1 Receptor (OX1R). Its performance is objectively compared with other alternative OX1R antagonists, supported by experimental data to aid in the selection of the most appropriate pharmacological tools for research and development.
Orexin Signaling Pathway
The orexin system, also known as the hypocretin system, plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and reward-seeking behaviors. The system comprises two neuropeptides, Orexin-A and Orexin-B, which bind to two G protein-coupled receptors (GPCRs): Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R). Orexin-A binds to both OX1R and OX2R with high affinity, while Orexin-B is selective for OX2R. Upon activation, these receptors initiate downstream signaling cascades, primarily through Gq/11 proteins, leading to an increase in intracellular calcium levels.
Caption: Orexin Signaling Pathway.
Comparative Analysis of OX1R Antagonist Specificity
The specificity of an antagonist is a critical parameter, determining its utility as a research tool and its potential therapeutic window. High specificity for the target receptor minimizes off-target effects, leading to more reliable experimental results and a better safety profile in clinical applications. This section provides a quantitative comparison of the binding affinities of this compound and other commonly used OX1R antagonists.
Data Presentation: Binding Affinity of OX1R Antagonists
The following table summarizes the binding affinities (Kb or Ki in nM) of various antagonists for both OX1R and OX2R. The selectivity ratio (OX2R affinity / OX1R affinity) is calculated to provide a direct measure of specificity for OX1R. A higher ratio indicates greater selectivity.
| Compound | OX1R Affinity (nM) | OX2R Affinity (nM) | Selectivity Ratio (OX2R/OX1R) | Reference |
| This compound | ~1.26 (pKb=8.77) | 126 | ~100 | [1][2] |
| SB-334867 | 27.8 (Kb) | 1704 (Kb) | ~61 | [1] |
| SB-408124 | 21.7 (Kb) | 1405 (Kb) | ~65 | [1] |
| ACT-335827 | 41 (Kb) | 560 (Kb) | ~14 | |
| JNJ-54717793 (Compound 56) | 16 (Ki) | 700 (Ki) | ~44 | [3][4] |
Note: Affinity values are presented as Kb or Ki, which are equilibrium dissociation constants. A lower value indicates higher binding affinity. The pKb for this compound was converted to an approximate Kb value for comparison.
Based on the available data, this compound demonstrates a high degree of selectivity for OX1R over OX2R, with a selectivity ratio of approximately 100-fold.[1] This is notably higher than that of other commonly used antagonists such as SB-334867 and SB-408124. While ACT-335827 and JNJ-54717793 are also selective for OX1R, their selectivity ratios are lower than that of this compound.
Experimental Protocols
The determination of antagonist specificity relies on robust and well-defined experimental procedures. The following sections detail the methodologies for two key assays used to characterize the binding and functional activity of orexin receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
References
Reproducibility of GSK1059865 Effects in Preclinical Models: A Comparative Guide
An objective analysis of the experimental evidence for the selective orexin-1 receptor antagonist, GSK1059865, in preclinical research, with a comparative look at alternative compounds.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical data on this compound, a highly selective orexin-1 receptor (OX1R) antagonist. By summarizing key findings, detailing experimental protocols, and comparing its performance with other orexin (B13118510) receptor modulators, this document aims to facilitate an informed assessment of its utility and the reproducibility of its effects in relevant disease models.
Executive Summary
This compound has emerged as a valuable tool in preclinical research for investigating the role of the orexin system in motivation, reward, and compulsive behaviors.[1][2][3][4][5] Across multiple studies, it has demonstrated a consistent, dose-dependent effect in reducing drug-seeking behaviors, particularly for alcohol and cocaine, as well as binge eating.[2][3][4][6] A key finding that appears reproducible is its preferential effect on compulsive or high-motivation behaviors, with limited impact on basal reward consumption, such as sucrose (B13894) intake.[1][3][4][5] This guide presents the data supporting these effects and compares this compound with other orexin antagonists to provide a broader context for its application.
Comparative Data on Orexin-1 Receptor Antagonists
The following table summarizes the key characteristics and preclinical findings for this compound and selected alternative orexin receptor antagonists. This allows for a direct comparison of their potency, selectivity, and reported in vivo effects.
| Compound | Target(s) | Key Preclinical Models | Reported Effects | Noted Limitations or Differences |
| This compound | Selective OX1R Antagonist | Alcohol dependence, cocaine-induced conditioned place preference, binge eating.[2][3][6] | Dose-dependently reduces ethanol (B145695) drinking in dependent mice, attenuates cocaine preference, and inhibits compulsive eating.[2][3][6][7] Limited effect on sucrose intake.[1][3][5] | Still has some activity at the OX2 receptor at higher concentrations.[2] |
| SB-334867 | Selective OX1R Antagonist | Alcohol and cocaine seeking, reinstatement of drug seeking.[2] | Reduces alcohol and cocaine seeking behaviors.[2] | Modest selectivity (~50-fold for OX1R over OX2R) and concerns about hydrolytic instability.[2] |
| ACT-335827 | Selective OX1R Antagonist | Schedule-induced polydipsia (model of obsessive-compulsive disorder).[6] | Decreased excessive, non-goal-directed drinking behavior.[6] | Data primarily focused on a specific model of compulsive behavior. |
| JNJ-54717793 | Selective OX1R Antagonist | CO2 panic provocation model.[6] | Reduced behavioral and cardiovascular anxiety-like responses.[6] | Primarily investigated in an anxiety model. |
| Almorexant | Dual Orexin Receptor Antagonist (DORA) | Cocaine seeking.[2] | Reduced effects of cocaine on dopamine (B1211576) signaling and motivation for cocaine.[2] | As a DORA, it also induces sleep-promoting effects, which may confound behavioral studies not focused on sleep.[8] |
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are representative protocols for key preclinical assays used to evaluate this compound.
Chronic Intermittent Ethanol (CIE) Exposure and Voluntary Ethanol Intake in Mice
This model is designed to induce a state of ethanol dependence and assess the effects of pharmacological interventions on voluntary ethanol consumption.
-
Animal Model: C57BL/6J mice are commonly used.
-
Baseline Ethanol Intake: Mice are initially evaluated for their baseline two-bottle choice ethanol intake (e.g., 15% ethanol vs. water).
-
CIE Procedure: Mice are exposed to intermittent cycles of ethanol vapor in inhalation chambers for a set duration (e.g., 16 hours per day for 4 days), followed by a period of abstinence. Control animals are exposed to air.
-
Drug Administration: this compound or vehicle is administered via an appropriate route (e.g., intraperitoneal injection) at specified doses (e.g., 10, 25, 50 mg/kg) prior to the drinking session.
-
Ethanol and Sucrose Intake Measurement: Following drug administration, mice are given access to ethanol and water (or sucrose and water in separate control experiments) for a defined period (e.g., 2-4 hours), and the volume of each liquid consumed is measured.
-
Data Analysis: Ethanol preference and consumption (g/kg body weight) are calculated and compared between treatment groups using statistical methods such as ANOVA.
Conditioned Place Preference (CPP) for Cocaine
CPP is a standard behavioral paradigm to study the rewarding and motivational properties of drugs.
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-conditioning Phase: Mice are allowed to freely explore all three chambers to determine any initial chamber preference.
-
Conditioning Phase: Over several days, mice receive injections of cocaine (e.g., 10 mg/kg, i.p.) and are confined to one of the outer chambers. On alternate days, they receive vehicle injections and are confined to the opposite chamber.
-
Test Phase: After a drug-free period, the partitions are removed, and the time spent in each chamber is recorded.
-
Drug Intervention: this compound (e.g., 10, 30 mg/kg, i.p.) is administered before the test phase to assess its effect on the expression of cocaine-induced CPP.
-
Data Analysis: The difference in time spent in the cocaine-paired chamber between the pre-conditioning and test phases is calculated and compared between treatment groups.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the underlying biological pathway and the experimental logic.
Orexin-1 Receptor Signaling Pathway
References
- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
GSK1059865 vs. Placebo in Preclinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of GSK1059865, a selective orexin-1 receptor (OX1R) antagonist, against placebo controls. The data presented is compiled from various preclinical studies investigating its potential therapeutic applications, particularly in addiction and compulsive behaviors.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively blocking the orexin-1 receptor (OX1R). Orexin (B13118510) neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and are involved in regulating various physiological functions, including wakefulness, reward processing, and stress responses.[1][2] The OX1R is a G protein-coupled receptor (GPCR) primarily coupled to the Gq protein, and its activation leads to a cascade of intracellular signaling events.[3][4]
The binding of orexin to OX1R activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release. Some studies also suggest that OX1R can couple to Gs-protein.[4]
Below is a diagram illustrating the orexin signaling pathway mediated by the OX1R and the inhibitory action of this compound.
Efficacy in Preclinical Models of Alcohol Dependence
A key area of investigation for this compound has been its effect on alcohol consumption in animal models of dependence. The following data is summarized from a study by Lopez et al. (2016), which utilized a chronic intermittent ethanol (B145695) (CIE) exposure model in mice to induce dependence.[1][2][5]
Table 1: Effect of this compound on Ethanol Intake in Ethanol-Dependent (EtOH) and Non-Dependent (CTL) Mice
| Treatment Group | Dose (mg/kg) | Mean Ethanol Intake (g/kg) ± SEM |
| CTL (Control) | Vehicle (Placebo) | 2.74 ± 0.20 |
| 10 | - | |
| 25 | - | |
| 50 | Significantly reduced vs. Vehicle | |
| EtOH (Ethanol-Dependent) | Vehicle (Placebo) | 3.41 ± 0.28 |
| 10 | Significantly reduced vs. Vehicle | |
| 25 | Significantly reduced vs. Vehicle | |
| 50 | Significantly reduced vs. Vehicle |
Data extracted from Lopez et al., 2016.[1] '-' indicates data not significantly different from vehicle.
The results demonstrate that this compound significantly and dose-dependently reduced ethanol intake in ethanol-dependent mice.[1][5][6] In contrast, in non-dependent control mice, only the highest dose of 50 mg/kg produced a significant reduction in ethanol consumption.[1][5] This suggests that the orexin system, specifically through the OX1R, plays a more critical role in the elevated motivation for alcohol seeking in a state of dependence.[1][5]
Table 2: Effect of this compound on Sucrose (B13894) Intake
| Treatment Group | Dose (mg/kg) | Sucrose Intake |
| CTL and EtOH | All tested doses | No significant effect |
Finding reported in Lopez et al., 2016.[1][2][5]
Importantly, this compound did not affect the consumption of a natural reward (sucrose) in either dependent or non-dependent animals, indicating that its effects are specific to the compulsive, reward-seeking behavior associated with addiction rather than general reward processing.[1][2][5]
Experimental Protocols
Chronic Intermittent Ethanol (CIE) Exposure and Drug Administration
The following is a generalized workflow based on the methodology described in preclinical studies investigating this compound.[1][5]
Detailed Methodology:
-
Animals: Studies typically use male mice.
-
Dependence Induction: Mice are exposed to cycles of chronic intermittent ethanol vapor in inhalation chambers to induce a state of dependence. Control groups are exposed to air.[1][5]
-
Behavioral Testing: Following the exposure cycles, mice are given access to ethanol solutions, and their voluntary intake is measured. This is repeated until a stable increase in ethanol consumption is observed in the CIE group compared to the air-exposed controls.[1][5]
-
Drug Administration: On the test day, animals are administered this compound or a vehicle (placebo) via subcutaneous injection.
-
Outcome Measures: Ethanol or sucrose intake is measured for a specific duration following drug administration. Blood samples may also be collected to determine blood ethanol concentrations.[1]
Effects on Compulsive Behavior and Natural Rewards
Preclinical evidence suggests that this compound's mechanism of action is particularly relevant for compulsive behaviors. Studies have shown that it can reduce binge-eating-like behavior in rats without affecting normal food consumption in control animals.[7] This aligns with the findings in alcohol dependence models, where the drug has a more pronounced effect on the heightened motivational state for the substance.
The logical relationship of this compound's effect can be summarized as follows:
References
- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Meta-Analysis of GSK1059865 in Addiction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical studies investigating the efficacy of GSK1059865, a highly selective orexin-1 receptor (OX1R) antagonist, in the context of addiction. The document objectively compares the performance of this compound with other orexin (B13118510) receptor antagonists and summarizes key experimental data to inform future research and drug development in the field of substance use disorders.
Executive Summary
The orexin system, particularly the orexin-1 receptor (OX1R), plays a crucial role in motivation and reward-seeking behaviors, making it a promising target for addiction therapies.[1][2] this compound has emerged as a potent and selective OX1R antagonist, demonstrating significant efficacy in reducing alcohol consumption in animal models of dependence.[1][2] This guide synthesizes the available data on this compound, comparing its pharmacological profile and preclinical efficacy against the less selective OX1R antagonist SB-334867 and dual orexin receptor antagonists (DORAs). The findings suggest that the high selectivity of this compound may offer a therapeutic advantage by minimizing off-target effects and avoiding the sedative properties associated with DORAs.[1][3]
Comparative Efficacy of Orexin Receptor Antagonists
The following tables summarize the quantitative data from key preclinical studies, comparing the effects of this compound and other orexin receptor antagonists on substance-related behaviors.
Table 1: Effect of this compound on Ethanol (B145695) Consumption in Mice
| Treatment Group | Dose (mg/kg) | Ethanol Intake (g/kg/2h) | Sucrose (B13894) Intake (g/kg/2h) | Study |
| Ethanol-Dependent Mice | ||||
| Vehicle | 0 | ~2.5 | Not Tested | [1][2] |
| This compound | 3 | Significantly Reduced | No Effect | [1][2] |
| This compound | 10 | Significantly Reduced | No Effect | [1][2] |
| This compound | 30 | Significantly Reduced | No Effect | [1][2] |
| Non-Dependent Mice | ||||
| Vehicle | 0 | ~1.5 | ~1.0 | [1][2] |
| This compound | 3 | No Significant Effect | No Effect | [1][2] |
| This compound | 10 | No Significant Effect | No Effect | [1][2] |
| This compound | 30 | Significantly Reduced | No Effect | [1][2] |
Data are approximated from graphical representations in the cited study.
Table 2: Comparison of Selectivity and Off-Target Effects
| Compound | Primary Target | Selectivity (OX1R vs. OX2R) | Known Off-Target Binding | References |
| This compound | OX1R | ~79-fold | Minimal | [1] |
| SB-334867 | OX1R | ~50-fold | Adenosine A2A/A3, Serotonin 5-HT2B/2C, Monoamine transporters | [1] |
| Suvorexant | OX1R & OX2R | N/A (Dual Antagonist) | - | [4] |
| Almorexant | OX1R & OX2R | N/A (Dual Antagonist) | - | [3] |
Experimental Protocols
Chronic Intermittent Ethanol (CIE) Exposure Model for Alcohol Dependence in Mice (Lopez et al., 2016) [1][2]
This protocol is designed to induce a state of alcohol dependence in mice, characterized by escalated voluntary ethanol consumption.
-
Subjects: Adult male C57BL/6J mice are individually housed with ad libitum access to food and water.
-
Baseline Ethanol Intake: Prior to CIE exposure, mice are given access to a single bottle of 15% (v/v) ethanol for a 2-hour period daily for three consecutive days to establish baseline drinking levels.
-
CIE Inhalation: Mice are placed in vapor inhalation chambers and exposed to intermittent ethanol vapor for 16 hours per day (e.g., from 5:00 PM to 9:00 AM). Control animals are exposed to air only. This is followed by an 8-hour period of no exposure.
-
Ethanol Drinking Sessions: On the day following each 4-day cycle of CIE exposure, mice are tested for voluntary ethanol intake in a 2-hour drinking session.
-
Induction of Dependence: This cycle of 4 days of CIE followed by a drinking test is repeated until a stable escalation of ethanol intake is observed in the CIE-exposed group compared to the air-exposed controls, typically after 4-5 cycles.
-
Drug Administration: Once dependence is established, this compound or vehicle is administered intraperitoneally at the specified doses (e.g., 0, 3, 10, 30 mg/kg) prior to the 2-hour ethanol or sucrose drinking session.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the action of orexin and the experimental workflow for inducing and testing alcohol dependence.
The diagram above illustrates the signaling cascade initiated by the binding of Orexin-A to the OX1R.[5][6] This Gq-protein coupled receptor activates Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5] These second messengers, in turn, trigger the release of intracellular calcium and activate Protein Kinase C (PKC), ultimately leading to the activation of the ERK signaling pathway and promoting neuronal excitability and reward-seeking behavior.[5] this compound acts as an antagonist, blocking the binding of Orexin-A to OX1R and thereby inhibiting this downstream signaling cascade.
The flowchart above outlines the experimental procedure used to induce alcohol dependence in mice and subsequently test the effects of this compound on consumption. This model is crucial for studying the neurobiology of addiction and for the preclinical evaluation of potential pharmacotherapies.[1][2]
Conclusion
The available preclinical evidence strongly supports the potential of this compound as a therapeutic agent for addiction, particularly for alcohol use disorder. Its high selectivity for the OX1R appears to translate into a more targeted efficacy in reducing compulsive drug-seeking behavior, with a favorable side-effect profile compared to less selective or dual orexin receptor antagonists. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human populations with substance use disorders.
References
- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Role of Orexin Neuropeptides in Drug Addiction: Preclinical Studies and Translational Value - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential [ouci.dntb.gov.ua]
Validating GSK1059865 as a Research Tool for Orexin 1 Receptor (OX1R) Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK1059865 with other common research tools used to study the Orexin (B13118510) 1 Receptor (OX1R). The following sections present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tool for your research needs.
Introduction to OX1R and the Role of Antagonists
The Orexin 1 Receptor (OX1R) is a G protein-coupled receptor (GPCR) primarily activated by the neuropeptide orexin-A.[1] It plays a crucial role in a variety of physiological processes, including motivation, reward, and arousal.[2][3] Selective OX1R antagonists are invaluable tools for elucidating the specific functions of this receptor in both normal physiology and pathological states, such as addiction and anxiety disorders.[2][4][5] this compound is a potent and highly selective OX1R antagonist that has been characterized for its utility in preclinical research.[2][6]
Comparative Analysis of OX1R Antagonists
The selection of an appropriate antagonist is critical for the accurate interpretation of experimental results. This section compares the in vitro potency, selectivity, and pharmacokinetic properties of this compound with other frequently used OX1R antagonists.
Table 1: In Vitro Potency and Selectivity of OX1R Antagonists
| Compound | Target | Potency (Human) | Potency (Rat) | Selectivity (OX1R vs OX2R) | Off-Target Affinity |
| This compound | OX1R | pKB = 8.8[2] | High Affinity[7] | ~79-100 fold[2][6] | κ-opioid receptor (pKi = 6.5)[2] |
| SB-334867 | OX1R | Kb = 27.8 nM[2] | Ki = 13 nM[7] | ~50 fold[1][2][3] | Adenosine A2A/A3, 5-HT2B/2C receptors[6] |
| SB-408124 | OX1R | Kb = 21.7 nM[2] | Ki = 31 nM[7] | ~50-60 fold[1][2] | Not specified |
| ACT-335827 | OX1R | IC50 = 6 nM[2] | Not specified | ~70 fold[2] | Not specified |
| JNJ-54717793 | OX1R | Ki = 3.6 nM[7] | Ki = 3.2 nM[7] | ~44-50 fold[2][7] | Not specified |
Table 2: Pharmacokinetic Properties of Selected OX1R Antagonists
| Compound | Brain Penetration (Brain:Blood Ratio) | Route of Administration (in vivo studies) |
| This compound | 0.3 (i.p.)[2] | s.c., i.p.[2][7] |
| SB-334867 | Favorable preclinical pharmacokinetics[1] | i.p. |
| JNJ-54717793 (Compound 56) | Slightly better than this compound[7] | s.c., oral[7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to validate OX1R antagonists.
Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity (Ki or Kb) of a compound for a specific receptor.
-
Objective: To measure the affinity of this compound and other antagonists for human and rat OX1R and OX2R.
-
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human or rat OX1R or OX2R.
-
Radioligand: [3H]-SB-674042 for OX1R, [3H]EMPA for OX2R.[2][7]
-
Test compounds (this compound and comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1.2 mM MgCl2, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for Functional Antagonism
This assay measures the ability of an antagonist to block the intracellular calcium increase induced by an agonist, providing a measure of functional potency (IC50 or KB).
-
Objective: To determine the functional antagonist potency of this compound and other compounds at OX1R.
-
Materials:
-
CHO or HEK293 cells stably expressing human or rat OX1R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
OX1R agonist (Orexin-A).
-
Test compounds (this compound and comparators).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Plate cells in 96- or 384-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist to the cells and incubate for a short period.
-
Add a fixed concentration of Orexin-A (typically an EC80 concentration) to stimulate the cells.[7]
-
Measure the change in fluorescence intensity over time using a FLIPR.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
-
The antagonist KB can be calculated from the IC50 value.[7]
-
In Vivo Behavioral Models
These models assess the effect of the antagonist on complex behaviors known to be modulated by the orexin system.
-
Objective: To evaluate the in vivo efficacy of this compound in models of addiction and motivation.
-
Example Model: Ethanol (B145695) Drinking in Dependent Mice [6][9][10][11]
-
Animals: C57BL/6J mice.
-
Procedure:
-
Induce ethanol dependence using a chronic intermittent ethanol (CIE) vapor exposure paradigm.[9]
-
Measure voluntary ethanol intake in both dependent and non-dependent (air-exposed) control mice.[9]
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle via a specified route (e.g., intraperitoneal injection).[6]
-
Measure ethanol consumption following drug administration.
-
As a control for specificity, assess the effect of the antagonist on the consumption of a natural reward, such as sucrose (B13894).[6][11]
-
-
Endpoint: A significant reduction in ethanol intake in dependent mice with minimal effect on sucrose intake indicates a specific role of OX1R in the motivational aspects of alcohol consumption.[6][9][11]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of OX1R and a typical experimental workflow for antagonist validation.
Caption: OX1R Gq-PLC signaling pathway and point of antagonism.
Caption: Workflow for validating a selective OX1R antagonist.
Conclusion
This compound stands out as a valuable research tool for investigating OX1R function due to its high potency and selectivity over OX2R.[2][6] Compared to older tools like SB-334867, it exhibits a cleaner off-target profile, which is crucial for attributing observed effects specifically to OX1R blockade.[6] While other potent and selective antagonists like JNJ-54717793 are available, this compound has been effectively utilized in multiple in vivo studies, particularly in the context of addiction-related behaviors, providing a solid foundation of data for comparison.[2][6][7] The choice of antagonist will ultimately depend on the specific experimental context, including the species being studied, the required route of administration, and the duration of the desired effect. This guide provides the necessary data and protocols to make an informed decision for designing rigorous and reproducible experiments targeting the Orexin 1 Receptor.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orexin-1 receptor antagonist SB-334867 reduces motivation, but not inhibitory control, in a rat stop signal task - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Portal [scholarship.libraries.rutgers.edu]
- 10. researchgate.net [researchgate.net]
- 11. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK1059865 and Other Orexin-1 Receptor Antagonists
This guide provides a detailed comparison of the therapeutic index, potency, and selectivity of GSK1059865 with other notable orexin-1 receptor (OX1R) antagonists, SB-334867 and ACT-335827. The information is intended for researchers, scientists, and drug development professionals working on therapies targeting the orexin (B13118510) system, which is implicated in addiction, anxiety, and other neurological disorders.
Orexin Signaling and Therapeutic Intervention
The orexin system, comprising orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, OX1R and OX2R, is a key regulator of wakefulness, reward processing, and stress responses. Dysregulation of this system has been linked to various pathologies, making it a promising target for therapeutic intervention. Selective orexin-1 receptor antagonists are of particular interest for their potential to modulate compulsive reward-seeking behaviors without inducing the sedative effects associated with dual orexin receptor antagonists.
Figure 1: Orexin-A Signaling Pathway via the OX1 Receptor and the Point of Intervention for Antagonists like this compound.
Quantitative Comparison of OX1R Antagonists
The following table summarizes the in vitro potency and selectivity of this compound, SB-334867, and ACT-335827 for the orexin-1 receptor over the orexin-2 receptor. Higher pKb, pKi, and lower IC50/Kb values indicate greater potency, while a higher selectivity ratio signifies a more targeted action on OX1R.
| Compound | Parameter | Value | Species | Assay Type | Selectivity (OX1 vs OX2) |
| This compound | pKB | 8.8 | Human | - | ~100-fold[1] |
| pKi (κ-opioid receptor) | 6.5 | - | - | Off-target activity noted[1] | |
| SB-334867 | pKb | 7.27 (vs Orexin-A) | Human | Intracellular Ca²⁺ Release[2][3] | ~50-fold[4][5] |
| pKi | 7.17 | Human | Radioligand Binding ([¹²⁵I]-Orexin-A)[2] | ||
| Kb (OX1R) | 27.8 nM | - | - | ~50-fold[1] | |
| Kb (OX2R) | 1704 nM | - | - | ||
| ACT-335827 | IC50 (OX1R) | 6 nM | Human | - | ~70-fold[1][6] |
| IC50 (OX2R) | 417 nM | Human | - | ||
| Kb (OX1R) | 41 nM | Human | - | ~14-fold[7][8] | |
| Kb (OX2R) | 560 nM | Human | - |
Therapeutic Window Comparison
A direct comparison of the therapeutic index (a ratio of toxic dose to therapeutic dose) is challenging due to the limited availability of public toxicology data (e.g., LD50). However, a therapeutic window can be inferred by comparing the effective doses for desired pharmacological effects with doses that elicit off-target or adverse effects in preclinical models.
| Compound | Therapeutic Effect & Effective Dose | Adverse/Off-Target Effects & Dose | Inferred Therapeutic Window |
| This compound | Reduces ethanol (B145695) drinking in dependent mice (dose-dependent)[9][10]. Reduces cocaine-induced conditioned place preference[1]. | At the highest doses, a decrease in drinking was also observed in control (non-dependent) mice[9][10]. | Appears to have a favorable window, showing efficacy in addiction models at doses that do not significantly affect normal consummatory behavior. |
| SB-334867 | Blocks orexin-A induced feeding and grooming[11]. Reduces food intake and active behaviors at higher doses[12]. | Produces sedative and anorectic (appetite-reducing) effects in animals[4][5]. At 30 mg/kg, significantly reduced food intake and most active behaviors, while increasing resting[12]. | The therapeutic window appears narrower, with doses effective for blocking orexin-A's effects being close to those that cause sedation and a general reduction in activity. |
| ACT-335827 | Elicits anxiolytic (anti-anxiety) effects in vivo[7][8]. Decreases compulsive drinking behavior[13]. | Lacks sedative effects and has no impact on sleep architecture in mice[1]. | Suggests a wider therapeutic window, particularly for anxiety-related disorders, as it appears to lack the sedative effects seen with other orexin antagonists. |
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the potency and selectivity of orexin receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the target receptor, providing data on its binding affinity (Ki).
Figure 2: General Workflow for a Radioligand Binding Assay.
1. Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing the human orexin-1 or orexin-2 receptor.
-
Harvest the cells and homogenize them in a suitable buffer to isolate the cell membranes.
-
Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Orexin A), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a high concentration of an unlabeled standard orexin antagonist is used in separate wells.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value (binding affinity constant) using the Cheng-Prusoff equation.
Intracellular Calcium Release Assay
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by an orexin receptor agonist.
Figure 3: General Workflow for an Intracellular Calcium Release Assay.
1. Cell Preparation:
-
Seed cells (e.g., CHO) stably expressing the human orexin-1 or orexin-2 receptor into a 96-well or 384-well microplate.
-
Allow the cells to adhere and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells to remove the excess dye.
2. Compound Application:
-
Add varying concentrations of the test antagonist to the wells and pre-incubate for a defined period to allow the compound to bind to the receptors.
3. Stimulation and Measurement:
-
Using a fluorescence plate reader with an integrated liquid handling system, add a fixed concentration of an orexin agonist (e.g., Orexin-A) to all wells to stimulate the receptors.
-
Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
4. Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response as a function of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
-
The IC50 value can be used to calculate the pKb, a measure of the antagonist's potency.
References
- 1. ACT-335827 - Wikipedia [en.wikipedia.org]
- 2. SB 334867, OX1 receptor antagonist (CAS 249889-64-3) | Abcam [abcam.com]
- 3. ACT-335827 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. SB-334867 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Rapid Identification of Orexin Receptor Binding Ligands Using Cell-Based Screening Accelerated with Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACT 335827 | OX1 Receptors | Tocris Bioscience [tocris.com]
- 9. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CALCIUM STAINING PROTOCOL [protocols.io]
- 13. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for GSK1059865
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety, regulatory compliance, and environmental preservation. GSK1059865, a potent and selective orexin-1 receptor antagonist, requires careful handling and adherence to specialized disposal protocols due to its bioactive nature. Improper disposal can lead to environmental contamination and pose unnecessary risks to personnel. This guide provides essential, step-by-step instructions for the proper disposal of this compound, drawing upon established best practices for chemical and pharmaceutical waste management in a laboratory setting.
Hazard Profile and Immediate Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye/Face Protection: Safety goggles with side shields or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the powder form, work in a chemical fume hood to prevent inhalation.
Step-by-Step Disposal Procedures
The core principle for disposing of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in safe disposal. Do not mix this compound waste with other incompatible waste streams.[1]
-
Unused or Expired this compound: The pure powder form of this compound must be collected as hazardous chemical waste.
-
Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and weighing papers that have come into contact with this compound should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound, as well as solvents used to rinse containers, must be collected as liquid chemical waste. Keep aqueous and organic solvent waste streams separate.[2]
-
Sharps: Any needles or syringes used for handling this compound must be disposed of in a designated sharps container.[3]
Step 2: Waste Containment
-
Use Appropriate Containers: All waste must be collected in containers that are chemically compatible with the waste they hold and are in good condition with secure, leak-proof closures.[2][4]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of the contents (e.g., "solid waste contaminated with this compound," "liquid waste in DMSO").[5]
-
Container Fullness: Do not overfill waste containers. It is recommended to leave at least 10% headspace to allow for expansion and prevent spills.[6]
Step 3: Storage of Waste
-
Designated Storage Area: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from general lab traffic.
-
Secondary Containment: Utilize secondary containment, such as trays, to mitigate potential spills or leaks from the primary containers.[4]
-
Ventilation: Ensure the storage area is well-ventilated.[4]
Step 4: Final Disposal
-
Contact Environmental Health & Safety (EHS): Before initiating disposal, always consult your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations and arrange for the collection of the hazardous waste.[3]
-
Licensed Waste Contractor: The final disposal of the collected hazardous waste will be handled by a licensed waste contractor, typically through high-temperature incineration to ensure complete destruction of the compound.[6]
Quantitative Data and Compound Properties
The following table summarizes key properties of this compound relevant to its handling and storage.
| Property | Value |
| Molecular Formula | C₂₀H₂₃BrFN₃O₂ |
| Molecular Weight | 436.32 g/mol |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months to 2 years; -20°C for 1 month to 1 year |
| Solubility | Soluble in DMSO (~200 mg/mL) |
Data sourced from MedchemExpress and InvivoChem.[7][8]
Experimental Protocols: Rinsing of Empty Containers
To render an "empty" container that held pure this compound non-hazardous, a triple-rinse procedure is required.[1][9]
-
Select a solvent in which this compound is soluble (e.g., DMSO).
-
Rinse the container with a small amount of the solvent, ensuring the entire inner surface is contacted.
-
Pour the resulting rinsate into the designated liquid hazardous waste container.
-
Repeat the rinsing process two more times.
-
After the third rinse, the container can be defaced of its original label and disposed of as regular lab glass or plastic, according to institutional policy.
Disposal Workflow Diagram
The logical flow for safely disposing of this compound and associated waste involves careful segregation and containment before final disposal by authorized personnel.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | OX1R antagonist.| CAS 1191044-58-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling GSK1059865
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the potent orexin (B13118510) 1 receptor antagonist, GSK1059865. Adherence to these procedures is critical for minimizing exposure risk and ensuring the integrity of your research.
The following operational and disposal plans are based on established best practices for handling potent, non-hazardous chemical compounds and information derived from the Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate selection and use of Personal Protective Equipment. The minimum recommended PPE for handling this compound is outlined below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Prevents direct skin contact with the compound.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from potential splashes or airborne particles of the compound.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a certified fume hood when weighing the solid compound or preparing solutions. | Minimizes the risk of inhaling fine dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of the solid form of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation of dust and aerosols.[1]
-
Before weighing, ensure the balance is clean and placed within the fume hood.
-
Use appropriate tools, such as a non-sparking spatula, for transferring the compound.[1]
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the compound to prevent splashing.
-
Handle all solutions containing this compound with the same level of precaution as the solid compound.
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep the compound away from incompatible materials and foodstuff containers.[1]
4. In Case of Accidental Exposure:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[1]
2. Container Labeling:
-
All waste containers must be labeled as "Hazardous Waste" and include the full chemical name "this compound," the concentration, and the date of accumulation.
3. Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]
Visualizing the Workflow: Safe Handling and Disposal of this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
